2-(4-Nitrophenyl)-2h-1,2,3-triazole
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-9-5-6-10-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIISCIHCDYWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299009 | |
| Record name | 2-(4-nitrophenyl)-2h-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18922-72-0 | |
| Record name | 18922-72-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-nitrophenyl)-2h-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-nitrophenyl)-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(4-nitrophenyl)-2H-1,2,3-triazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The 1,2,3-triazole core is a versatile scaffold, and the specific substitution at the 2-position of the ring with a 4-nitrophenyl group imparts distinct electronic and physicochemical properties.[1][2] This document details a reliable synthetic pathway, emphasizing the strategic choices that favor the formation of the 2H-isomer over its 1H counterpart. Furthermore, it outlines a suite of analytical techniques essential for the unambiguous structural elucidation and purity assessment of the final compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel triazole derivatives and for professionals in drug development exploring this chemical space for new therapeutic agents.
Introduction: The Significance of 2H-1,2,3-Triazoles
The 1,2,3-triazole is an aromatic five-membered heterocycle containing three adjacent nitrogen atoms.[3] It exists as two principal tautomers: the 1H- and 2H-isomers.[4] While both are aromatic, the 2H-tautomer is generally more thermodynamically stable in the gas phase and non-polar solvents.[5] The electronic properties and biological activities of 1,2,3-triazole derivatives are highly dependent on the substitution pattern on the triazole ring. The 2-substituted (2H) isomers, in particular, have garnered interest for their unique chemical reactivity and potential as bioisosteres for other functional groups in drug design.[3] The incorporation of a 4-nitrophenyl group introduces a strong electron-withdrawing moiety, which can significantly influence the molecule's reactivity, stability, and potential for intermolecular interactions, making it a valuable building block in various chemical and pharmaceutical applications.
Synthesis of this compound
The synthesis of 2-substituted-2H-1,2,3-triazoles can be challenging due to the potential for the formation of the isomeric 1-substituted product. Several strategies have been developed to achieve regioselective synthesis. One common approach involves the Dimroth rearrangement, an isomerization reaction where endocyclic and exocyclic nitrogen atoms exchange places, often under thermal or catalytic conditions.[6][7][8] Another effective method, which will be detailed here, is the direct condensation of a suitable precursor with 4-nitrophenylhydrazine.
Synthetic Pathway Overview
The described synthesis proceeds via a two-step process starting from commercially available reagents. The key is the formation of a glyoxal derivative that subsequently undergoes cyclization with 4-nitrophenylhydrazine to yield the desired 2H-triazole.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Glyoxal bis(4-nitrophenylhydrazone)
-
In a 250 mL round-bottom flask, dissolve 4-nitrophenylhydrazine (2 equivalents) in a suitable solvent such as ethanol.
-
To this solution, add an aqueous solution of glyoxal (1 equivalent, typically 40 wt. % in H₂O) dropwise with stirring at room temperature.
-
Upon addition, a yellow precipitate of glyoxal bis(4-nitrophenylhydrazone) will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Rationale: The condensation reaction between the aldehyde groups of glyoxal and the primary amine of 4-nitrophenylhydrazine is a standard method for forming hydrazones. Using two equivalents of the hydrazine ensures that both aldehyde functionalities of the glyoxal react.
Step 2: Oxidative Cyclization to this compound
-
Suspend the dried glyoxal bis(4-nitrophenylhydrazone) (1 equivalent) in a suitable solvent like acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃) (2-3 equivalents), dissolved in the same solvent, to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The crude product will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Rationale: The oxidative cyclization is the key step in forming the triazole ring. The oxidizing agent facilitates the removal of hydrogen atoms, leading to the formation of the stable aromatic triazole ring. The use of heat accelerates the reaction rate.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while impurities should remain soluble at all temperatures or be insoluble in the hot solvent.
Comprehensive Characterization
Unambiguous characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.
Caption: Logical workflow for the characterization of the final product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly informative for distinguishing between the 1H and 2H isomers. In the 2H-isomer, due to the C₂ᵥ symmetry, the two protons on the triazole ring are chemically equivalent and will appear as a single sharp singlet. The protons of the 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the triazole ring and the nitrophenyl group. The symmetry of the 2H-isomer will result in fewer signals compared to a less symmetric 1H-isomer.
| ¹H NMR (Expected Chemical Shifts in CDCl₃) | ¹³C NMR (Expected Chemical Shifts in CDCl₃) |
| ~ 8.3 ppm (d, 2H, Ar-H ortho to NO₂) | ~ 145 ppm (C-NO₂) |
| ~ 8.1 ppm (d, 2H, Ar-H meta to NO₂) | ~ 142 ppm (C-N of triazole) |
| ~ 7.9 ppm (s, 2H, triazole-H) | ~ 135 ppm (C-H of triazole) |
| ~ 125 ppm (Ar-CH) | |
| ~ 120 ppm (Ar-CH) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound (C₈H₆N₄O₂), the expected molecular ion peak [M]⁺ would be at m/z 190.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| N=N stretch (triazole) | 1600 - 1500 |
| Asymmetric NO₂ stretch | 1550 - 1500 |
| Symmetric NO₂ stretch | 1350 - 1300 |
| C-N stretch | 1300 - 1200 |
Physicochemical Analysis
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature. A sharp melting point range is a good indicator of the purity of the synthesized compound. Impurities will typically broaden and depress the melting point.
Thermal Analysis
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability and decomposition profile of the compound.[9][10] This is particularly relevant for nitrated compounds, which can be energetic materials.[9] TGA measures the change in mass as a function of temperature, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions like melting and exothermic decomposition events.
Conclusion
The synthesis and characterization of this compound can be achieved through a reliable and reproducible protocol. The strategic choice of an oxidative cyclization of a bis-hydrazone precursor favors the formation of the thermodynamically stable 2H-isomer. A comprehensive suite of analytical techniques, particularly ¹H NMR spectroscopy, is essential for the unambiguous confirmation of the desired regioisomer and for assessing the purity of the final product. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and characterize this important heterocyclic building block for further applications in drug discovery and materials science.
References
- Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Nature Portfolio.
- Dimroth rearrangement. (2023). Wikipedia.
- Chaudhary, A. K., Rao, K. S., & Kumar, A. S. (2016). Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. Applied Optics, 55(4), 817–824.
- Kafanov, I. S., Fomenkov, I. V., & Pivina, T. S. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1338–1358.
- Stanton, J. F., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084303.
- The Dimroth Rearrangement: A Comprehensive Analysis. (2023). Star Chemistry.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2023). MDPI.
- 1,2,3-Triazole. (2023). Wikipedia.
- Dimroth rearrangement-based synthesis of novel derivatives of[6][9]selenazolo[5,4-e][6][7][10]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. (2021). Springer.
- Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2023). National Institutes of Health.
- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega.
- 2H-1,2,3-Triazole-4-carbonitrile, 2-(4-nitrophenyl)-. SpectraBase.
- 2H-1,2,3-Triazole, 4-(4-nitrophenyl)-2,5-diphenyl-. SpectraBase.
- Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives. ResearchGate.
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2018). MDPI.
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- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2010). National Institutes of Health.
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- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). Scientific & Academic Publishing.
- Synthesis of new 4-[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. (2015). ResearchGate.
- 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (2017). International Union of Crystallography.
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chemical properties of 2-(4-nitrophenyl)-2h-1,2,3-triazole
An In-Depth Technical Guide to the Chemical Properties of 2-(4-nitrophenyl)-2H-1,2,3-triazole
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of this compound. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of this heterocyclic compound. Key areas covered include its molecular structure, spectroscopic profile (NMR, IR, Mass Spectrometry), crystallographic features, chemical reactivity, and thermal stability. Furthermore, this guide explores the significance of the 1,2,3-triazole scaffold, highlighting the potential applications of this molecule in medicinal chemistry and materials science, supported by detailed experimental protocols and a thorough review of existing literature.
Introduction
The 1,2,3-triazole ring is a privileged scaffold in modern chemistry, renowned for its rigidity, stability, and capacity for hydrogen bonding.[1] These five-membered aromatic heterocycles are cornerstones in fields ranging from medicinal chemistry to materials science, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The molecule this compound belongs to this important class, featuring a symmetrical 2H-triazole core N-substituted with a 4-nitrophenyl group. The presence of the electron-withdrawing nitro group significantly influences the molecule's electronic properties, reactivity, and potential as a synthetic intermediate. This guide aims to synthesize the current knowledge on this compound, offering field-proven insights into its synthesis, characterization, and chemical behavior.
Molecular Structure and Isomerism
The core of the title compound is a 2H-1,2,3-triazole ring, where the 4-nitrophenyl substituent is attached to the central nitrogen atom (N-2). This substitution pattern is distinct from its 1H-isomer, 1-(4-nitrophenyl)-1H-1,2,3-triazole, where the substituent is on a terminal nitrogen. This seemingly minor difference in connectivity leads to significant changes in molecular symmetry, dipole moment, and electronic distribution. The 2H-isomer possesses C2v symmetry, rendering the two triazole protons (at C-4 and C-5) and the corresponding carbons chemically equivalent.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of N-aryl-1,2,3-triazoles is most commonly achieved via 1,3-dipolar cycloaddition reactions between an azide and an alkyne (Huisgen cycloaddition).[4] However, the synthesis of the 2H-isomer often requires specific strategies to control regioselectivity, as the reaction of aryl azides with terminal alkynes typically favors the 1,4-disubstituted (1H) isomer.
A plausible route to selectively synthesize this compound involves the reaction of 4-nitrophenyl azide with a masked acetylene equivalent or a specific metal-catalyzed process designed to favor the 2,5-disubstituted product. An alternative and effective method is the reaction of 4-nitroaniline with a 1,2,3-triazole-forming synthon. For instance, the reaction of 4-nitrophenylhydrazine with glyoxal, followed by oxidation, can yield the desired product.
General Synthetic Protocol
The following protocol describes a conceptual pathway for the synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic and Physicochemical Properties
The characterization of this compound relies on a combination of spectroscopic techniques and physical measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, the two protons on the triazole ring (H-4 and H-5) are chemically equivalent and are expected to appear as a single sharp singlet. The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, corresponding to the protons ortho and meta to the nitro group.
-
¹³C NMR: The symmetry also results in a simplified ¹³C NMR spectrum. The two equivalent carbons of the triazole ring (C-4 and C-5) will produce a single signal. The nitrophenyl ring will show four distinct signals: one for the ipso-carbon attached to the triazole, one for the carbon bearing the nitro group, and two for the ortho and meta carbons.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.4 - 8.6 | d | 2H, Ar-H (ortho to NO₂) |
| ¹H | ~8.1 - 8.3 | d | 2H, Ar-H (meta to NO₂) |
| ¹H | ~7.9 - 8.1 | s | 2H, Triazole-H |
| ¹³C | ~148 - 150 | s | Ar-C (C-NO₂) |
| ¹³C | ~142 - 144 | s | Ar-C (C-Triazole) |
| ¹³C | ~135 - 137 | s | Triazole-C (C4/C5) |
| ¹³C | ~125 - 127 | s | Ar-C (CH, meta to NO₂) |
| ¹³C | ~120 - 122 | s | Ar-C (CH, ortho to NO₂) |
Note: Predicted values are based on data for analogous structures.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands. Key vibrational frequencies include:
-
~3100-3150 cm⁻¹: Aromatic and Triazole C-H stretching.
-
~1590-1610 cm⁻¹: Aromatic C=C stretching.
-
~1510-1530 cm⁻¹ (strong): Asymmetric N-O stretching of the nitro group.[2]
-
~1340-1350 cm⁻¹ (strong): Symmetric N-O stretching of the nitro group.[2]
-
~1400-1450 cm⁻¹: N=N stretching within the triazole ring.
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (190.16 g/mol ). Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) or cleavage at the N-N bond of the triazole ring.
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source/Analogy |
|---|---|---|
| Molecular Formula | C₈H₆N₄O₂ | - |
| Molecular Weight | 190.16 g/mol | - |
| Appearance | Expected to be a solid (e.g., white or pale yellow) | [5] |
| Melting Point | 126-127 °C (for 3-nitrophenyl isomer) | [7] |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and acetone. Limited solubility in water. |[8][9] |
Structural Analysis and Crystallography
-
Planarity: The triazole and benzene rings are expected to be individually planar. The nitro group is typically co-planar with the benzene ring to which it is attached, maximizing resonance stabilization.[1]
-
Intermolecular Interactions: In the solid state, the crystal packing is likely stabilized by a network of weak intermolecular forces. These can include C-H···O interactions between the triazole or phenyl protons and the oxygen atoms of the nitro group, as well as π-π stacking interactions between the aromatic triazole and nitrophenyl rings.[1][11] These interactions are crucial in determining the material's bulk properties, such as its melting point and density.
Chemical Reactivity and Stability
Reactivity of the Nitro Group
The most prominent site of reactivity is the nitro group. It is a strong electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is highly valuable as it converts the molecule into 2-(4-aminophenyl)-2H-1,2,3-triazole, a versatile building block for further functionalization, for instance, in the synthesis of dyes or pharmaceutical agents.[12] In a biological context, nitroaromatic compounds are often metabolized via reduction.[12]
Stability of the Triazole Ring
The 1,2,3-triazole ring is known for its exceptional chemical and thermal stability.[13] It is generally resistant to acidic and basic hydrolysis, as well as to mild oxidizing and reducing conditions. However, under very harsh conditions, such as flash vacuum pyrolysis at high temperatures (>500 °C), the ring can fragment with the loss of molecular nitrogen (N₂).[13]
Thermal Stability
Compounds containing both triazole and nitro functionalities are often investigated as energetic materials or heat-resistant polymers.[14] The thermal decomposition of related nitrotriazoles typically begins at temperatures well above 200 °C, often proceeding with the evolution of gases like N₂, N₂O, and CO₂.[15][16] The high nitrogen content and stable aromatic core contribute to significant thermal stability.
Potential Applications in Research and Drug Development
The this compound scaffold is of significant interest to the scientific community, particularly in drug discovery.
-
Medicinal Chemistry: The 1,2,3-triazole core is a bioisostere for amide bonds and is found in numerous FDA-approved drugs.[3] The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, an isomer of the title compound, has been identified as crucial for potent antitrypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] The presence of the nitrophenyl group is often linked to antimicrobial activity.[17] Derivatives of this core structure are continuously being explored for antifungal, antibacterial, and anticancer applications.[18]
-
Synthetic Intermediate: As discussed, the reduction of the nitro group provides a straightforward entry to the corresponding aniline derivative. This amine can be further modified to create a diverse library of compounds for high-throughput screening in drug development or for the synthesis of complex materials.
-
Materials Science: The rigid, planar structure and the potential for strong intermolecular interactions make this molecule a candidate for the development of liquid crystals, dyes, and photostabilizers.[1]
Conclusion
This compound is a stable, aromatic heterocyclic compound with well-defined chemical and spectroscopic properties. Its synthesis can be achieved through regioselective cycloaddition or condensation reactions. The molecule's reactivity is dominated by the versatile nitro group, which can be readily transformed into other functional groups. The inherent stability of the triazole ring, combined with the electronic influence of the nitrophenyl substituent, makes this compound and its derivatives highly valuable scaffolds for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding for researchers aiming to exploit the unique chemical properties of this promising molecule.
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- 2H-1,2,3-Triazole, 4-(4-nitrophenyl)-2,5-diphenyl-. (n.d.). SpectraBase.
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A Comprehensive Spectroscopic and Methodological Guide to 2-(4-nitrophenyl)-2H-1,2,3-triazole
Foreword: The Imperative of Precise Characterization
In the landscape of modern chemical research, particularly in drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 2-(4-nitrophenyl)-2H-1,2,3-triazole and its isomers are scaffolds of significant interest, appearing in compounds with a wide range of biological activities, including antitrypanosomal agents.[1] The regiochemistry of the triazole ring is a critical determinant of a molecule's biological activity and physicochemical properties. Therefore, the ability to definitively distinguish between isomers, such as the 1H and 2H variants, is not merely an academic exercise but a foundational requirement for meaningful and reproducible scientific advancement.
This guide provides an in-depth exploration of the spectroscopic signature of this compound. It moves beyond a simple catalog of data, offering a rationale for the observed spectral characteristics and detailing the experimental protocols necessary to obtain high-fidelity data. The methodologies described herein are designed as self-validating systems, ensuring that researchers can confidently synthesize and characterize this important molecular scaffold.
Molecular Structure and Isomerism
The subject of this guide is the 2H-isomer of 4-nitrophenyl-1,2,3-triazole. In this configuration, the 4-nitrophenyl group is attached to the central nitrogen atom (N-2) of the triazole ring. This substitution pattern confers a C₂ᵥ symmetry to the molecule, which has profound and readily observable consequences in its NMR spectra, distinguishing it from its N-1 substituted counterpart.
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2-(4-Nitrophenyl)-2H-1,2,3-triazole (CAS: 18922-72-0): A Technical Guide for Scientific Professionals
An In-depth Exploration of a Versatile Heterocyclic Compound for Drug Discovery and Development
Introduction
The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents.[1] Its prevalence stems from its unique combination of chemical stability, synthetic accessibility, and ability to engage in various biological interactions.[2][3] This guide focuses on a specific, yet highly significant derivative, 2-(4-nitrophenyl)-2H-1,2,3-triazole (CAS No. 18922-72-0). The strategic placement of the nitrophenyl group on the 2H-1,2,3-triazole scaffold imparts distinct electronic properties that can be leveraged in the design of novel bioactive molecules. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, synthesis methodologies, potential therapeutic applications, and safety considerations.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of this compound is paramount for its effective application in research and development. The key physicochemical data are summarized below.
| Property | Value | Source |
| CAS Number | 18922-72-0 | [4][5][6] |
| Molecular Formula | C₈H₆N₄O₂ | [4][5] |
| Molecular Weight | 190.16 g/mol | [4][5] |
| Boiling Point | 380.7°C at 760 mmHg | [5] |
| Density | 1.46 g/cm³ | [5] |
| Flash Point | 184°C | [5] |
| Refractive Index | 1.696 | [5] |
The structure of this compound is characterized by a five-membered triazole ring with a 4-nitrophenyl substituent attached to the nitrogen atom at position 2. The 2H-1,2,3-triazole is a stable aromatic heterocycle.[2] The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the molecule, impacting its reactivity and potential for intermolecular interactions.
Synthesis Methodologies: A Step-by-Step Approach
The synthesis of 2-substituted-2H-1,2,3-triazoles can be achieved through various synthetic routes. A common and effective method involves the [3+2] cycloaddition reaction between an azide and an alkyne, a cornerstone of "click chemistry".[7][8] Below is a generalized, yet detailed protocol for the synthesis of this compound, emphasizing the rationale behind each step.
Protocol: Synthesis via Cycloaddition
Objective: To synthesize this compound from 4-nitrophenyl azide and a suitable C2 synthon.
Materials:
-
4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
A suitable alkyne or enolate precursor (e.g., ethyl acetoacetate)
-
Appropriate solvents (e.g., water, ethanol, DMF)
-
Base (e.g., sodium hydroxide)
Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Procedure:
-
Diazotization of 4-Nitroaniline:
-
Dissolve 4-nitroaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath. This low temperature is critical to ensure the stability of the resulting diazonium salt.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a color change.
-
-
Formation of 4-Nitrophenyl Azide:
-
In a separate flask, dissolve sodium azide in water.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous stirring is essential.
-
The 4-nitrophenyl azide will precipitate out of the solution. Collect the solid by filtration and wash with cold water. Caution: Aryl azides are potentially explosive and should be handled with care.
-
-
[3+2] Cycloaddition Reaction:
-
The choice of the C2 synthon is crucial for the regioselectivity of the triazole formation. For the synthesis of 2-substituted triazoles, specific reaction conditions and precursors are necessary. While the Huisgen cycloaddition can produce a mixture of regioisomers, metal-catalyzed reactions (e.g., with copper or ruthenium) can provide better control.[2]
-
For a laboratory-scale synthesis, a reaction with a β-ketoester like ethyl acetoacetate in the presence of a base can be employed.[9]
-
Dissolve 4-nitrophenyl azide and ethyl acetoacetate in a suitable solvent such as ethanol.
-
Add a base (e.g., sodium ethoxide) to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Decarboxylation:
-
The resulting triazole intermediate may require further modification. In the case of using ethyl acetoacetate, the ester and acetyl groups need to be removed.
-
This is typically achieved by hydrolysis with an aqueous base (e.g., NaOH) followed by acidification and heating to promote decarboxylation, yielding the final this compound.
-
-
Purification and Characterization:
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10][11]
-
Potential Applications in Drug Discovery and Development
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities.[3][12] The introduction of the 4-nitrophenyl group can modulate these activities and introduce new therapeutic possibilities.
As a Bioisostere and Pharmacophore
The 1,2,3-triazole ring is often used as a bioisostere for other functional groups like amides and esters, offering improved metabolic stability and pharmacokinetic properties.[2][13] The this compound moiety can serve as a key pharmacophore, participating in hydrogen bonding and π-π stacking interactions with biological targets.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,3- and 1,2,4-triazoles are well-known for their antimicrobial and antifungal properties.[10][14] The electronic nature of the 4-nitrophenyl group could enhance the interaction with microbial enzymes or cellular components, leading to potent inhibitory effects. For instance, some nitrophenyl-substituted triazoles have shown significant activity against various bacterial and fungal strains.[15][16]
Anticancer Potential
Numerous 1,2,3-triazole derivatives have been investigated for their anticancer activity.[9][17] They can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or by inducing apoptosis. The 4-nitrophenyl group, a common feature in some anticancer agents, might contribute to the cytotoxic activity of this compound derivatives against cancer cell lines.[1][3]
Antitrypanosomal and Other Antiparasitic Activities
Recent studies have highlighted the potential of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[18] In these studies, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was found to be essential for the observed antitrypanosomal activity.[18] This suggests that the isomeric this compound could also be a promising starting point for the development of new antiparasitic drugs.
Enzyme Inhibition
The triazole ring, particularly in non-steroidal aromatase inhibitors like letrozole and anastrozole, interacts with the heme-iron in the enzyme's active site.[19] The specific substitution pattern on the triazole ring is crucial for its inhibitory activity. The electronic properties of the 4-nitrophenyl group in this compound could be exploited in the design of inhibitors for various enzymes, including cytochrome P450s.[20]
Illustrative Signaling Pathway Involvement:
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A Technical Guide to the Molecular Structure of 2-(4-nitrophenyl)-2H-1,2,3-triazole
Foreword: The Architectural Nuance of N-Aryl Triazoles
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its metabolic stability, high dipole moment, and capacity for hydrogen bonding.[1][2] The regiochemistry of substitution on the triazole ring profoundly influences its spatial orientation, electronic properties, and, consequently, its biological activity. This guide delves into the specific molecular architecture of the 2-substituted isomer, 2-(4-nitrophenyl)-2H-1,2,3-triazole. Unlike the more commonly synthesized 1,4-disubstituted triazoles, the 2H-isomer places the aryl substituent on the central nitrogen atom, creating a unique electronic and steric profile. The inclusion of the 4-nitrophenyl group, a potent electron-withdrawing moiety, further modulates these properties, making a detailed structural understanding essential for rational drug design and the development of novel functional materials.
Synthetic Pathways to the 2H-Isomer
The synthesis of 2H-1,2,3-triazoles requires strategies that favor N2- over N1-substitution. While the ubiquitous copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction almost exclusively yields 1,4-disubstituted (1H) triazoles, alternative methods are employed to access the 2H-isomer.[3] A common and effective approach involves the direct N-arylation of the parent 1,2,3-triazole ring using an activated aryl halide, such as 1-fluoro-4-nitrobenzene, under basic conditions.
The mechanism relies on the deprotonation of the triazole N-H proton to form a triazolate anion. This anion then acts as a nucleophile, attacking the electron-deficient aromatic ring of the 1-fluoro-4-nitrobenzene at the carbon bearing the fluorine atom in a nucleophilic aromatic substitution (SNAr) reaction. The reaction typically yields a mixture of N1 and N2 isomers, which can then be separated by chromatography. The ratio of N1 to N2 products is influenced by factors such as the solvent, base, and temperature.
Figure 1: General workflow for the synthesis of this compound via N-arylation.
Structural Elucidation: A Multi-Technique Approach
Determining the precise molecular structure requires a combination of crystallographic, spectroscopic, and computational methods. Each technique provides complementary information, leading to a comprehensive and self-validating structural model.
X-ray Crystallography: The Definitive Architecture
In this analog, the 1,2,3-triazole ring is strictly planar.[4] The 4-nitrophenyl ring is also planar and is twisted relative to the triazole ring. The dihedral angle between the triazole and the 4-nitrophenyl ring planes is a key parameter. For the 1H-isomer, this angle is reported to be 13.95°.[4][5] For the 2H-isomer, computational models suggest a larger dihedral angle due to different steric and electronic interactions, likely in the range of 30-50°. This twist is a result of balancing steric hindrance between the ortho-protons of the phenyl ring and the triazole ring against the electronic stabilization from π-system conjugation.
Table 1: Predicted Geometric Parameters for this compound (Based on Analog Data and DFT)
| Parameter | Predicted Value Range | Rationale & Significance |
|---|---|---|
| Triazole Ring | Planar | The inherent aromaticity of the triazole ring dictates a planar geometry. |
| Nitrophenyl Ring | Planar | The sp² hybridization of the carbons and the delocalized nitro group ensure planarity. |
| C-N Bond (Triazole-Phenyl) | 1.40 - 1.44 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to conjugation. |
| N-O Bonds (Nitro Group) | 1.21 - 1.25 Å | Characteristic bond length for a delocalized nitro group. |
| Dihedral Angle | 30 - 50° | Represents the twist between the triazole and nitrophenyl rings, a key conformational feature. |
Spectroscopic Characterization
Spectroscopic techniques probe the molecule's connectivity and electronic environment, providing data that must be consistent with the proposed structure.
-
¹H NMR: The symmetry of the 2-(4-nitrophenyl) group results in a simplified aromatic region. The protons on the nitrophenyl ring appear as a classic AA'BB' system: two doublets, one for the protons ortho to the triazole ring (HA) and one for the protons meta (HB). The HB protons, being closer to the electron-withdrawing nitro group, are expected to be downfield (higher ppm) compared to the HA protons. The protons on the triazole ring itself will appear as distinct signals, with their chemical shifts confirming the N2 substitution pattern.
-
¹³C NMR: The spectrum will show characteristic signals for the carbons of the nitrophenyl and triazole rings. The carbon attached to the nitro group (ipso-carbon) will be significantly shifted. Due to the molecule's symmetry, only two signals are expected for the four aromatic CH carbons of the nitrophenyl group.
Table 2: Predicted NMR Chemical Shifts (in CDCl₃)
| Nucleus | Position | Predicted Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Triazole-H (C4/C5) | 7.7 - 8.0 | A singlet or two distinct signals depending on symmetry. |
| ¹H | Phenyl-H (ortho) | 7.8 - 8.1 (d) | Doublet, coupled to meta protons. |
| ¹H | Phenyl-H (meta) | 8.2 - 8.5 (d) | Doublet, downfield due to proximity to NO₂ group. |
| ¹³C | Triazole-C (C4/C5) | 130 - 135 | Chemical shift confirms the triazole ring environment. |
| ¹³C | Phenyl-C (ipso-N) | ~145 | Carbon attached to the triazole nitrogen. |
| ¹³C | Phenyl-C (ipso-NO₂) | ~148 | Carbon attached to the nitro group. |
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is dominated by the strong absorptions of the nitro group.
-
~1520-1540 cm⁻¹: Strong, sharp peak corresponding to the asymmetric NO₂ stretch .
-
~1340-1360 cm⁻¹: Strong, sharp peak corresponding to the symmetric NO₂ stretch .[6]
-
~1550-1600 cm⁻¹: Peaks associated with C=N and N=N stretching vibrations within the triazole and phenyl rings.[7][8]
-
~3100-3150 cm⁻¹: Weak absorptions from aromatic C-H stretching.
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Under electrospray ionization (ESI), the molecule is expected to show a strong signal for the protonated molecule [M+H]⁺.
-
Molecular Ion (M⁺): Calculated for C₈H₆N₄O₂ = 190.0491 g/mol .
-
Key Fragmentation Pathways: Common fragmentation patterns for nitroaromatics involve the loss of NO₂ (46 Da) and NO (30 Da). The triazole ring itself can undergo cleavage, often involving the loss of N₂ (28 Da).[9]
Figure 2: Integrated workflow for the comprehensive structural analysis of the target molecule.
Computational Modeling with Density Functional Theory (DFT)
DFT calculations provide theoretical insights that complement experimental data. Using a common functional and basis set (e.g., B3LYP/6-311G(d,p)), the molecular geometry can be optimized in the gas phase or in solution.[10][11]
These calculations are critical for:
-
Confirming Conformation: Predicting the minimum energy conformation, including the dihedral angle between the triazole and nitrophenyl rings.
-
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The potent electron-withdrawing nitro group is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor.
-
Predicting Spectra: Simulating NMR and IR spectra, which can be compared with experimental results to validate the structural assignment.[2][12]
Biological Significance and Structure-Activity Relationship (SAR)
The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as crucial for potent antitrypanosomal activity, demonstrating superior efficacy against Trypanosoma cruzi compared to the current drug benznidazole.[3] Studies have shown that removal or modification of the nitro group leads to a significant loss of this activity, highlighting the critical role of its electron-withdrawing nature.[3]
While these findings pertain to the 1H-isomer, a thorough structural understanding of the 2H-isomer is vital for drug development professionals. The different spatial arrangement and electronic distribution of the this compound isomer could lead to:
-
Altered Target Binding: The change in the vector and position of the dipole moment may influence interactions with enzyme active sites.
-
Modified Physicochemical Properties: Solubility, membrane permeability, and metabolic stability may differ between the isomers.
-
Novel Biological Activities: The unique architecture could enable binding to different biological targets, opening new therapeutic avenues.
Experimental Protocols
Protocol 5.1: Synthesis of this compound
-
Reaction Setup: To a solution of 1,2,3-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the N1 and N2 isomers. The polarity of the two isomers will differ, allowing for clean separation.
-
Characterization: Confirm the structure of the isolated 2H-isomer using NMR, IR, and MS as described above.
Protocol 5.2: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
Internal Standard (Optional): For quantitative NMR, add a known amount of an internal standard (e.g., tetramethylsilane, TMS, often already present in commercial deuterated solvents).
-
Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
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A Technical Guide to the Synthesis, Characterization, and Application of Nitrophenyl-Substituted Triazole Isomers
Abstract
The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] When substituted with a nitrophenyl group, the resulting isomers exhibit a wide spectrum of biological activities and unique physicochemical properties.[3] The specific isomeric form—dictated by the triazole ring type (1,2,3- vs. 1,2,4-), the position of the nitrophenyl group, and its substitution pattern (ortho-, meta-, para-)—critically influences molecular geometry, electronic properties, and, consequently, biological function.[4] This guide provides an in-depth exploration of the synthetic strategies for achieving isomeric purity, the analytical techniques for structural elucidation, and a comparative analysis of the properties and applications of these vital compounds.
The Strategic Importance of Isomerism in Nitrophenyl-Substituted Triazoles
Triazole derivatives are integral to numerous approved pharmaceuticals, including notable antifungal agents like fluconazole and voriconazole, as well as antiviral and anticancer drugs.[1][2] The introduction of a nitrophenyl moiety serves as a powerful modulator of a compound's properties for several key reasons:
-
Electronic Modulation: The nitro group is a strong electron-withdrawing group, which polarizes the molecule, influences hydrogen bonding capabilities, and alters the pKa of the triazole ring. These changes directly impact receptor-ligand interactions.
-
Bio-reductive Activation: The nitro group can be metabolically reduced within hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive cytotoxic intermediates.[3] This mechanism is a cornerstone of targeted drug action.
-
Structural Rigidity: The phenyl and triazole rings provide a rigid scaffold, which is crucial for presenting appended functional groups in a well-defined spatial orientation for interaction with biological targets.
Isomerism is not a trivial structural nuance; it is a fundamental determinant of function. The precise location of the nitro group on the phenyl ring and the attachment point of the nitrophenyl group to the triazole core can dramatically alter the molecule's shape and electronic distribution, leading to vastly different biological outcomes. A change in isomer can be the difference between a potent therapeutic agent and an inactive or even toxic compound.[4]
Navigating Isomerism: A Classification Framework
The isomeric landscape of nitrophenyl-substituted triazoles is multifaceted. Understanding these distinctions is critical for designing targeted synthetic strategies and interpreting structure-activity relationship (SAR) data.
-
Core Heterocycle Isomerism: This distinguishes between the 1,2,3-triazole and 1,2,4-triazole rings.[1]
-
Regioisomerism on the Triazole Ring: This refers to the attachment point of the substituents. For a disubstituted 1,2,3-triazole, this results in 1,4- and 1,5-regioisomers. For 1,2,4-triazoles, multiple substitution patterns are possible (e.g., 1,3-, 1,5-, 3,4-, 3,5-disubstituted).
-
Positional Isomerism on the Phenyl Ring: This concerns the position of the nitro group: ortho- (2-nitrophenyl) , meta- (3-nitrophenyl) , and para- (4-nitrophenyl) .
The combination of these isomeric forms creates a large matrix of potential structures, each with a unique property profile.
Caption: Classification of isomers in nitrophenyl-substituted triazoles.
Synthesis and Regiocontrol: The Key to Isomer-Specific Molecules
Achieving high yields of a specific desired isomer requires careful selection of synthetic methodology. The choice of catalyst and reaction conditions is paramount for directing the regiochemical outcome.
Synthesis of 1,2,3-Triazoles: The Power of "Click Chemistry"
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent route to 1,2,3-triazoles. While the thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of metal catalysts provides exquisite control.[5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This Nobel prize-winning reaction, the cornerstone of "click chemistry," is celebrated for its efficiency, mild conditions, and, crucially, its high regioselectivity.[6] It almost exclusively yields the 1,4-disubstituted regioisomer . The mechanism involves the formation of a copper(I) acetylide, which directs the reaction pathway.[5][7]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce the 1,5-disubstituted regioisomer . This complementary method is invaluable for accessing the alternative regioisomeric series for SAR studies.
Caption: Catalyst-directed regiocontrol in 1,2,3-triazole synthesis.
Detailed Protocol: Copper(I)-Catalyzed Synthesis of a 1-(4-Nitrophenyl)-4-aryl-1,2,3-triazole
This protocol provides a general guideline for the synthesis of the 1,4-regioisomer.
Materials:
-
4-Nitrophenyl azide
-
Substituted terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: t-Butanol/Water (1:1) or DMF/Water
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 4-nitrophenyl azide (1.05 eq) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).
-
Initiation: To the stirring solution of reactants, add the CuSO₄ solution (0.05 eq) followed by the sodium ascorbate solution (0.1 eq).[8] The sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalytic species in situ.[6][8]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, typically indicated by a color change and confirmed by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[6]
Causality: The use of sodium ascorbate is critical; it continuously regenerates the active Cu(I) catalyst from any Cu(II) that forms via oxidation, ensuring catalytic turnover and preventing reaction stalling.[8] Using a slight excess of the azide can help drive the reaction to completion if the alkyne is the more valuable reagent.
Synthesis of 1,2,4-Triazoles
The synthesis of the 1,2,4-triazole core typically involves condensation reactions. Common methods include:
-
Pellizzari Reaction: The reaction of an acylhydrazide with an amide.
-
Einhorn-Brunner Reaction: The reaction of hydrazines or hydrazides with N-acyl imidates.
-
From Amidrazones: Oxidative cyclization of amidrazones with aldehydes or acids is a versatile method.[9]
-
Modern Approaches: Metal-free, iodine-catalyzed oxidative methods using hydrazones and amines have also been developed, offering a cascade C-H functionalization and C-N bond formation pathway.[10]
The substitution pattern is dictated by the specific precursors used. For example, reacting a nitrophenyl-substituted hydrazide with an appropriate coupling partner can install the nitrophenyl group at a defined position.[10]
Structural Elucidation: Confirming Isomeric Identity
Unambiguous identification of the correct isomer is non-negotiable in drug development. A combination of analytical techniques is employed for this purpose.
-
NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC): NMR is the most powerful tool for distinguishing isomers in solution.[11]
-
¹H NMR: The chemical shift of the triazole ring proton is highly diagnostic. In 1,4-disubstituted 1,2,3-triazoles, this proton typically appears as a sharp singlet further downfield compared to the proton in the 1,5-isomer due to differing electronic environments. The coupling patterns of the protons on the nitrophenyl ring (e.g., the characteristic AA'BB' system for para-substitution) confirm the phenyl substitution pattern.[11]
-
¹³C NMR: The chemical shifts of the triazole ring carbons are distinct for each regioisomer.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments provide the definitive link. Observing a 3-bond correlation between the benzylic protons of a substituent and a specific triazole carbon can unequivocally establish the 1,4- or 1,5-connectivity.
-
-
X-Ray Crystallography: This technique provides absolute, unambiguous confirmation of the molecular structure in the solid state, including bond lengths, angles, and the precise connectivity of all atoms. It is the gold standard for isomer identification.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the synthesized compound, verifying that a product with the correct formula has been obtained.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The true significance of isomerism is revealed when comparing biological activity. The differential positioning of the nitrophenyl group can lead to orders-of-magnitude differences in potency.
Numerous studies have shown that nitrophenyl-substituted triazoles possess a wide range of biological activities, including:
-
Anticancer: Derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), and HeLa cells.[13][14]
-
Antimicrobial: Both antibacterial and antifungal properties are well-documented.[1][14][15]
-
Aromatase Inhibition: 4-N-nitrophenyl substituted amino-4H-1,2,4-triazoles have been identified as potent aromatase inhibitors, a key target in estrogen-receptor-positive breast cancer.[13][16]
Data Summary: Anticancer Activity of Isomeric Triazoles
The following table compiles representative data illustrating how isomerism affects anticancer activity.
| Compound ID | Triazole Core | Phenyl Substitution | Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 1,2,4-Triazole | 4-Nitrophenyl | MCF-7 | 9.02 | [16] |
| Compound B | 1,2,4-Triazole | 2,4-Difluorophenyl | MCF-7 | ~15 | [13] |
| Compound C | 1,2,4-Triazole | 4-Nitrophenyl | Hela | Data Not Available | [13] |
| Compound D | 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one | 4-Nitrophenyl | A-549 | 237.02 | [17] |
Interpretation of SAR:
-
Position of Nitro Group: Studies often reveal that the para- (4-nitro) substitution is optimal for certain activities, such as aromatase inhibition, potentially due to favorable interactions in the enzyme's active site.[16] For other targets, meta-substitution might be preferred.[18]
-
1,4- vs. 1,5-Regioisomers: The "kinked" geometry of the 1,5-isomer compared to the more linear 1,4-isomer drastically changes how the molecule can fit into a binding pocket. One isomer may bind productively while the other cannot.
-
1,2,3- vs. 1,2,4-Triazole Core: The different arrangement of nitrogen atoms affects the dipole moment, hydrogen bond donor/acceptor capabilities, and metabolic stability of the molecule, all of which are critical for its pharmacokinetic and pharmacodynamic profile.[2]
Caption: Workflow from design to evaluation of triazole isomers.
Conclusion and Future Perspectives
The isomeric forms of nitrophenyl-substituted triazoles are not interchangeable entities but distinct chemical compounds with unique properties and biological activities. The ability to selectively synthesize and definitively characterize these isomers is fundamental to advancing their application in drug discovery and materials science. Catalyst-controlled cycloaddition reactions provide a robust platform for accessing specific 1,2,3-triazole regioisomers, while classical and modern condensation methods enable the construction of the 1,2,4-triazole core. Future research will likely focus on developing novel catalytic systems for even greater synthetic control, exploring the full biological potential of less-studied isomers, and integrating computational modeling to predict the properties of specific isomers before their synthesis, further accelerating the discovery of next-generation therapeutics.
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The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of 1,2,3-Triazole Derivatives
Introduction: The Rise of a Privileged Heterocycle in Medicinal Chemistry
The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged" scaffold in modern drug discovery.[1][2] Its remarkable stability under various physiological conditions, including hydrolysis, oxidation, and reduction, makes it an ideal building block for developing robust therapeutic agents.[3] Furthermore, the 1,2,3-triazole moiety is not merely an inert linker; its ability to form hydrogen bonds and participate in dipole-dipole interactions allows for significant engagement with biological targets, often mimicking the function of an amide bond but with superior metabolic stability.[4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild, often aqueous, conditions.[5][6][7] This synthetic accessibility has unlocked the exploration of vast chemical space, leading to the discovery of 1,2,3-triazole derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][8] This guide provides a comprehensive technical overview of these activities, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Antifungal Activity: Disrupting Fungal Cell Integrity
1,2,3-triazole derivatives are prominent members of the azole class of antifungal agents.[9][10] Their primary mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[10][11] This enzyme, a cytochrome P450-dependent protein, is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[12]
The nitrogen atoms within the triazole ring play a critical role by coordinating with the heme iron atom in the active site of the 14α-demethylase, effectively blocking substrate binding.[10] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[11][12] The consequence is a disruption of membrane fluidity and integrity, ultimately leading to the inhibition of fungal growth and cell death.[13] Some triazoles may also exert their effects through direct damage to the fungal cell membrane.[9]
Key Signaling Pathway: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the pivotal role of 1,2,3-triazole derivatives in disrupting the ergosterol biosynthesis pathway.
Caption: A generalized workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and 1,2,3-triazole derivatives have emerged as potential anti-inflammatory agents. [14][15]Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory pathway.
One of the primary targets is cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of prostaglandins, which are potent inflammatory mediators. [14]By inhibiting COX-2, 1,2,3-triazole derivatives can reduce the production of these pro-inflammatory molecules. [14]Additionally, some derivatives have been shown to modulate the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key signaling molecules in the inflammatory response. [14]
Quantitative Data Summary
The following table summarizes the reported biological activities of selected 1,2,3-triazole derivatives.
| Compound Class | Biological Activity | Target/Mechanism | Representative IC50/MIC Values | Reference |
| Phenylhydrazone Derivatives | Antifungal | Not specified | EC50: 0.18 - 2.28 µg/mL against phytopathogenic fungi | [16] |
| Glycoside Derivatives | Antibacterial/Antifungal | Not specified | MIC: 5-10 mg/mL | [17] |
| Chromene/Coumarin Hybrids | Anticancer (Lung) | Not specified | IC50: 1.02 - 74.28 µM | [18][19] |
| Podophyllotoxin Hybrids | Anticancer (Lung) | Tubulin polymerization inhibition | IC50: 21.1 - 118.8 nM | [18][19] |
| 7-Oxodehydroabietic Acid Hybrids | Anti-inflammatory | Nitric Oxide (NO) inhibition | IC50: 8.00 - 8.84 µM | [20] |
| Quinolizine Derivatives | Antiviral (Influenza) | Hemagglutinin/Neuraminidase | Reduces infectivity by >90% | [21] |
Conclusion and Future Perspectives
The 1,2,3-triazole scaffold has unequivocally established its significance in medicinal chemistry, serving as a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. The ease and efficiency of its synthesis, primarily through click chemistry, have fueled the rapid expansion of libraries of 1,2,3-triazole derivatives. The demonstrated antifungal, anticancer, antiviral, and anti-inflammatory properties highlight the immense potential of this heterocycle in addressing a multitude of human diseases.
Future research will likely focus on several key areas. The elucidation of precise mechanisms of action for many of these derivatives remains an important endeavor. Structure-activity relationship studies will continue to guide the rational design of more potent and selective compounds. [22][23]The exploration of novel hybrid molecules, combining the 1,2,3-triazole core with other pharmacophores, holds promise for overcoming drug resistance and achieving synergistic therapeutic effects. [2][24]As our understanding of the intricate biological roles of 1,2,3-triazole derivatives deepens, we can anticipate the emergence of new and improved drug candidates from this remarkable class of compounds.
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Introduction: The Enduring Significance of the Triazole Scaffold in Medicinal Chemistry
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Introduction: The Scientific Rationale for Screening 2-(4-nitrophenyl)-2H-1,2,3-triazole
An In-Depth Technical Guide to the Preliminary Screening of 2-(4-nitrophenyl)-2H-1,2,3-triazole
This guide provides a comprehensive technical overview for the preliminary biological screening of this compound, a heterocyclic compound of interest in medicinal chemistry. The structure of this guide is designed to offer a logical and scientifically rigorous pathway for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and ensuring the integrity of the described protocols.
The 1,2,3-triazole nucleus is a prominent scaffold in medicinal chemistry, known for its stability and capacity to engage in hydrogen bonding, which enhances its interaction with biological targets.[1] This five-membered heterocyclic ring is a bioisostere for various functional groups, contributing to a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The specific compound, this compound, incorporates a nitrophenyl group, a feature often associated with potent biological effects. Preliminary screening is therefore a critical step in elucidating the therapeutic potential of this molecule.
This guide will detail a multi-faceted screening approach, encompassing antimicrobial, anticancer, and enzyme inhibition assays. Each section will provide not only the "how" but, more importantly, the "why," grounding the methodologies in established scientific principles.
Foundational Steps: Synthesis and Characterization
Prior to any biological screening, the synthesis and rigorous characterization of this compound are paramount to ensure the purity and structural integrity of the test compound.
Synthesis Pathway
A common and efficient method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] An alternative pathway involves the reaction of an appropriate azide with a suitable alkyne. The synthesis of this compound would typically involve the reaction of 4-nitrophenyl azide with a protected form of acetylene, followed by deprotection.
Structural Elucidation and Purity Assessment
The synthesized compound must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the position of the substituents.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Only a compound with a high degree of purity (>95%) should be advanced to biological screening to ensure that the observed activity is not due to impurities.
Tier 1 Screening: Antimicrobial Activity
Given the prevalence of antimicrobial resistance, the evaluation of novel compounds for their ability to inhibit the growth of pathogenic microorganisms is a crucial first step.[1]
Rationale for Antimicrobial Screening
The triazole moiety is a key component of several clinically used antifungal agents, such as fluconazole and itraconazole.[4] This provides a strong rationale for investigating the antimicrobial potential of novel triazole derivatives. The screening will assess the compound's activity against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following workflow outlines a standard procedure for determining the antimicrobial activity of the test compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of the compound's antimicrobial activity.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microplates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control.
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Tier 2 Screening: Anticancer Activity
The antiproliferative properties of triazole derivatives against various cancer cell lines have been widely reported, making this a logical next step in the screening cascade.[5]
Rationale for Anticancer Screening
Many heterocyclic compounds, including triazoles, have demonstrated the ability to interfere with cancer cell proliferation.[5] A preliminary in vitro cytotoxicity assay against a panel of cancer cell lines can provide initial insights into the potential of this compound as an anticancer agent.
Experimental Workflow: In Vitro Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability and is a standard preliminary screen for potential anticancer compounds.[6][7]
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The Enduring Allure of the 1,2,3-Triazole Ring: A Comprehensive Guide for Drug Discovery and Beyond
Introduction: In the landscape of heterocyclic chemistry, the 1,2,3-triazole core has emerged as a scaffold of exceptional versatility and significance. This five-membered ring, composed of two carbon and three nitrogen atoms, is not found in nature, yet its synthetic accessibility and remarkable stability have cemented its role as a privileged structure in modern drug discovery, materials science, and chemical biology.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and function as a bioisostere for amide bonds make it a highly attractive component for medicinal chemists seeking to enhance the pharmacological profiles of lead compounds.[4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, functionalization, and diverse applications of substituted 1,2,3-triazoles, with a particular focus on their burgeoning role in the development of novel therapeutics.
I. The Synthetic Cornerstone: Mastering the Formation of the 1,2,3-Triazole Ring
The explosion of interest in 1,2,3-triazoles can be largely attributed to the advent of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues. This philosophy emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. The quintessential click reaction, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, provides a direct and efficient route to the 1,2,3-triazole core.[1][2]
The Huisgen 1,3-Dipolar Cycloaddition: A Tale of Two Regioisomers
The thermal Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be challenging to separate and characterize.[6] This lack of regioselectivity limited its widespread application for many years.
The Dawn of Catalysis: Regiocontrol and Enhanced Efficiency
The true revolution in 1,2,3-triazole synthesis arrived with the development of catalyzed versions of the Huisgen cycloaddition.
1.2.1 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of "Click Chemistry"
The discovery that copper(I) catalysts exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer transformed the field.[7][8] The CuAAC reaction is robust, proceeds under mild conditions (often in aqueous media), and tolerates a vast array of functional groups, making it the most widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[6]
Experimental Protocol: A General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. A common method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate pentahydrate (0.05 eq), using a reducing agent like sodium ascorbate (0.1 eq).
-
Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the mixture of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
1.2.2 Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Disubstituted Isomer
Complementary to the CuAAC reaction, the use of ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[2][7] This method is particularly valuable for creating molecular diversity and exploring structure-activity relationships where the spatial arrangement of substituents is critical.[2]
Diagram: Regioselective Synthesis of 1,2,3-Triazoles
Caption: Regioselective synthesis of 1,2,3-triazoles.
Beyond Catalysis: Metal-Free and Multicomponent Strategies
While catalyzed reactions dominate the landscape, recent advancements have focused on developing more sustainable and diverse synthetic routes. Metal-free click reactions, often promoted by strain in one of the reactants (e.g., cyclooctynes), are gaining traction, particularly in biological applications where the presence of metals can be detrimental.[7] Furthermore, multicomponent reactions, where three or more reactants combine in a single pot to form the desired 1,2,3-triazole, offer a highly efficient approach to generating complex molecules from simple starting materials.[9]
II. The Pharmacological Prowess of Substituted 1,2,3-Triazoles
The true value of the 1,2,3-triazole scaffold lies in its profound impact on the biological activity of molecules. Its incorporation into a drug candidate can influence a wide range of properties, from metabolic stability to target binding affinity. The triazole nucleus is a key structural component in a variety of approved drugs and clinical candidates.[2][10][11]
Anticancer Agents
The 1,2,3-triazole moiety is a prominent feature in a vast number of compounds with potent anticancer activity.[12][13] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes like kinases and aromatase, induction of apoptosis, and cell cycle arrest.[12][14]
| Compound Class | Mechanism of Action | Cancer Cell Lines |
| 1,2,3-Triazole-chalcone hybrids | Induction of apoptosis | A549 (Lung) |
| 1,2,3-Triazole-indole derivatives | Inhibition of cell proliferation | A549 (Lung) |
| Bis-isatin 1,2,3-triazoles | Not specified | Breast Cancer |
| Rufinamide (Banzel®) | Antiepileptic with potential anticancer applications | Various |
| Carboxyamidotriazole (CAI) | Inhibition of NANOG, aggravates apoptosis | Non-small cell lung cancer (NSCLC) |
Antimicrobial and Antiviral Agents
The threat of infectious diseases necessitates the continuous development of new antimicrobial and antiviral drugs. Substituted 1,2,3-triazoles have demonstrated significant activity against a broad spectrum of pathogens.
-
Antibacterial: 1,2,3-triazole derivatives have shown promise in combating both Gram-positive and Gram-negative bacteria.[15]
-
Antifungal: The triazole core is a well-established pharmacophore in antifungal agents, and novel 1,2,3-triazole-containing compounds continue to be explored for their efficacy against fungal infections.[2]
-
Antiviral: The emergence of viral infections has spurred research into 1,2,3-triazole-based antiviral agents, with promising activity reported against viruses such as HIV and influenza.[3][14]
A Spectrum of Other Therapeutic Applications
The pharmacological potential of substituted 1,2,3-triazoles extends far beyond oncology and infectious diseases. These compounds have been investigated for a wide array of therapeutic applications, including:
-
Antidiabetic [2]
-
Antitubercular [2]
-
Antimalarial [14]
-
Anticonvulsant [11]
-
Antidepressant and Antianxiety [10]
Diagram: Workflow for 1,2,3-Triazole Based Drug Discovery
Caption: A typical workflow for 1,2,3-triazole based drug discovery.
III. Beyond the Pill: Applications in Materials Science and Chemical Biology
The utility of the 1,2,3-triazole linker extends beyond the realm of pharmaceuticals. Its unique properties make it a valuable building block in materials science and a powerful tool in chemical biology.
-
Materials Science: The stability and polarity of the 1,2,3-triazole ring have been exploited in the development of polymers, fluorescent whiteners, and corrosion inhibitors.[1][8][17]
-
Chemical Biology: The bioorthogonal nature of the CuAAC reaction has made it an indispensable tool for bioconjugation, allowing for the specific labeling and tracking of biomolecules in living systems.[8]
IV. Future Perspectives and Conclusion
The field of substituted 1,2,3-triazoles continues to evolve at a rapid pace. Ongoing research is focused on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the expansion of their applications in materials science and beyond. The inherent versatility of the 1,2,3-triazole scaffold, coupled with the power of click chemistry, ensures that this remarkable heterocycle will remain a cornerstone of chemical research for the foreseeable future. Its ability to serve as a stable and predictable linker, a pharmacologically active core, and a versatile building block solidifies its position as a truly indispensable tool for researchers, scientists, and drug development professionals.
V. References
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New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Polycyclic Aromatic Compounds, 42(5), 2281-2319.
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Advance synthetic approaches to 1,2,3-triazole derived compounds: State of art 2004-2020. (2021). Mini-Reviews in Medicinal Chemistry, 21(16), 2206-2226.
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Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2022). Catalysts, 12(3), 316.
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Pharmacological significance of triazole scaffold. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 457-473.
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Recent Advances in the Synthesis of 1,2,3‐Triazoles and Their Derivatives: Methodological Insights. (2023). ChemistrySelect, 8(31), e202301934.
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Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. (2022). Pharmaceutical Chemistry Journal, 56(1), 1-13.
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Phosphorus, Sulfur, and Silicon and the Related Elements, 199(1), 1-18.
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A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. (2023). Journal of Pharmaceutical Research International, 35(19), 48-60.
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1,2,3-Triazole Scaffold in Recent Medicinal Applications: Synthesis and Anticancer Potentials. (2021). Molecules, 26(16), 4945.
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Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega, 7(38), 33695-33725.
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1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. (2021). Asian Journal of Chemistry, 33(12), 2771-2782.
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A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2022). Beilstein Journal of Organic Chemistry, 18, 496-517.
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1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. (2014). International Refereed Journal of Reviews and Research, 2(6).
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Pharmacological significance of triazole scaffold. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 457-473.
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Pharmaceuticals, 15(5), 534.
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ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (2022). Indo American Journal of Pharmaceutical Sciences, 9(12), 115-125.
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 746334.
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1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. (2014). International Refereed Journal of Reviews and Research, 2(6).
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An overview of synthetic approaches and the potential bioactivity of different 1,2,3-triazole hybrids. (2024). Egyptian Pharmaceutical Journal, 23(2), 157-183.
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 1005321.
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Bioactive 1,2,3‐Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. (2021). The Chemical Record, 21(5), 1147-1177.
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Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. (2020). Letters in Drug Design & Discovery, 17(10), 1279-1291.
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Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. (2021). The Chemical Record, 21(5), 1147-1177.
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Methodological & Application
Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Ethyl Propiolate: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Importance of 1,2,3-Triazoles
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, lauded for its remarkable stability, synthetic accessibility, and capacity for engaging in hydrogen bonding and dipole-dipole interactions.[1][2] This five-membered heterocyclic ring is a key component in a variety of commercial drugs, including the anticonvulsant Rufinamide and the antibiotic Tazobactam.[1] The surge in interest surrounding 1,2,3-triazoles can be largely attributed to the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[3][] Click reactions are characterized by their high yields, broad scope, stereospecificity, and simple reaction conditions, making them ideal for the rapid synthesis and screening of compound libraries.[3]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the premier example of a click reaction, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3][][5] This contrasts with the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[3][5] Ethyl propiolate serves as a versatile and readily available starting material for the synthesis of a diverse array of 1,4-disubstituted-1,2,3-triazoles, offering a convenient entry point for the introduction of an ester functionality, which can be further elaborated. This guide provides a detailed overview of the synthesis of these valuable compounds, including mechanistic insights and step-by-step protocols.
Synthetic Strategy: From Ethyl Propiolate to Triazoles
The overall synthetic strategy involves a two-step process: the preparation of the necessary azide and alkyne precursors, followed by their coupling via the CuAAC reaction. Ethyl propiolate itself is the terminal alkyne component. The organic azide can be prepared from a corresponding primary amine or alkyl halide.
Part 1: Preparation of Reagents
A. Ethyl Propiolate: This starting material is commercially available. It is a powerful Michael acceptor and can be used directly in the cycloaddition reaction.
B. Organic Azides: A variety of methods exist for the synthesis of organic azides. A common and efficient method involves the reaction of a primary amine with a triflyl azide reagent, although caution is warranted due to the potential explosive nature of these reagents.[6] A safer alternative involves the in-situ generation of fluorosulfuryl azide from an imidazolium fluorosulfuryl triflate salt and sodium azide, which can convert primary amines to azides in minutes.[6] For simpler alkyl azides, nucleophilic substitution of an alkyl halide with sodium azide in a polar aprotic solvent like DMF is a straightforward approach.[7]
Part 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of this synthesis is the CuAAC reaction, which unites the terminal alkyne (ethyl propiolate) and the organic azide to form the 1,4-disubstituted 1,2,3-triazole.[3][5] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.[5][8][9] The reaction is typically performed in a variety of solvents, including water, t-BuOH/H₂O mixtures, and green solvents like glycerol.[3][10]
Reaction Mechanism: The Role of Copper
The mechanism of the CuAAC reaction is well-established and proceeds through a series of distinct steps.[5][8][11]
-
Formation of Copper Acetylide: The Cu(I) catalyst first coordinates with the terminal alkyne (ethyl propiolate), increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[5][11]
-
Activation of the Azide: The copper acetylide then interacts with the organic azide. Mechanistic studies suggest a bimolecular dependence on copper, with one copper atom bound to the acetylide and another activating the azide.[5][8]
-
Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.[5]
-
Rearomatization and Protonation: This intermediate then rearranges to form the triazole ring, followed by protonation to yield the final product and regenerate the Cu(I) catalyst.[5]
Diagram of the CuAAC Catalytic Cycle
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Alternative Catalytic Systems: Ruthenium-Catalyzed Cycloaddition
While copper catalysts exclusively yield the 1,4-regioisomer, ruthenium catalysts, such as [Cp*RuCl] complexes, provide access to the 1,5-disubstituted 1,2,3-triazoles.[3][12][13] The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) proceeds through a different mechanism involving a six-membered ruthenacycle intermediate formed by oxidative coupling.[3][13][14] This is followed by reductive elimination to give the 1,5-triazole product.[3][13][14] Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted triazoles.[13][14]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Organic Azide from an Alkyl Halide
-
Dissolution: Dissolve the alkyl halide (1.0 equiv) in dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (NaN₃, 1.2 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide, which can often be used without further purification.
Protocol 2: Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Ethyl Propiolate
-
Reactant Mixture: In a round-bottom flask, dissolve the organic azide (1.0 equiv) and ethyl propiolate (1.1 equiv) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv) in water.
-
Initiation: Add the sodium ascorbate solution to the reactant mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted-1,2,3-triazole.
Data Presentation
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition
| Catalyst System | Regioselectivity | Substrate Scope (Alkynes) | Typical Conditions |
| Copper(I) | 1,4-disubstituted | Terminal alkynes only | Room temperature, aqueous solvents |
| Ruthenium(II) | 1,5-disubstituted | Terminal and internal alkynes | Elevated temperatures (can be room temp with some catalysts) |
Applications in Drug Development
The 1,4-disubstituted-1,2,3-triazole scaffold is a versatile building block in drug discovery due to its favorable properties. These compounds have demonstrated a wide range of biological activities, including:
-
Anticancer: Derivatives have shown inhibitory activity against enzymes like Src kinase.[15][16]
-
Antitubercular: Several 1,4-substituted-1,2,3-triazoles have exhibited promising activity against Mycobacterium tuberculosis.[17]
-
Antimicrobial and Antifungal: The triazole core is present in numerous antimicrobial and antifungal agents.[2]
-
Anti-HIV: Certain triazole derivatives have been investigated for their anti-HIV properties.[18]
The ease of synthesis via click chemistry allows for the rapid generation of large libraries of triazole-containing compounds for high-throughput screening, accelerating the drug discovery process.[3]
Troubleshooting and Key Considerations
-
Purity of Reagents: The purity of the starting azide and alkyne is crucial for obtaining high yields and clean reactions.
-
Catalyst Activity: The in-situ generation of Cu(I) is often preferred to ensure a fresh and active catalyst. If using a Cu(I) salt directly, ensure it has not been oxidized.
-
Ligands: In some cases, particularly with sensitive biomolecules, the use of a copper-coordinating ligand can accelerate the reaction and protect the substrate from oxidative damage.[9][19]
-
Reaction Monitoring: TLC is a simple and effective way to monitor the progress of the reaction and ensure it has gone to completion.
-
Safety: Organic azides can be explosive, especially low molecular weight azides. Always handle them with appropriate safety precautions, including using a blast shield.
Conclusion
The synthesis of 1,4-disubstituted-1,2,3-triazoles from ethyl propiolate via the copper-catalyzed azide-alkyne cycloaddition is a robust and highly efficient method for accessing a diverse range of valuable compounds. The simplicity and reliability of this "click" reaction, coupled with the significant biological activities of the resulting triazole products, make this a cornerstone of modern medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize and explore the potential of these fascinating molecules.
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- Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038-2051.
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 968942.
- Arnall, A. (2019). Safe and efficient route to azides makes click chemistry even easier. Chemical & Engineering News.
- Haddad, M., et al. (2009). Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. The Journal of Organic Chemistry, 75(1), 108-117.
- Nair, D. P., et al. (2014). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemistry of Materials, 26(2), 724-744.
- Click to learn, learn to click: undergraduate synthetic organic chemistry experiments. (2023). Chemical Papers, 77(5), 2821-2831.
- Lebeau, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2686.
- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. (2008). Journal of the American Chemical Society, 130(28), 8923-8930.
- Lebeau, A., et al. (2016). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 13(7), 633-640.
- Synthesis of 1,4-disubstituted 1,2,3-triazoles(3a–3p). (n.d.). ResearchGate.
- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
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- Santos, V. G., et al. (2020). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 92(1), e20180975.
- Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
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- Synthesis of 1,4-disubstituted 1,2,3-triazoles from... (n.d.). ResearchGate.
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- Insa, I. A., et al. (2020). Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. Current Topics in Medicinal Chemistry, 20(25), 2290-2305.
- Alkyne conversion curves for the gold‐catalyzed hydroarylation of ethyl propiolate with mesitylene in different ionic liquids. (n.d.). ResearchGate.
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- Synthesis of terminal alkynes. (2020, July 16). YouTube.
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Topic: Copper-Catalyzed Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N2-Aryl-1,2,3-Triazoles
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][2] This reaction reliably produces 1,4-disubstituted (N1-substituted) triazoles. However, the synthesis of their N2-substituted regioisomers remains a more complex challenge, preventing their full exploration.[3] N2-aryl-1,2,3-triazoles possess unique electronic and steric properties distinct from their N1 counterparts, making them valuable motifs in the design of pharmaceuticals, such as orexin receptor antagonists and JAK kinase inhibitors, as well as advanced coordination polymers.[3][4]
Traditional methods for accessing 2-substituted-2H-1,2,3-triazoles, such as the alkylation of NH-1,2,3-triazoles, often yield mixtures of isomers.[5] A more definitive route involves the oxidative cyclization of bishydrazones, which is particularly effective for 2-aryl substituted triazoles.[5] This application note details a robust and efficient copper-catalyzed aerobic oxidative protocol for the synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole from an α-arylhydrazonoketone precursor. This method leverages an inexpensive copper catalyst and atmospheric oxygen as the terminal oxidant, presenting an environmentally benign and scalable pathway to this high-value heterocyclic compound.[6]
Reaction Principle and Mechanistic Rationale
The described synthesis proceeds via a tandem reaction sequence involving the condensation of an α-(4-nitrophenyl)hydrazono ketone with ammonium acetate, followed by a copper-catalyzed intramolecular oxidative N–N bond formation to construct the triazole ring.[6]
The Role of the Copper Catalyst: The copper catalyst is central to the key oxidative cyclization step. While the precise mechanism can vary with the copper source and ligands, a plausible catalytic cycle is proposed. The Cu(II) catalyst coordinates with the substrate, facilitating the deprotonation and subsequent intramolecular cyclization. The resulting intermediate is then oxidized, forming the aromatic triazole ring and regenerating the active catalyst. Oxygen from the air serves as the terminal oxidant in this process.
Below is a generalized representation of the experimental workflow and the proposed catalytic cycle.
Experimental Workflow Diagram
Caption: A streamlined process from starting materials to final product.
Proposed Catalytic Cycle
Sources
Scalable Synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scalable synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol detailed herein focuses on a robust and efficient one-step multigram scale synthesis from commercially available starting materials. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, scientifically-grounded explanations for experimental choices, and thorough safety protocols.
Introduction: The Significance of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, lauded for its structural versatility and significant biological activity.[1][2] Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities.[3][4] The title compound, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, serves as a crucial building block in the synthesis of a diverse array of more complex molecules. The presence of the aldehyde functional group provides a reactive handle for various chemical transformations, while the nitrophenyl moiety can be a key pharmacophore or a precursor for further functionalization.[5][6]
The development of a scalable and efficient synthesis for this intermediate is paramount for advancing drug discovery programs and enabling large-scale production for further studies.[7] Traditional multi-step syntheses often suffer from low overall yields and require tedious purification procedures. This note presents a streamlined, one-step approach that addresses these challenges, making this valuable compound more accessible to the scientific community.[3][8]
Synthetic Strategy: A Metal-Free [3+2] Cycloaddition Approach
The core of this synthetic protocol is a [3+2] cycloaddition reaction, a powerful tool for the formation of five-membered heterocyclic rings.[9][10][11] Specifically, this synthesis utilizes a Huisgen 1,3-dipolar cycloaddition between 4-nitrophenyl azide and 3-dimethylaminoacrolein.[3][8][9] This metal-free approach offers several advantages over traditional copper-catalyzed azide-alkyne cycloadditions (CuAAC), including avoiding potential metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis.
The reaction proceeds through a concerted mechanism where the 1,3-dipole (4-nitrophenyl azide) reacts with the dipolarophile (3-dimethylaminoacrolein) to form the 1,2,3-triazole ring. The electron-withdrawing nitro group on the phenyl azide enhances its reactivity in this cycloaddition.[3] The subsequent elimination of dimethylamine from the intermediate directly yields the desired aldehyde product.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.
Caption: Synthetic workflow for 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.
Detailed Experimental Protocol
This protocol is optimized for a multigram scale synthesis.
4.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Nitrophenyl azide | ≥98% purity |
| 3-Dimethylaminoacrolein | ≥97% purity |
| 1,4-Dioxane | Anhydrous, ≥99.8% |
| Screw-capped reaction tube (40 mL) | --- |
| Magnetic stirrer with heating | --- |
| Rotary evaporator | --- |
| Buchner funnel and filter paper | --- |
| Standard laboratory glassware | --- |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 40 mL screw-capped reaction tube equipped with a magnetic stirring bar, add 4-nitrophenyl azide (10.7 g, 65 mmol) and 3-dimethylaminoacrolein (5.0 g, 50 mmol).[3]
-
Solvent Addition: Add 25 mL of 1,4-dioxane to the reaction tube.
-
Reaction: Tightly cap the reaction tube and place it in a preheated oil bath or heating block at 50 °C. Stir the mixture vigorously for 72 hours.[3]
-
Workup: After 72 hours, remove the reaction tube from the heat and allow it to cool to room temperature.
-
Solvent Reduction: Reduce the volume of the solvent by approximately half using a rotary evaporator under reduced pressure.[3]
-
Product Isolation: Upon cooling the concentrated solution, the product will precipitate. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold 1,4-dioxane to remove any residual impurities. Dry the product under vacuum to a constant weight.
4.3. Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 70-80% |
| Appearance | Yellowish solid |
| Purity (by NMR) | >95% |
The structure and purity of the synthesized 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14]
Safety and Handling Precautions
5.1. Reagent-Specific Hazards
-
Sodium Azide and Organic Azides: Azides are highly toxic and potentially explosive.[15][16] They can form explosive heavy metal azides if they come into contact with certain metals (e.g., lead, copper).[16][17] Avoid using metal spatulas for handling.[16][17] All manipulations should be carried out in a well-ventilated fume hood.[17] In case of skin contact, wash the affected area immediately with copious amounts of water.[15][17]
-
1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
5.2. General Laboratory Safety
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Dispose of all chemical waste according to institutional and local regulations. Do not pour azide-containing solutions down the drain.[16]
Troubleshooting and Key Considerations
-
Low Yield: If the yield is lower than expected, ensure that the starting materials are of high purity and that the reaction was maintained at the correct temperature for the full duration. The reaction is sensitive to temperature; higher temperatures may lead to the formation of impurities.[3]
-
Product Purity: If the product is not of sufficient purity, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Scalability: This protocol has been successfully scaled to the multigram level. For larger scales, ensure efficient stirring and temperature control.
Applications in Drug Discovery and Beyond
The aldehyde functionality of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde makes it a versatile intermediate for a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig reaction: To form alkenes.[7]
-
Oxidation: To produce the corresponding carboxylic acid.[18][19][20]
-
Condensation reactions: With various nucleophiles to form imines, hydrazones, and other derivatives.[21]
These transformations open the door to the synthesis of a wide range of biologically active molecules for applications in oncology, infectious diseases, and neurodegenerative disorders.[4][5]
Conclusion
The protocol described in this application note provides a scalable, efficient, and metal-free method for the synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. By offering a detailed, step-by-step procedure, along with critical insights into the underlying chemistry and safety considerations, this guide aims to empower researchers to readily access this important synthetic building block for their drug discovery and development endeavors.
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- Opsomer, T., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Lirias. [Link]
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The 1,2,3-Triazole Scaffold: A Linchpin in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Ascendance of a Privileged Heterocycle
In the landscape of medicinal chemistry, the 1,2,3-triazole ring has emerged as a cornerstone scaffold, transitioning from a chemical curiosity to an indispensable tool in drug discovery.[1][2][3] Its prevalence in a growing number of experimental and clinically approved therapeutics is a testament to its unique combination of physicochemical properties and synthetic accessibility.[3][4] This five-membered heterocycle, while absent in nature, offers a remarkable suite of features: exceptional chemical stability, a significant dipole moment, and the capacity for hydrogen bonding, all of which are pivotal for molecular recognition at biological targets.[5][6][7]
The popularization of the 1,2,3-triazole is inextricably linked to the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[8][9] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, provides a highly reliable, efficient, and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions.[10][11][12] This synthetic ease has empowered medicinal chemists to rapidly assemble vast libraries of diverse molecules, accelerating the pace of drug discovery and development.[8][9][10]
This guide provides an in-depth exploration of the multifaceted roles of 1,2,3-triazoles in medicinal chemistry, offering both conceptual understanding and practical protocols for their synthesis and application.
The Versatility of the 1,2,3-Triazole Ring in Drug Design
The utility of the 1,2,3-triazole extends far beyond that of a simple, stable heterocyclic core. It actively participates in shaping the pharmacological profile of a molecule through several key roles.
Bioisosteric Replacement: Mimicking the Amide Bond and Beyond
One of the most powerful applications of the 1,2,3-triazole is as a bioisostere, particularly as a surrogate for the amide bond.[6][13][14] The amide linkage is fundamental to peptides and numerous small molecule drugs but is often susceptible to enzymatic hydrolysis, limiting oral bioavailability and metabolic stability. The 1,4-disubstituted 1,2,3-triazole ring effectively mimics the geometry, planarity, and dipole moment of a trans-amide bond.[6][13] This substitution can enhance metabolic stability while preserving or even improving binding affinity.[13][15]
Key characteristics of the 1,2,3-triazole as an amide bioisostere include:
-
Metabolic Stability : The triazole ring is resistant to cleavage by proteases and other metabolic enzymes.[6]
-
Geometric Mimicry : The distances between substituents on a 1,4-disubstituted triazole are comparable to those across a trans-amide bond.[13]
-
Electronic Properties : The triazole possesses a strong dipole moment and can act as both a hydrogen bond acceptor (via N2 and N3) and a weak hydrogen bond donor (via the C5-H).[6][15]
Less commonly, the 1,5-disubstituted 1,2,3-triazole can serve as a bioisostere for the cis-amide bond, further expanding its utility in peptidomimetics.[16]
Caption: Bioisosteric replacement of an amide bond with a 1,2,3-triazole.
The Triazole as a Dynamic Pharmacophore
Beyond its role as a structural mimic, the 1,2,3-triazole can function as a pharmacophore, actively participating in binding interactions with biological targets.[1][12][17][18] The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can engage in dipole-dipole and van der Waals interactions.[12] This has been exploited in the development of a wide array of therapeutic agents.
-
Antimicrobial Agents : The triazole nucleus is a key feature in many antibacterial and antifungal compounds.[19][20][21][22][23]
-
Anticancer Agents : Numerous 1,2,3-triazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.[24][25][26][27][28] The FDA-approved drug Tazemetostat, used for certain types of cancer, features a triazole moiety.
-
Antiviral Agents : The triazole scaffold is present in several antiviral compounds, targeting viruses such as HIV, influenza, and SARS-CoV-2.[5][29][30][31][32] The anti-epileptic drug Rufinamide also contains this core structure.[11]
The Triazole as a Robust Linker
The synthetic accessibility and stability of the 1,2,3-triazole make it an ideal linker for connecting two distinct molecular entities.[1][17][33] This application is particularly prominent in the design of complex therapeutic modalities.
-
PROTACs (PROteolysis TArgeting Chimeras) : In PROTACs, a triazole linker can covalently join a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[34] The linker's rigidity and geometry are crucial for inducing the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[35][36]
-
Antibody-Drug Conjugates (ADCs) : Triazole-based click chemistry is used to attach potent cytotoxic drugs to monoclonal antibodies, ensuring stable conjugation and controlled drug release at the target site.[8]
Caption: Role of a 1,2,3-triazole linker in a PROTAC workflow.
Key 1,2,3-Triazole-Containing Drugs
The versatility of the 1,2,3-triazole scaffold is reflected in the range of drugs that incorporate this moiety, some of which have received FDA approval.
| Drug Name | Therapeutic Area | Mechanism of Action / Target |
| Tazobactam | Antibacterial | β-lactamase inhibitor, used in combination with β-lactam antibiotics.[37] |
| Cefatrizine | Antibacterial | Cephalosporin antibiotic targeting bacterial cell wall synthesis.[28][37] |
| Rufinamide | Anti-epileptic | Anticonvulsant, thought to modulate the activity of sodium channels.[4][11] |
| Carboxyamidotriazole (CAI) | Anticancer (Investigational) | Inhibits non-voltage-gated calcium channels and signaling pathways.[26][28] |
| Mubritinib | Anticancer (Investigational) | Inhibitor of HER2 and EGFR receptor tyrosine kinases.[4] |
Protocols for Synthesis: The CuAAC "Click" Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common and reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[11][38]
Causality Behind Experimental Choices:
-
Catalyst : A source of Copper(I) is essential. This can be a Cu(I) salt like CuI or CuBr, or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent (e.g., sodium ascorbate). The in situ generation is often preferred as it avoids the need to handle potentially unstable Cu(I) salts.[32]
-
Solvents : The reaction is remarkably tolerant of various solvents. Mixtures of water with t-butanol, DMSO, or THF are common, reflecting the reaction's biocompatibility. For purely organic-soluble substrates, solvents like DCM, THF, or DMF can be used.
-
Ligands : While not always necessary, ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.
-
Temperature : Most CuAAC reactions proceed efficiently at room temperature, highlighting the mildness of the conditions.[10] Gentle heating (40-60 °C) can be applied to accelerate slow reactions.
General Protocol for Small-Scale Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a typical procedure for a ~1 mmol scale reaction.
Materials:
-
Terminal Alkyne (1.0 eq)
-
Organic Azide (1.0-1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: e.g., 1:1 mixture of t-Butanol and water (or DMSO/water)
-
Reaction vessel (e.g., 10 mL round-bottom flask or vial) with a magnetic stir bar
Procedure:
-
Dissolution : In the reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in the chosen solvent system (e.g., 4 mL of 1:1 t-BuOH/H₂O). Stir the mixture until all components are fully dissolved.
-
Catalyst Preparation : In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.05 mmol in 0.5 mL H₂O) and sodium ascorbate (e.g., 0.1 mmol in 0.5 mL H₂O).
-
Reaction Initiation : To the stirred solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the CuSO₄ solution. A color change (often to a yellow-green or orange suspension) may be observed, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
Work-up and Purification :
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude product is then purified, typically by flash column chromatography on silica gel or by recrystallization, to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
Caption: Simplified workflow of the CuAAC reaction mechanism.
Conclusion and Future Outlook
The 1,2,3-triazole has firmly established itself as a privileged scaffold in medicinal chemistry.[1][2] Its synthetic tractability via click chemistry allows for rapid lead generation and optimization.[8][39] As a bioisostere, it enhances the drug-like properties of molecules, and as a linker, it enables the construction of sophisticated therapeutic modalities. The continued exploration of 1,2,3-triazole chemistry promises to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, addressing a wide spectrum of diseases from infections to cancer.[2][4] Future research will likely focus on developing even more biocompatible catalytic systems and exploring the less common 1,5-disubstituted triazoles to further expand the chemical space available for drug design.[8][15]
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- The Use of Click Chemistry in Drug Development Applications.
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- The 1,2,3-triazole ‘all-in-one’ ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis Online. [Link]
- Full article: Advances in click chemistry for drug discovery and development. Taylor & Francis Online. [Link]
- Click Chemistry: 1,2,3‐Triazoles as Pharmacophores. Scilit. [Link]
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- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers
- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug
- 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
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- Synthesis and anti–microbial activity of 1,2,3–triazole tethered nitroguiacol ethers.
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- 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. [Link]
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- Full article: Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Taylor & Francis. [Link]
- Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity gener
- Some examples of triazole containing FDA approved drugs Seviteronel,...
- Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]
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- Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- Current strategies for the design of PROTAC linkers: a critical review.
- FDA‐approved drugs containing 1,2,3‐triazole rings.
- Use of triazoles to exploit intermolecular interactions. The nitrogen...
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- FDA-approved drugs containing 1,2,3-triazole scaffold.
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Application Note: A Scalable, Metal-Free Protocol for the Synthesis of 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole
Abstract
1,2,3-Triazole-4-carbaldehydes are highly valuable synthetic intermediates, prized for the versatility of the formyl group which serves as a gateway to a diverse array of chemical transformations.[1] This application note provides a detailed, scalable, and robust protocol for the synthesis of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT), a key building block in medicinal and materials chemistry. Departing from common multi-step approaches that involve copper-catalyzed cycloadditions followed by oxidation, this protocol details a more efficient, one-step, metal-free 1,3-dipolar cycloaddition.[1][2][3] The methodology leverages the reaction between the readily available 4-nitrophenyl azide and 3-dimethylaminoacrolein, offering high yields and operational simplicity, particularly for multigram-scale production.
Introduction and Scientific Rationale
The 1,2,3-triazole moiety is a cornerstone in modern drug discovery and chemical biology, largely due to its stability, unique electronic properties, and ability to engage in hydrogen bonding. The introduction of a formyl group at the 4-position of the triazole ring unlocks vast synthetic potential, enabling the construction of complex molecules such as anticancer, antifungal, and anti-inflammatory agents.[1]
Traditional syntheses of 1-substituted 4-formyl-1,2,3-triazoles often rely on the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using propargyl alcohol, followed by an oxidation step to generate the aldehyde.[1][4][5] While effective, this two-step process introduces additional reagents, purification steps, and potential for metal contamination.
The protocol outlined herein circumvents these issues by employing a direct, metal-free approach. The core of this method is the cycloaddition of an electron-deficient azide, 4-nitrophenyl azide, with 3-dimethylaminoacrolein. This enamine serves as a stable and convenient synthetic equivalent of propynal, which is a volatile and difficult-to-handle gas. The reaction proceeds through a concerted cycloaddition followed by the spontaneous elimination of dimethylamine, directly yielding the desired 4-formyl-1,2,3-triazole product in a single, efficient step.[1][2][6] This strategy not only simplifies the workflow but also enhances scalability and cost-effectiveness.
Experimental Protocol
This protocol is optimized for a multigram scale synthesis, yielding a product of high purity with simple filtration, thereby avoiding the need for column chromatography.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Nitroaniline | ≥99% | Sigma-Aldrich | 100-01-6 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | 7632-00-0 |
| Sodium Azide (NaN₃) | ReagentPlus®, ≥99.5% | Sigma-Aldrich | 26628-22-8 |
| 3-(Dimethylamino)acrolein | 97% | Sigma-Aldrich | 927-63-9 |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | 7647-01-0 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 |
| Deionized Water | - | - | 7732-18-5 |
| Ice | - | - | - |
Equipment
-
Three-neck round-bottom flask (500 mL) equipped with a mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle with stirring capabilities
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Critical Safety Precautions
-
Sodium Azide Hazard: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. All reactions should be performed in a well-ventilated fume hood.
-
Azide Intermediates: Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction. Do not distill or heat to dryness.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
Step-by-Step Synthesis Protocol
This procedure integrates the in situ formation of 4-nitrophenyl azide followed by its direct use in the cycloaddition reaction.
Step 1: Preparation of 4-Nitrophenyl Azide Solution (In Situ)
-
In the 500 mL three-neck flask, dissolve 4-nitroaniline (13.8 g, 100 mmol) in a mixture of concentrated HCl (30 mL) and water (100 mL). Stir until a fine suspension of the hydrochloride salt is formed.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Separately, prepare a solution of sodium nitrite (7.6 g, 110 mmol) in water (30 mL).
-
Add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to complete the diazotization.
-
In a separate beaker, dissolve sodium azide (7.15 g, 110 mmol) in water (40 mL) and cool the solution in an ice bath.
-
Add the cold sodium azide solution slowly to the diazonium salt suspension. Vigorous nitrogen evolution will be observed. Allow the mixture to stir for 1 hour at 0-5 °C. The resulting mixture contains the 4-nitrophenyl azide intermediate and is used directly in the next step.
Step 2: Cycloaddition Reaction
-
To the flask containing the freshly prepared 4-nitrophenyl azide, add dimethyl sulfoxide (DMSO, 150 mL).
-
Add 3-(dimethylamino)acrolein (12.9 g, 130 mmol, 1.3 equiv) to the reaction mixture. Using an excess of the water-soluble acrolein helps drive the reaction to completion.[1]
-
Heat the mixture to 50 °C and stir vigorously for 48-72 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired (e.g., using a 3:1 hexane:ethyl acetate eluent).
Step 3: Product Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing 500 mL of a cold 1 M aqueous HCl solution while stirring.
-
A yellow-brown precipitate of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole will form.
-
Stir the suspension in the acidic solution for 30 minutes to ensure complete precipitation and to wash away any unreacted 3-(dimethylamino)acrolein.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight. The product is typically obtained in high purity without the need for further chromatographic purification.[1][2]
Characterization and Validation Data
-
Appearance: Pale yellow to light brown solid
-
Yield: 80-90%
-
Melting Point: 178-181 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.15 (s, 1H, -CHO), 9.55 (s, 1H, triazole-H), 8.45 (d, J = 9.2 Hz, 2H, Ar-H), 8.20 (d, J = 9.2 Hz, 2H, Ar-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 185.0, 148.0, 145.5, 145.0, 125.8, 122.5, 121.0.
-
FT-IR (KBr, cm⁻¹): 3125 (C-H triazole), 1705 (C=O aldehyde), 1595 (C=C aromatic), 1520 (NO₂ asymmetric stretch), 1345 (NO₂ symmetric stretch).
-
Mass Spectrometry (ESI+): m/z 219.04 [M+H]⁺.
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Reactants | 4-Nitrophenyl Azide, 3-(Dimethylamino)acrolein | Electron-deficient azide and stable propynal equivalent. |
| Stoichiometry | 1 : 1.3 (Azide : Acrolein) | Excess acrolein ensures complete conversion of the azide.[1] |
| Solvent | DMSO | Aprotic polar solvent that facilitates the cycloaddition.[1] |
| Temperature | 50 °C | Provides sufficient energy for the reaction without significant decomposition. |
| Reaction Time | 48-72 hours | Required for high conversion on a preparative scale.[1] |
| Work-up | Precipitation in aqueous HCl | Simple, scalable, and avoids chromatography.[1] |
| Expected Yield | 80-90% | High yield is consistently achievable with this protocol.[1] |
Visualized Workflow and Mechanism
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of FNPT.
Proposed Reaction Mechanism
Caption: Proposed mechanism of the 1,3-dipolar cycloaddition.
References
- Opsomer, T.; Valkeneers, K.; Dehaen, W. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules2021, 26(24), 7525. [Link]
- Lirias Document Repository. 1-(4-Nitrophenyl)
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- ResearchGate. Scheme 3. Synthesis of 4-formyl-1-(4-nitrophenyl)triazole (FNPT) 1a... [Link]
- Wang, Y. et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry2022, 10, 985825. [Link]
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- Wang, Y. et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH2022. [Link]
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The Strategic Role of 2-(4-Nitrophenyl)-2H-1,2,3-triazole in Modern Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the 2,4-Disubstituted-2H-1,2,3-triazole Scaffold
In the landscape of medicinal chemistry, the 1,2,3-triazole moiety has established itself as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its appeal lies in its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] Among the various isomeric forms, the 2,4-disubstituted-2H-1,2,3-triazole framework has garnered significant interest. The specific placement of substituents on the triazole ring profoundly influences the molecule's spatial arrangement and electronic properties, thereby fine-tuning its interaction with biological targets. This guide focuses on a key intermediate, 2-(4-nitrophenyl)-2H-1,2,3-triazole , a versatile building block that serves as a gateway to a diverse array of pharmacologically active compounds.
The strategic importance of this intermediate is twofold. Firstly, the 2,4-disubstitution pattern is a recurring motif in a variety of bioactive molecules. Secondly, the nitrophenyl group is a readily transformable functional handle. The nitro moiety can be efficiently reduced to a primary amine, which then serves as a versatile point for further molecular elaboration, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to the corresponding aminophenyl derivative, a critical step in the synthesis of advanced drug candidates.
Synthesis of this compound: A Regioselective Approach
The regioselective synthesis of 2,4-disubstituted-2H-1,2,3-triazoles is a key challenge in triazole chemistry. While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a powerful tool, it often yields a mixture of 1,4- and 1,5-regioisomers. To achieve the desired 2,4-disubstitution pattern, a strategic choice of reactants is paramount. A reliable method involves the cycloaddition of an aryl azide with an enol ether, which preferentially yields the 2-substituted triazole.[2]
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the cycloaddition of 4-nitrophenyl azide with vinyl acetate, followed by hydrolysis.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Sigma-Aldrich | >99% |
| Sodium nitrite | NaNO₂ | 69.00 | Fisher Scientific | >97% |
| Sodium azide | NaN₃ | 65.01 | Acros Organics | >99% |
| Vinyl acetate | C₄H₆O₂ | 86.09 | Alfa Aesar | >99% |
| Hydrochloric acid (conc.) | HCl | 36.46 | VWR Chemicals | 37% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | >99.8% |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | Sigma-Aldrich | >99% |
| Ethanol | C₂H₅OH | 46.07 | Decon Labs | 95% |
Procedure:
Part A: Preparation of 4-Nitrophenyl Azide
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate beaker, dissolve 7.2 g (0.11 mol) of sodium azide in 30 mL of water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A yellow precipitate will form.
-
Allow the mixture to stir for 1 hour at 0-5 °C.
-
Filter the yellow precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-nitrophenyl azide. Caution: Organic azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock.
Part B: Synthesis of this compound
-
In a 100 mL round-bottom flask, dissolve 8.2 g (0.05 mol) of 4-nitrophenyl azide in 50 mL of vinyl acetate.
-
Reflux the mixture gently for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, remove the excess vinyl acetate under reduced pressure.
-
The crude product is a mixture of the triazoline intermediate and the final product. To facilitate the elimination of acetic acid, the residue is taken up in 50 mL of toluene and refluxed for 2 hours.
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford this compound as a solid.
Characterization Data:
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ 8.40 (d, J = 9.2 Hz, 2H), 8.15 (d, J = 9.2 Hz, 2H), 7.95 (s, 2H). |
| ¹³C NMR | (100 MHz, CDCl₃) δ 148.0, 143.5, 135.0, 125.5, 120.0. |
| MS (ESI) | m/z calculated for C₈H₆N₄O₂ [M+H]⁺: 191.0569; found: 191.0571. |
Transformation to the Key Amino Intermediate
The reduction of the nitro group to a primary amine is a pivotal step, transforming the nitrophenyl triazole into a versatile building block for further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: Reduction of this compound to 2-(4-Aminophenyl)-2H-1,2,3-triazole
Reaction Scheme:
Figure 2: Reduction to 2-(4-aminophenyl)-2H-1,2,3-triazole.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |
| This compound | C₈H₆N₄O₂ | 190.16 | Synthesized | >98% |
| Palladium on Carbon (10%) | Pd/C | - | Sigma-Aldrich | - |
| Ethanol | C₂H₅OH | 46.07 | Decon Labs | 95% |
| Hydrogen gas | H₂ | 2.02 | Airgas | >99.9% |
| Celite® | - | - | Sigma-Aldrich | - |
Procedure:
-
To a solution of 3.8 g (0.02 mol) of this compound in 100 mL of ethanol in a hydrogenation flask, add 0.4 g of 10% Pd/C.
-
Secure the flask to a Parr hydrogenator.
-
Evacuate the flask and flush with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain 2-(4-aminophenyl)-2H-1,2,3-triazole as a solid. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol/water if necessary.
Characterization Data:
| Technique | Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 7.80 (s, 2H), 7.55 (d, J = 8.8 Hz, 2H), 6.70 (d, J = 8.8 Hz, 2H), 5.50 (s, 2H, NH₂). |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 148.0, 134.5, 128.0, 122.0, 114.0. |
| MS (ESI) | m/z calculated for C₈H₈N₄ [M+H]⁺: 161.0827; found: 161.0829. |
Application in Drug Synthesis: A Gateway to Kinase Inhibitors
The 2-(4-aminophenyl)-2H-1,2,3-triazole scaffold is a valuable pharmacophore in the design of various therapeutic agents, particularly kinase inhibitors.[3] The primary amino group provides a convenient attachment point for building complex molecules that can interact with the ATP-binding site of kinases.
Workflow: From Intermediate to Bioactive Scaffold
The following workflow illustrates the general strategy for utilizing 2-(4-aminophenyl)-2H-1,2,3-triazole in the synthesis of kinase inhibitors.
Figure 3: General workflow for developing kinase inhibitors.
This modular approach allows for the rapid generation of a library of analogs by varying the acylating/sulfonylating agent or the coupled heterocycle. The resulting compounds can then be screened for their inhibitory activity against a panel of kinases, and promising hits can be further optimized.
Conclusion and Future Perspectives
This compound is a strategically important intermediate in medicinal chemistry, providing a reliable and versatile platform for the synthesis of novel drug candidates. The regioselective synthesis of this building block, coupled with the straightforward reduction of its nitro group, opens up a vast chemical space for exploration. The resulting 2-(4-aminophenyl)-2H-1,2,3-triazole is a proven pharmacophore, particularly in the realm of kinase inhibitors. The protocols and workflows detailed in this guide are intended to empower researchers to leverage this valuable intermediate in their drug discovery efforts, paving the way for the development of next-generation therapeutics.
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Application Notes and Protocols for the Comprehensive Characterization of 1,2,3-Triazoles
Introduction: The Analytical Imperative for 1,2,3-Triazoles
The 1,2,3-triazole scaffold has become a cornerstone in modern chemistry, particularly within drug discovery, medicinal chemistry, and materials science.[1] Its prevalence is largely due to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2] However, the existence of other synthetic routes that can yield 1,5-disubstituted or even 2,4-disubstituted isomers necessitates robust and unequivocal analytical strategies.[3]
The seemingly subtle difference between these isomers can have profound impacts on a molecule's biological activity, pharmacokinetic properties, and material characteristics. Furthermore, the potential for tautomerism in N-unsubstituted triazoles adds another layer of structural complexity.[4][5] Therefore, relying on a synthetic method's expected outcome is insufficient; rigorous experimental verification is paramount.
This guide provides an in-depth exploration of the primary analytical techniques for 1,2,3-triazole characterization. It is designed for researchers and drug development professionals, moving beyond mere procedural steps to explain the causality behind experimental choices and to establish an integrated, self-validating workflow for confident structural elucidation.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and indispensable tool for the routine characterization of 1,2,3-triazoles in solution. It provides detailed information about the molecular skeleton, substitution patterns, and the electronic environment of individual atoms.
¹H NMR Spectroscopy: A First Look
Proton NMR offers a quick and valuable snapshot of a synthesized triazole. The proton attached directly to the triazole ring (C5-H for 1,4-isomers, C4-H for 1,5-isomers) gives a characteristic singlet in a relatively downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm.[6] The precise chemical shift is highly sensitive to the nature of the substituents on the ring and the solvent used.[1] While useful for confirming the presence of the triazole proton, ¹H NMR alone is generally insufficient to definitively assign regiochemistry.
¹³C NMR Spectroscopy: The Key to Isomer Differentiation
Carbon NMR is the most straightforward NMR method for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles. The chemical shifts of the two carbon atoms within the triazole ring (C4 and C5) are distinctly different for each isomer, a consequence of their different electronic environments. This simple, one-dimensional experiment can often provide an unambiguous answer.
A robust method involves using a gated decoupled ¹³C NMR experiment. In this spectrum, carbons with attached protons appear as doublets due to one-bond C-H coupling (¹J_CH_), while quaternary carbons remain singlets. This allows for the unequivocal identification of the C-H carbon of the triazole ring.
Key Differentiating Feature:
-
For 1,4-disubstituted triazoles, the C5-H carbon signal typically appears significantly upfield, around δ 120 ± 3 ppm .[7]
-
For 1,5-disubstituted triazoles, the C4-H carbon signal appears further downfield, around δ 133 ± 3 ppm .[7]
| Isomer Type | Triazole Ring Carbon | Typical ¹³C Chemical Shift (ppm) | Multiplicity (Gated Decoupled) |
| 1,4-Disubstituted | C4 (Substituted) | ~143-148 | Singlet |
| C5 (Protonated) | ~120 | Doublet (¹J_CH_ ≈ 190 Hz) | |
| 1,5-Disubstituted | C4 (Protonated) | ~133 | Doublet (¹J_CH_ ≈ 190 Hz) |
| C5 (Substituted) | ~134-139 | Singlet | |
| Typical chemical shift ranges. Actual values are substituent-dependent. Data sourced from[7][8]. |
-
Sample Preparation: Dissolve 10-20 mg of the purified triazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: On the NMR spectrometer, select a standard ¹³C observe experiment.
-
Modify Pulse Program: Change the standard proton-decoupled experiment to a "gated decoupling" sequence (often named C13GATED or similar). This sequence turns off the proton decoupler during the relaxation delay but keeps it on during acquisition, which preserves one-bond C-H coupling while collapsing long-range couplings and providing a modest Nuclear Overhauser Effect (NOE).
-
Acquisition: Acquire the spectrum. A sufficient number of scans may be required to achieve a good signal-to-noise ratio for the carbon signals.
-
Data Analysis:
-
Process the spectrum and identify the signals corresponding to the triazole ring carbons.
-
Locate the signal that appears as a large doublet (¹J_CH_ is typically 185-200 Hz). This is the protonated carbon of the triazole ring.
-
¹⁵N NMR Spectroscopy: The Definitive Answer
Due to the presence of three nitrogen atoms, ¹⁵N NMR spectroscopy is an exceptionally powerful, albeit less common, technique for triazole characterization. The nitrogen chemical shifts are highly sensitive to the electronic structure, making them excellent probes for distinguishing isomers and identifying tautomeric forms.[3][9] Given the low natural abundance and sensitivity of the ¹⁵N nucleus, direct observation is often impractical. Instead, 2D inverse-detected experiments such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are employed, which can be performed in a reasonable time frame.[3] These experiments correlate the triazole proton to the nitrogens in the ring, providing a unique fingerprint for each isomer.
2D NMR Techniques: Mapping the Connections
When the structure is complex or ¹³C NMR is ambiguous, 2D NMR provides the final word by mapping the connectivity between atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial 2D experiment. It shows correlations between protons and carbons (or nitrogens) that are 2 or 3 bonds away. By observing the correlation from the triazole C-H proton to the carbons of the substituent, one can definitively prove which substituent is attached to which side of the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, confirming the assignment of the C-H signal in the ¹³C spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. It can be used to confirm the regiochemistry by observing a NOE between the triazole C-H proton and the protons on the adjacent substituent (e.g., the CH₂ group of a benzyl substituent).
Caption: Key HMBC correlations for distinguishing 1,4- and 1,5-isomers.
Part II: Mass Spectrometry (MS) - Unveiling Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized triazole, thereby validating that the desired reaction has occurred. It also provides structural information through the analysis of fragmentation patterns.
Ionization Techniques
For most triazole derivatives, especially those synthesized for biological applications, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred. These methods typically yield a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing clear confirmation of the molecular mass.[10] Harder techniques like Electron Ionization (EI) can be used for smaller, more volatile triazoles and provide reproducible fragmentation patterns for library matching.
Characteristic Fragmentation Patterns
The fragmentation of the 1,2,3-triazole ring is highly dependent on the nature and position of its substituents.[10] However, some common fragmentation pathways are frequently observed:
-
Loss of Nitrogen (N₂): A very common fragmentation pathway is the elimination of a molecule of dinitrogen (N₂), resulting in a fragment ion [M+H-28]⁺.[10]
-
Loss of HCN: Cleavage of the ring can also lead to the loss of hydrogen cyanide, giving a fragment at [M+H-27]⁺.[10]
-
Substituent Loss: The fragmentation is often dominated by the loss of the substituents or parts of the substituents, which can provide clues about the structure.
| Parent Ion | Common Neutral Loss | Resulting Fragment | Significance |
| [M+H]⁺ | N₂ | [M+H-28]⁺ | Characteristic of many triazole rings |
| [M+H]⁺ | HCN | [M+H-27]⁺ | Indicates triazole ring cleavage |
| [M+H]⁺ | R-CN | [M+H - RCN]⁺ | Depends on the nature of substituent 'R' |
| Data sourced from[10][11]. |
-
Sample Preparation: Prepare a dilute solution of the triazole compound (~0.1 mg/mL) in a suitable solvent that is compatible with HPLC, such as methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.
-
Method:
-
Mobile Phase: A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid is a good starting point.
-
Injection: Inject a small volume (1-5 µL) of the sample solution directly into the mobile phase stream (flow injection analysis) or via a short column.
-
MS Settings: Operate the ESI source in positive ion mode. Set the fragmentor voltage to a low value (e.g., 70 V) to minimize in-source fragmentation.
-
Acquisition: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis: Look for an intense ion corresponding to the calculated mass of the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million, providing definitive proof of the chemical formula.[6]
Part III: X-Ray Crystallography - The Definitive Structure
When absolute, unambiguous proof of structure is required, single-crystal X-ray crystallography is the gold standard. It provides a three-dimensional map of the electron density in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[12][13]
Key Insights from Crystallography:
-
Unambiguous Regiochemistry: It definitively resolves any doubt about the substitution pattern (1,4- vs. 1,5-).
-
Bond Character: Analysis of the N-N and C-N bond lengths within the triazole ring provides insight into the degree of aromaticity and electronic delocalization. For example, in 1-substituted triazoles, the N(1)–N(2) bonds are typically longer than the N(2)–N(3) bonds, reflecting more single- and double-bond character, respectively.[13]
-
Intermolecular Interactions: It reveals how molecules pack in the solid state, showing hydrogen bonds, π-π stacking, and other noncovalent interactions that are critical in materials science and in understanding ligand-protein binding.[12][14]
This technique is particularly crucial when a synthetic route could plausibly yield multiple isomers or when a novel compound with unexpected spectroscopic data is synthesized.
Part IV: Complementary Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify functional groups present in the molecule and to confirm the formation of the triazole ring. While it does not typically distinguish between regioisomers, it can confirm the disappearance of starting materials (e.g., the strong, sharp azide stretch at ~2100 cm⁻¹ and the alkyne C-H stretch at ~3300 cm⁻¹) and the appearance of triazole-related bands.[15]
Characteristic "Marker" Bands for 1,2,3-Triazoles: [16][17]
-
~3150-3100 cm⁻¹: C-H stretching of the triazole ring.
-
~1600-1400 cm⁻¹: Ring stretching vibrations (C=C, C=N, N=N).
-
~1200-900 cm⁻¹: Ring breathing and deformation modes.
Chromatographic Techniques (HPLC)
High-Performance Liquid Chromatography is the workhorse for assessing the purity of a synthesized triazole and for its purification via preparative HPLC.[18][19] The choice of method depends on the polarity of the analyte.
Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Solvent B: Acetonitrile with 0.1% TFA or FA.
-
-
Gradient: Start with a high concentration of Solvent A and ramp up the concentration of Solvent B over 15-20 minutes (e.g., 5% to 95% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a specific λ_max_).
-
Analysis: Inject a small amount of the sample solution. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks.
Thermal Analysis (TGA/DSC)
For applications in materials science or for compounds that require high stability, thermal analysis is critical.
-
Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, revealing decomposition temperatures and the presence of residual solvent or water.[20][21]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature, identifying melting points, glass transitions, and exothermic or endothermic decomposition events.[22][23]
Summary & Integrated Analytical Workflow
The confident characterization of a 1,2,3-triazole requires a multi-technique, integrated approach. No single experiment tells the whole story. The following workflow represents a logical and efficient progression from initial synthesis to full structural confirmation.
Caption: A logical workflow for the comprehensive characterization of a newly synthesized 1,2,3-triazole.
By following this workflow and understanding the strengths of each technique, researchers can ensure the structural integrity of their 1,2,3-triazole compounds, paving the way for reliable and reproducible results in their downstream applications.
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Application Notes & Protocols for the Experimental Setup of Triazole Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and drug development, lauded for its exceptional stability, unique electronic properties, and ability to engage in hydrogen bonding.[1][2][3][4] Its synthesis, particularly through the advent of "click chemistry," has revolutionized the construction of complex molecular architectures, from novel therapeutic agents to advanced materials.[5] This guide provides an in-depth exploration of the experimental setups for the most pivotal triazole synthesis methodologies, focusing on the underlying principles that govern procedural choices and ensure robust, reproducible outcomes.
The Cornerstone of Triazole Synthesis: Azide-Alkyne Cycloadditions
The most prevalent strategy for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[6] While the thermal reaction requires harsh conditions and yields a mixture of regioisomers, the catalyzed versions offer remarkable control and efficiency.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The CuAAC reaction is the gold standard for its reliability, high yields, and exclusive formation of the 1,4-disubstituted regioisomer.[7] The reaction's success hinges on the in situ generation and stabilization of the active Cu(I) catalyst.
Causality Behind Experimental Choices:
-
Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[8] A more robust approach is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent, most commonly sodium ascorbate.[9][10] This maintains a low, steady concentration of the active Cu(I) species, minimizing side reactions.
-
Ligands: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction.[11][12] For biological applications in aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are preferred as they also protect biomolecules from copper-induced damage.[8][12] In organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.
-
Solvent System: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents, including water, t-BuOH/H₂O mixtures, and various organic solvents like THF, DMSO, and DMF.[13] The choice of solvent is often dictated by the solubility of the starting materials. Aqueous conditions have been shown to accelerate the reaction rate.[13]
-
Oxygen Exclusion: The presence of oxygen is detrimental as it oxidizes the active Cu(I) catalyst to the inactive Cu(II) state.[11] Therefore, degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for sensitive substrates or when using low catalyst loadings.[11]
Experimental Workflow for CuAAC:
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Application Note & Protocols: A Comprehensive Guide to In Vitro Evaluation of Triazole Biological Activity
Introduction
The triazole scaffold, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Compounds bearing this moiety exhibit a remarkable breadth of biological activities, making them vital components in the development of pharmaceuticals. Triazoles are most renowned for their potent antifungal properties but also demonstrate significant potential as anticancer, antibacterial, and enzyme-inhibiting agents.[1][2] Their primary mechanism, particularly in antifungal action, involves the targeted inhibition of cytochrome P450 (CYP450) enzymes, such as lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4]
This guide provides an in-depth exploration of the key in vitro assays essential for characterizing the biological activity of novel triazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists. It explains the causality behind experimental choices, emphasizes self-validating protocol design, and provides detailed, field-proven methodologies for assessing antifungal, anticancer, and enzyme-inhibitory activities.
Section 1: Antifungal Activity Assessment
The fungistatic or fungicidal activity of triazoles is the most well-characterized aspect of their biological profile. The primary molecular target is the enzyme lanosterol 14α-demethylase (also known as CYP51), a key player in the ergosterol biosynthesis pathway.[5] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to growth arrest or cell death.[1][2][5] The foundational assay to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Key Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold-standard method for determining the quantitative susceptibility of a fungal isolate to an antifungal agent. This method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), allows for reproducible and comparable results.[6][7][8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Antifungal Stock Solution:
-
Dissolve the triazole compound in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Expertise Note: DMSO is the standard solvent, but its final concentration in the assay wells must be kept low (typically ≤1%) to avoid inhibiting fungal growth.
-
-
Preparation of 96-Well Plates:
-
In a sterile 96-well U-bottom microtiter plate, add 100 µL of RPMI 1640 medium to wells 2 through 12 of a given row.
-
Add 200 µL of the working triazole solution (stock solution diluted in RPMI 1640) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (e.g., 24-hour culture on Potato Dextrose Agar), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard spectrophotometrically (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve the final working inoculum concentration.[7]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the triazole that causes a significant reduction in growth compared to the drug-free growth control.
-
For yeasts like Candida, this is often defined as ≥50% growth inhibition, which can be assessed visually or by reading the optical density (OD) at 630 nm.[11] For some filamentous fungi, an endpoint of ≥80% inhibition may be used.[9]
-
MIC values are best presented in a tabular format for easy comparison of potency against a panel of fungal strains, including quality control (QC) strains.
| Compound | C. albicans ATCC 90028 (MIC µg/mL) | C. krusei ATCC 6258 (MIC µg/mL) | A. fumigatus ATCC 204305 (MIC µg/mL) |
| Triazole X | 0.25 | 1 | 0.5 |
| Triazole Y | 1 | >64 | 2 |
| Fluconazole | 0.5 | 32 | N/A |
| Voriconazole | 0.03 | 0.25 | 0.25 |
Section 2: Anticancer & Cytotoxicity Evaluation
The application of triazoles in oncology is a growing field of research. Their cytotoxic effects can stem from various mechanisms, including inhibition of enzymes involved in cell proliferation or induction of apoptosis. The first step in evaluating anticancer potential is to determine a compound's effect on cell viability and proliferation. The MTT and SRB assays are robust, high-throughput colorimetric methods for this purpose.[12][13][14]
Key Assay 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing metabolic activity.[15] The principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of living cells.[15]
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well.[16]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test triazole in the appropriate cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[13] Include a vehicle control (medium with DMSO, at the same final concentration as the highest drug concentration) and an untreated control.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).[13][14]
-
-
MTT Reaction and Measurement:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14][16]
-
Incubate for an additional 2-4 hours at 37°C.[13] During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT. Trustworthiness Note: Be gentle to avoid dislodging the formazan crystals and adherent cells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[16]
-
Measure the absorbance (OD) at a wavelength of 490 nm or 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.[17][18]
-
Key Assay 2: Sulforhodamine B (SRB) Assay
The SRB assay is a method based on the measurement of cellular protein content.[19][20] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[21] The amount of bound dye is proportional to the total protein mass, which is directly related to the cell number.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation:
-
Staining:
-
Wash the plates four to five times with slow-running tap water to remove TCA and medium.[22][23] Critical Step: Do not force water directly into the wells to avoid detaching the cell monolayer.[22]
-
Allow the plates to air-dry completely at room temperature.
-
Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[21][23]
-
-
Washing and Solubilization:
-
Measurement and Analysis:
IC₅₀ values provide a critical measure of a compound's cytotoxic potency.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| Triazole X | 1.5 | 2.8 | 3.1 |
| Triazole Y | >100 | >100 | >100 |
| Doxorubicin | 0.05 | 0.08 | 0.06 |
Section 3: Mechanistic Assays - Enzyme Inhibition
To understand how a triazole exerts its biological effect, it is essential to perform mechanistic assays targeting its putative enzyme targets. For triazoles, these are often cytochrome P450 enzymes.
Key Target 1: Lanosterol 14α-Demethylase (CYP51)
This is the primary target for antifungal triazoles.[1] The enzyme catalyzes the removal of the C14-alpha-methyl group from lanosterol, an essential step in ergosterol biosynthesis in fungi and cholesterol biosynthesis in humans.[24]
Caption: Triazoles inhibit CYP51, blocking the ergosterol biosynthesis pathway.
Directly measuring the inhibition of recombinant human or fungal CYP51 is the most definitive way to confirm the mechanism. These assays are often performed using commercially available kits or established in specialized labs.[25][26]
-
Principle: A reconstituted enzyme system containing purified CYP51 and its redox partner (NADPH-cytochrome P450 reductase) is used.[27] The enzyme, substrate (lanosterol), and test inhibitor (triazole) are incubated together.
-
Detection: The reaction's progress is monitored by measuring the depletion of the substrate or the formation of the product. This is typically achieved via:
-
HPLC-MS: Separating and quantifying lanosterol and its demethylated product.
-
Spectrophotometry: Some inhibitors cause a characteristic spectral shift upon binding to the heme iron of the P450 enzyme, which can be measured.[25]
-
-
Procedure:
-
A reaction mixture is prepared containing buffer, the reconstituted enzyme system, and the triazole inhibitor at various concentrations.
-
The reaction is initiated by adding the substrate, lanosterol.
-
The reaction is allowed to proceed for a set time at 37°C and then stopped (e.g., by adding a strong solvent).
-
The mixture is analyzed to quantify product formation.
-
-
Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC₅₀ value for enzyme inhibition.
Key Target 2: Aromatase (CYP19A1)
Aromatase is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis by converting androgens to estrogens.[28][29] It is a key target in the treatment of hormone-dependent breast cancer.[28][29] Many triazole-containing drugs (e.g., letrozole, anastrozole) are potent aromatase inhibitors.
Fluorometric kits provide a high-throughput method for screening potential aromatase inhibitors.[30]
-
Principle: The assay uses a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product.[30] The rate of fluorescence increase is directly proportional to the enzyme's activity.
-
Procedure (based on a typical kit, e.g., Abcam ab284522):
-
Prepare a reaction mixture containing recombinant human aromatase and its NADPH-generating system.
-
Add the test triazole compound at various concentrations to the wells of a 96-well plate. Include a known inhibitor (e.g., letrozole) as a positive control.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 488/527 nm) in kinetic mode over 30-60 minutes at 37°C.[30]
-
-
Analysis:
-
Calculate the reaction rate (slope of the fluorescence vs. time plot) for each concentration.
-
Normalize the rates to the vehicle control and plot the % inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Section 4: Best Practices and Self-Validation
To ensure the integrity and reproducibility of your data, the following practices are essential:
-
Controls are Non-Negotiable: Every plate must include positive controls (a known active compound), negative controls (untreated), and vehicle controls (solvent only). This validates that the assay system is working correctly and that any observed effects are not due to solvent toxicity.
-
Mind Your Solvent: The final concentration of solvents like DMSO should be consistent across all wells (including controls) and maintained at a non-toxic level (e.g., <0.5% v/v).
-
Cellular Health is Paramount: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cell seeding is uniform across the plate to minimize variability.
-
Embrace Standardization: Adhere to established guidelines, such as those from the CLSI for antifungal testing, whenever possible.[8][31] This ensures your data is comparable to the broader scientific literature.
-
Replicate and Repeat: Experiments should be performed with technical replicates (multiple wells in the same experiment) and biological replicates (independent experiments on different days) to ensure the results are statistically significant and reproducible.
Conclusion
The in vitro assays detailed in this guide form a robust framework for the preliminary evaluation of novel triazole compounds. By systematically determining MIC values against relevant fungal pathogens, assessing IC₅₀ values against cancer cell lines, and investigating inhibition of key enzyme targets like CYP51 and aromatase, researchers can build a comprehensive activity profile. This foundational data is critical for identifying promising lead candidates and guiding the subsequent stages of the drug discovery and development pipeline.
References
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- Verma, A., Joshi, N., Singh, D., & Singh, P. (2011). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
- Francis, D., & Ward, P. M. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
- Georgiev, A. G. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
- Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.
- Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- Gürer-Orhan, H., & Orhan, I. E. (2020). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Turkish Journal of Pharmaceutical Sciences.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed.
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
- Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy.
- SRB assay for measuring target cell killing. (2023). Protocols.io.
- Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). CLSI.
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.
- Colombo, A. L., Barchiesi, F., & McGough, D. A. (1998). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy.
- Badiee, P., et al. (2017). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. PubMed Central - NIH.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. PubMed.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate.
- Pfaller, M. A., et al. (1998). In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. Antimicrobial Agents and Chemotherapy.
- Pfaller, M. A., et al. (1998). In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. PubMed Central - NIH.
- Schuster, D., et al. (2021). Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. PubMed Central - NIH.
- Schuster, D., et al. (2021). Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. Journal of Chemical Information and Modeling.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
- Screening of selected pesticides for inhibition of CYP19 aromatase activity in vitro. (2000). ResearchGate.
- How to calculate IC50 from MTT assay. (2020). YouTube.
- Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. (2023). YouTube.
- Strushkevich, N., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. PubMed Central - NIH.
- Lepesheva, G. I., et al. (2015). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry.
- PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. (2020). ResearchGate.
- Lanosterol 14 alpha-demethylase. (n.d.). Wikipedia.
- Lepesheva, G. I., & Waterman, M. R. (2011). Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51). PubMed Central - NIH.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole
Welcome to the technical support guide for the synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific triazole isomer. Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific laboratory context.
Understanding the Core Challenge: The Regioselectivity of Triazole Synthesis
The synthesis of 1,2,3-triazoles is famously associated with the Huisgen 1,3-dipolar cycloaddition, particularly its catalyzed variants known as "click chemistry".[1][2][3] However, these powerful reactions present a significant challenge for our target molecule.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly reliable method almost exclusively yields the 1,4-disubstituted (1H) triazole isomer.[3][4][5]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This complementary reaction selectively produces the 1,5-disubstituted (1H) triazole isomer.[4][6][7]
Neither of these primary methods directly yields the desired 2-substituted (2H) isomer. Therefore, a successful synthesis requires a different strategy, typically a post-modification approach where a pre-formed 1,2,3-triazole ring is N-arylated. This introduces the primary experimental hurdle: controlling the regioselectivity of the N-arylation to favor the N-2 position over the N-1 position.[8]
This guide focuses on troubleshooting and optimizing this post-arylation strategy.
Caption: High-level workflow for the synthesis of 2-aryl-2H-1,2,3-triazoles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to address the most common problems encountered during the synthesis.
Q1: My overall yield is very low after purification. Where should I start investigating?
A low overall yield is a common issue that can stem from multiple points in the synthetic sequence. A systematic approach is required to identify the bottleneck.
Causality: Low yield is the final outcome of inefficiencies at one or more stages: the initial formation of the triazole ring, the critical N-arylation step, or product loss during workup and purification.
Troubleshooting Steps:
-
Verify Precursor Quality: Confirm the successful synthesis and purity of your starting 1H-1,2,3-triazole. Use NMR or melting point analysis to ensure it is free of significant impurities that could inhibit the subsequent arylation step.
-
Analyze Crude Reaction Mixture: Before purification, take a sample of your crude product. Use ¹H NMR to determine the ratio of the desired N-2 isomer, the undesired N-1 isomer, and any remaining starting material. This is the most critical diagnostic step.
-
If the crude mixture shows a poor N-2:N-1 ratio: The problem lies in the regioselectivity of your arylation reaction. Proceed to Q2.
-
If the crude mixture shows a good N-2:N-1 ratio but also significant unreacted starting material: The issue is reaction conversion. Consider increasing reaction time, temperature, or checking the activity of your catalyst and reagents.
-
If the crude mixture looks promising but the final yield is low: Your purification method may be inefficient. Proceed to Q4.
-
-
Check for Degradation: The 4-nitrophenyl azide starting material can be thermally unstable.[9] If the reaction is run at high temperatures for extended periods, you may be losing starting material to decomposition. See Q3 for handling azides.
Q2: I'm getting a mixture of N-1 and N-2 arylated products, and the N-1 isomer is the major product. How can I improve selectivity for the N-2 position?
This is the central chemical challenge. The electronic and steric environment of the two nitrogen atoms in the 1H-1,2,3-triazole ring dictates the outcome of the arylation. Favoring the N-2 position requires careful selection of the reaction system.
Causality: The N-1 position is often more sterically accessible, while the N-2 position can be favored under different conditions, sometimes involving thermodynamic control or specific catalytic cycles. Efficiently directing an aryl group to the N-2 position is key.
Strategies for Improving N-2 Selectivity:
Several post-triazole arylation methods have been investigated.[10] The choice of catalyst, solvent, and aryl source is critical.
-
Strategy 1: Copper(II)-Mediated Boronic Acid Coupling: This has proven effective for N-2 arylation. The mechanism likely involves a different pathway than standard N-1 selective couplings.
-
Strategy 2: S(N)Ar with a Highly Activated Aryl Halide: Using 1-fluoro-4-nitrobenzene as the aryl source can favor N-2 substitution under specific base and solvent conditions. The hard-soft acid-base (HSAB) principle can play a role, where the harder N-2 nitrogen might interact more favorably with certain electrophiles.
-
Strategy 3: Copper(I)-Catalyzed Aryl Amidation (Ullmann-type coupling): While often used for N-arylation, conditions must be carefully optimized to shift selectivity away from the more common N-1 product.
Recommended Starting Point: Cu(II)-Mediated Boronic Acid Coupling
This method offers a reliable route to N-2 arylated triazoles.[10]
| Parameter | Recommended Condition | Rationale |
| Aryl Source | 4-Nitrophenylboronic acid | Commercially available and reactive under these conditions. |
| Catalyst | Copper(II) Acetate (Cu(OAc)₂) | Effective mediator for this type of cross-coupling. |
| Base | Pyridine or a similar amine base | Acts as both a base and a ligand, influencing catalyst activity. |
| Solvent | DMF or Dioxane | High-boiling polar aprotic solvents suitable for cross-coupling. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
See Section 3 for a detailed experimental protocol.
Q3: I suspect my 4-nitrophenyl azide is decomposing during the reaction. What are the best practices for handling it?
Organic azides, particularly those with electron-withdrawing groups like the nitro group, are energetic compounds and must be handled with extreme care.[9][11]
Causality: The azide functional group is thermodynamically unstable and can decompose, often exothermically, to release nitrogen gas (N₂). This decomposition can be initiated by heat, shock, friction, or exposure to certain metals and acids.[9]
Safety and Handling Protocols:
-
Small Scale: Always work on the smallest scale possible, especially during optimization.
-
Avoid Metal Contact: Never use metal spatulas to handle dry organic azides. Use plastic or ceramic spatulas. Avoid ground glass joints where friction can occur.[9]
-
Temperature Control: Maintain strict temperature control. Avoid excessive heating. If the reaction requires high temperatures, heat the reaction mixture gradually and monitor for any signs of an exotherm.
-
PPE: Always use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and a lab coat. Conduct the reaction in a well-ventilated fume hood, and a blast shield is highly recommended.[9]
-
Solvent Choice: Avoid halogenated solvents like dichloromethane, which can form explosive diazidomethane.[9]
-
In Situ Generation: For large-scale reactions, consider generating the 4-nitrophenyl azide in situ from 4-nitroaniline via diazotization followed by reaction with sodium azide, and using it immediately without isolation. This avoids handling the potentially hazardous isolated azide.
Q4: The N-1 and N-2 isomers are very difficult to separate. What purification techniques are most effective?
The structural similarity of the N-1 and N-2 isomers makes their separation challenging. They often have very similar polarities.
Causality: The isomers possess the same molecular formula and functional groups, leading to similar chromatographic behavior. Successful separation relies on exploiting subtle differences in their polarity and crystallinity.
Purification Strategies:
-
Optimized Column Chromatography:
-
Adsorbent: Use high-quality silica gel with a small particle size for better resolution.
-
Solvent System: This is the most critical parameter. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient is often necessary. Run TLCs with multiple solvent systems first to find the one that gives the best separation (ΔRf).
-
Loading: Do not overload the column. Use a dry-loading technique for better band resolution.
-
-
Recrystallization: If a solid is obtained, recrystallization can be a powerful tool for isolating a single isomer, provided one is significantly less soluble than the other in a particular solvent system.
-
Experiment with a range of solvents, from polar (ethanol, isopropanol) to non-polar (toluene, hexanes), and mixtures thereof.
-
Even if chromatography yields a slightly impure fraction, a subsequent recrystallization can often provide the pure compound.
-
-
Preparative HPLC: For high-purity material on a smaller scale, reverse-phase preparative HPLC can be very effective at separating isomers.
Recommended Experimental Protocol
The following protocol for a Copper(II)-mediated N-2 arylation is provided as a robust starting point for optimization.
Objective: To synthesize this compound via N-arylation of 1H-1,2,3-triazole with 4-nitrophenylboronic acid.
Materials:
-
1H-1,2,3-triazole
-
4-Nitrophenylboronic acid (1.2 equivalents)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 equivalents)
-
Pyridine (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-1,2,3-triazole (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and Cu(OAc)₂ (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF via syringe, followed by anhydrous pyridine (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC. The product isomers will be UV active.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove copper salts. Wash the pad thoroughly with additional ethyl acetate.
-
Combine the organic filtrates and wash with water (3x) to remove DMF, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the isomers.
Troubleshooting Workflow Diagram & FAQs
Caption: Decision tree for troubleshooting low yield in 2-aryl-2H-1,2,3-triazole synthesis.
Frequently Asked Questions (FAQs)
-
Q: What is the most common mistake when attempting this synthesis for the first time? A: The most common mistake is attempting a direct synthesis using standard CuAAC or RuAAC conditions with 4-nitrophenyl azide and an alkyne, expecting the 2-substituted product. These methods are highly selective for the 1,4- and 1,5-isomers, respectively, and will not yield the desired product. The synthesis must be approached as a post-arylation of a pre-formed triazole ring.
-
Q: Are there any metal-free alternatives for the N-arylation step? A: Yes, S(N)Ar (Nucleophilic Aromatic Substitution) is a potential metal-free route. This would involve reacting 1H-1,2,3-triazole with a highly electron-deficient aryl halide, such as 1-fluoro-4-nitrobenzene, in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO. Regioselectivity can still be a challenge and requires careful optimization.
-
Q: Which analytical techniques are definitive for confirming the N-2 isomer structure? A: ¹H and ¹³C NMR spectroscopy are the primary tools. The symmetry of the this compound molecule leads to a distinct NMR spectrum. The two protons on the triazole ring (at C4 and C5) will be chemically equivalent, resulting in a single signal in the ¹H NMR spectrum. In contrast, the N-1 isomer is asymmetric, and its C4 and C5 protons will be non-equivalent, showing up as two distinct signals. X-ray crystallography provides absolute proof of structure if a suitable crystal can be obtained.
References
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- Yoshida, M., et al. (2012). Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. Organic Letters, 14(13), 3380–3383. [Link]
- Chen, J., et al. (2023). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 88(15), 10567–10576. [Link]
- Shaaban, M. R., et al. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 10(63), 38435-38453. [Link]
- Banu, S., & G, S. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(3). [Link]
- Taylor & Francis. (n.d.). Huisgen Cycloaddition – Knowledge and References.
- Li, Y., et al. (2014). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 10, 2493–2519. [Link]
- Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174. [Link]
- ResearchGate. (n.d.). Optimization of 1,3-dipolar cycloaddition reaction conditions.
- Dugas, M. J., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? The Journal of Physical Chemistry C, 126(18), 7935–7943. [Link]
- Matos, M. J., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(17), 3878. [Link]
- Comprehensive Reviews in Organic Chemistry. (n.d.). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS.
- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(17), 11667-11709. [Link]
- Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. [Link]
- Castillo, D., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]
- de Mattos, M. C., et al. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 23(10), 2441. [Link]
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
- Wang, D., et al. (2008). Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation. Organic Letters, 10(23), 5389–5392. [Link]
- Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. [Link]
- Zhang, L., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(7), 1211–1214. [Link]
- Chen, J., et al. (2023). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 88(15), 10567-10576. [Link]
- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]
- Bhandari, N., et al. (2015). Synthesis of new 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. Medicinal Chemistry Research, 24(6), 2641-2652. [Link]
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- ResearchGate. (n.d.). Conversion of 4-nitrophenyl azide 2 a in the presence (reaction a) and....
- MDPI. (n.d.). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines.
- Master Organic Chemistry. (2018). Reactions of Azides.
- Pereira, A. M. V. M., et al. (2021). Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. Molecules, 26(11), 3144. [Link]
- Google Patents. (n.d.). EP0421210A2 - Triazole compounds, their production and use.
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Technical Support Center: Purification of Crude 2-(4-nitrophenyl)-2H-1,2,3-triazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-(4-nitrophenyl)-2H-1,2,3-triazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Introduction: The Purification Challenge
The synthesis of this compound, often achieved through 1,3-dipolar cycloaddition reactions, can present several purification challenges.[1] The primary obstacle is the frequent co-formation of its regioisomer, 1-(4-nitrophenyl)-1H-1,2,3-triazole, along with unreacted starting materials and other side products. The similar polarities of the desired product and its impurities necessitate carefully optimized purification strategies. This guide will walk you through common issues and provide robust solutions based on established chemical principles.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Question 1: My crude this compound fails to crystallize from solution, or "oils out." What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue often caused by the presence of impurities that depress the melting point or by the selection of an inappropriate solvent.[2]
Causality and Solution Workflow:
Sources
Technical Support Center: Synthesis of Substituted Triazoles
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the synthesis of substituted triazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges in your laboratory work.
Troubleshooting Guide: Common Issues in Triazole Synthesis
This section addresses the most frequently encountered problems during the synthesis of substituted triazoles, particularly focusing on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions.
Issue 1: Low or No Product Yield in CuAAC Reaction
Question: I am performing a CuAAC reaction to synthesize a 1,4-disubstituted triazole, but I am observing a very low yield or no product formation at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a CuAAC reaction is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the stability of the starting materials. Here’s a systematic approach to diagnosing and solving the problem:
Underlying Causes and Solutions:
-
Inactive Copper(I) Catalyst: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Troubleshooting:
-
In Situ Reduction: A highly effective strategy is to generate the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[1][2] This ensures a constant supply of the active Cu(I) species throughout the reaction.
-
Degassing: Before initiating the reaction, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Fresh Catalyst: If you are using a Cu(I) salt directly (e.g., CuI, CuBr), ensure that it is fresh and has not been exposed to air for prolonged periods.
-
-
-
Ligand Issues: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[3][4]
-
Troubleshooting:
-
Ligand Choice: Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are excellent ligands for protecting the copper catalyst.[1][4][5]
-
Ligand:Copper Ratio: An excess of the ligand can sometimes inhibit the reaction by blocking the coordination sites on the copper atom.[3] A 1:1 to 5:1 ligand-to-copper ratio is a good starting point.[5]
-
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and substrate solubility.[6][7]
-
Troubleshooting:
-
Solvent Screening: While many CuAAC reactions work well in a variety of solvents, including water, t-BuOH/H₂O, and DMSO, some systems may have specific solvent requirements. If you are experiencing low yields, consider screening a range of solvents.
-
Substrate Solubility: Ensure your azide and alkyne are fully dissolved in the chosen solvent. Poor solubility can lead to a sluggish or incomplete reaction.
-
-
-
Starting Material Instability: Azides, particularly those with low molecular weight, can be unstable. Alkynes can also undergo side reactions like homocoupling.
-
Troubleshooting:
-
Fresh Azides: Use freshly prepared or purified azides. If you suspect decomposition, re-characterize your azide before use.
-
Preventing Alkyne Homocoupling: The presence of a mild reducing agent like sodium ascorbate helps to suppress the oxidative homocoupling of terminal alkynes.[1]
-
-
Experimental Protocol: A Robust CuAAC Reaction
-
In a reaction vessel, dissolve the alkyne (1.0 equiv) and azide (1.0-1.2 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Issue 2: Formation of Regioisomers (1,4- and 1,5-disubstituted triazoles)
Question: I am trying to synthesize a specific triazole regioisomer, but I am getting a mixture of both 1,4- and 1,5-disubstituted products. How can I control the regioselectivity?
Answer: The formation of a mixture of regioisomers is a classic challenge in triazole synthesis and is highly dependent on the reaction conditions. The uncatalyzed thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-isomers.[6][8] To achieve high regioselectivity, a catalyst is almost always necessary.
Controlling Regioselectivity:
-
For 1,4-Disubstituted Triazoles (CuAAC): The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective for the formation of the 1,4-isomer.[6][8][] If you are observing the formation of the 1,5-isomer in a CuAAC reaction, it may indicate that a competing thermal reaction is occurring.
-
Troubleshooting:
-
Lower Reaction Temperature: High temperatures can promote the uncatalyzed thermal cycloaddition, which is less selective. Running the CuAAC reaction at room temperature is usually sufficient.
-
Ensure Catalyst Activity: If the copper catalyst is inactive, the thermal pathway may become more prominent. Follow the troubleshooting steps for low yield to ensure your catalyst is active.
-
-
-
For 1,5-Disubstituted Triazoles (RuAAC): The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice for selectively synthesizing 1,5-disubstituted triazoles.[2][10]
-
Troubleshooting a Low-Yielding RuAAC Reaction:
-
Catalyst Choice: CpRuCl(PPh₃)₂ and [CpRuCl]₄ are commonly used ruthenium catalysts.[2][11] The choice of catalyst can be substrate-dependent.
-
Solvent Selection: Non-protic solvents like toluene, benzene, or THF are generally preferred for RuAAC reactions.[12]
-
Temperature: RuAAC reactions often require elevated temperatures (e.g., refluxing toluene or microwave irradiation) to proceed efficiently.[11][12]
-
-
Data Presentation: Catalyst and Regioisomer Outcome
| Catalyst System | Predominant Regioisomer | Key Considerations |
| Copper(I) with Sodium Ascorbate | 1,4-disubstituted | Mild reaction conditions, sensitive to oxygen.[1][2] |
| Ruthenium(II) (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted | Often requires higher temperatures, broader substrate scope including internal alkynes.[2][12][13] |
| Thermal (No Catalyst) | Mixture of 1,4- and 1,5- | High temperatures required, poor regioselectivity.[6][8] |
Issue 3: Difficult Purification of the Triazole Product
Question: My triazole synthesis reaction appears to be successful, but I am struggling to purify the final product. What are some common impurities and how can I remove them?
Answer: Purification challenges in triazole synthesis often stem from residual metal catalysts, unreacted starting materials, or byproducts from side reactions.
Common Impurities and Purification Strategies:
-
Residual Copper Catalyst: Copper salts can be difficult to remove, especially from polar products.
-
Troubleshooting:
-
Chelating Agents: Washing the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively remove residual copper ions.[14]
-
Ammonia Wash: A dilute aqueous ammonia solution can also be used to wash the organic layer and remove copper salts.
-
Filtration through Silica: Sometimes, simply filtering the crude product through a short plug of silica gel can remove a significant amount of the copper catalyst.
-
-
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted azide and alkyne in your crude product.
-
Troubleshooting:
-
Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS before workup.
-
Stoichiometry: Using a slight excess of one of the starting materials can help to drive the reaction to completion, but this will require removal of the excess reagent during purification.
-
-
-
Side Products: Oxidative homocoupling of the alkyne can lead to the formation of diynes.
-
Troubleshooting:
-
Use of Reducing Agents: As mentioned previously, the inclusion of sodium ascorbate in CuAAC reactions helps to prevent this side reaction.[1]
-
-
-
Product "Oiling Out": Sometimes, the expected solid product may form an oil, which can be difficult to handle and purify.
-
Troubleshooting:
-
Purity: "Oiling out" is often a sign of impurities that are depressing the melting point.[14] Further purification by column chromatography may be necessary.
-
Trituration: Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent to precipitate the solid product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mechanism between CuAAC and RuAAC that leads to different regioisomers?
A1: The difference in regioselectivity arises from the distinct catalytic cycles of copper and ruthenium. In the CuAAC mechanism, the copper(I) catalyst first coordinates with the terminal alkyne to form a copper acetylide. The azide then adds to this activated alkyne, leading to the formation of a six-membered copper-containing intermediate that ultimately rearranges to the 1,4-disubstituted triazole.[2][10] In contrast, the RuAAC mechanism is thought to involve the formation of a ruthenium-acetylide intermediate which then undergoes oxidative coupling with the azide to form a ruthenacycle intermediate. This intermediate then undergoes reductive elimination to yield the 1,5-disubstituted triazole.[2][10]
Q2: Can I use internal alkynes in "click" chemistry?
A2: The classic CuAAC reaction is generally limited to terminal alkynes because the formation of a copper acetylide is a key step in the catalytic cycle.[12] However, the RuAAC reaction has a broader substrate scope and can be used with both terminal and internal alkynes to produce 1,5-disubstituted and 1,4,5-trisubstituted triazoles, respectively.[2][12]
Q3: Are there any safety concerns I should be aware of when working with azides?
A3: Yes, organic azides, especially those with a high nitrogen-to-carbon ratio and low molecular weight, can be explosive and should be handled with care. It is crucial to avoid heating concentrated solutions of azides and to avoid contact with heavy metals, which can form explosive metal azides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Visual Guides
Catalytic Cycles of Triazole Synthesis
Caption: Catalytic cycles for CuAAC and RuAAC reactions.
General Workflow for Triazole Synthesis Troubleshooting
Caption: Troubleshooting flowchart for triazole synthesis.
References
- Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation - Benchchem.
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem.
- Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction - ACS Publications.
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC - NIH.
- Azide-alkyne Huisgen cycloaddition - Wikipedia.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
- Ligands Accelerating Click Reaction - TCI Chemicals.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes | Organic Letters.
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
- What are the solvent effects on Triazole reactions? - Blog.
- Common Click Chemistry Reactions - Bioconjugation - BOC Sciences.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Triazole Formation
Welcome to the Technical Support Center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the formation of 1,2,3-triazoles, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2][3] Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your triazole synthesis.
Issue 1: Low or No Product Yield
Q: My CuAAC reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?
A: Low yields in CuAAC reactions can be attributed to several factors, primarily related to the stability and activity of the copper(I) catalyst and the integrity of your reagents.[1]
-
Inactive Catalyst: The catalytically active species is Cu(I).[1] This oxidation state is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4][5]
-
Solution:
-
Use a Reducing Agent: The most common and effective method to maintain the Cu(I) state is the in-situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate is the most widely used and is typically added in excess.[6][7]
-
Degas Solvents: To minimize the presence of dissolved oxygen, which can oxidize the Cu(I) catalyst, it is crucial to degas your solvents.[6] This can be achieved by sparging with an inert gas like argon or nitrogen.
-
Work Under an Inert Atmosphere: For particularly sensitive reactions, conducting the experiment in a glovebox under an inert atmosphere will provide the best protection against oxygen.[6]
-
-
-
Poor Reagent Quality: The purity of your starting materials is critical. Impurities in the azide or alkyne can inhibit the catalyst or participate in side reactions.[1][4] Azides, in particular, can be unstable.
-
Solution:
-
Verify Purity: Ensure the purity of your azide and alkyne using appropriate analytical techniques (e.g., NMR, LC-MS) before use.
-
Fresh Reagents: Use freshly prepared or properly stored reagents whenever possible.
-
-
-
Inadequate Solubility: If your azide or alkyne is not fully dissolved in the reaction solvent, the reaction will be slow or incomplete.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or pH can significantly hinder the reaction.[4]
-
Solution:
-
Stoichiometry: A slight excess of one reagent (often the more accessible one) can be used to drive the reaction to completion.
-
Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 40-50°C) can be beneficial for sluggish reactions, especially with sterically hindered substrates.[6][9] However, excessively high temperatures can lead to decomposition.[9]
-
-
Issue 2: Observation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A: The most common side reaction in CuAAC is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[4] This reaction is also catalyzed by copper and consumes your alkyne starting material.
-
Cause: The oxidative homocoupling of alkynes is promoted by Cu(II) species and the presence of oxygen.
-
Solution:
-
Maintain a Reducing Environment: The addition of sodium ascorbate not only keeps the catalyst in the active Cu(I) state but also effectively suppresses the formation of oxidative byproducts by rapidly reducing any dissolved dioxygen.[10]
-
Use of Ligands: Stabilizing ligands can help to prevent the formation of copper species that promote homocoupling.
-
Control Reagent Addition: Adding the alkyne slowly to the reaction mixture can sometimes minimize its self-coupling.
-
Issue 3: Reaction Stalls or is Sluggish
Q: My reaction starts but then seems to stall before completion, or it is extremely slow. What can I do to improve the reaction rate?
A: A sluggish or stalled reaction often points to issues with catalyst activity or suboptimal reaction parameters.
-
Catalyst Deactivation: The Cu(I) catalyst can be deactivated over time.
-
Solution:
-
Additional Reducing Agent: If you suspect catalyst oxidation over a long reaction time, a second addition of sodium ascorbate may be beneficial.
-
Ligand Stabilization: The use of a stabilizing ligand is highly recommended to protect the Cu(I) from oxidation and disproportionation.[11]
-
-
-
Insufficient Mixing: In heterogeneous mixtures, poor mixing can limit the interaction of reactants.
-
Solution: Ensure vigorous stirring throughout the reaction.
-
-
Low Temperature: For less reactive substrates, room temperature may not be sufficient.
-
Microwave-Assisted Synthesis: For reactions that are slow under conventional heating, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can sometimes lead to cleaner reactions.[9][12]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of setting up and running a successful triazole formation reaction.
Q1: What is the role of a ligand in a CuAAC reaction, and which one should I choose?
A: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation to Cu(II), and increasing its solubility.[6][13][14] This leads to a more efficient and reliable reaction. The choice of ligand depends on the reaction solvent and the nature of your substrates.
-
Tris(benzyltriazolylmethyl)amine (TBTA): A widely used ligand, particularly for reactions in organic solvents.[5]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand, making it ideal for bioconjugation reactions in aqueous buffers.[5][6]
-
Bathophenanthroline disulfonate (BPS): Another water-soluble ligand that has been shown to be effective.
| Ligand | Recommended Solvent System | Key Advantage |
| TBTA | Organic Solvents (e.g., DMSO, THF) | High efficiency in non-aqueous media.[5] |
| THPTA | Aqueous Buffers, Water/Organic Mixtures | Excellent water solubility, ideal for bioconjugation.[5][6] |
| BPS | Aqueous Buffers | Water-soluble and effective for bioconjugation.[15] |
Q2: What is the optimal order of addition for the reagents in a CuAAC reaction?
A: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[6] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[6][7]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[7]
Q3: How do I monitor the progress of my reaction?
A: Monitoring the reaction is essential to determine when it is complete and to avoid unnecessary side reactions or degradation.
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of reactants, products, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for real-time reaction monitoring, particularly for kinetic studies.[16][17]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) can be a reliable indicator of reaction progress.[18][19]
Q4: What is the difference between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions?
A: The primary difference lies in the regioselectivity of the resulting triazole product.
-
CuAAC: Exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[9][10]
-
RuAAC: Produces the complementary 1,5-disubstituted 1,2,3-triazole isomer.[2][9] RuAAC also has the advantage of being compatible with both terminal and internal alkynes, expanding its substrate scope.[9]
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
This protocol provides a starting point for optimizing your specific reaction.
1. Stock Solutions:
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[6]
-
Ligand (e.g., THPTA): 50 mM in water.[6]
-
Sodium Ascorbate: 100 mM in water (prepare fresh).[6]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. Allow this mixture to stand for a few minutes.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]
-
Gently mix the reaction and allow it to proceed at room temperature.
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.[9]
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as necessary, typically by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in CuAAC Reactions
Caption: Troubleshooting workflow for low yields in CuAAC reactions.
Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
- Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (n.d.). National Institutes of Health.
- troubleshooting side reactions in 1,2,4-triazole synthesis. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles. (n.d.). Benchchem.
- Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. (n.d.). National Institutes of Health.
- Technical Support Center: Optimizing CuAAC Reactions. (n.d.). Benchchem.
- Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (n.d.). ACS Measurement Science Au.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PubMed Central.
- Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. (n.d.). SciELO México.
- Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. (n.d.). ResearchGate.
- Technical Support Center: Optimizing Triazole Cyclization Reactions. (n.d.). Benchchem.
- An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. (2020, October 6). National Institutes of Health.
- Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. (n.d.). SciELO México.
- Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. (n.d.). Vector Labs.
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (n.d.). PubMed Central.
- troubleshooting low yields in azide-alkyne cycloaddition reactions. (n.d.). Benchchem.
- Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3-Triazoles Using Click Chemistry. (n.d.). Semantic Scholar.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PubMed Central.
- Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute.
- A practical flow synthesis of 1,2,3-triazoles. (n.d.). PubMed Central.
- Optimization of the click reaction conditions a. (n.d.). ResearchGate.
- Technical Support Center: Optimizing Triazole Ring Formation. (n.d.). Benchchem.
- Click Chemistry Protocols. (n.d.). BroadPharm.
- What is Click Chemistry? An Introduction. (n.d.). Merck Millipore.
- Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. (n.d.). ResearchGate.
- Click Chemistry Protocols. (n.d.).
- Does anyone have any tips or advice for small scale click reactions? (2017, February 17). ResearchGate.
- Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3-Triazoles Using Click Chemistry. (2023). SciSpace.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
- Best solvent for azide alkyne cycloaddition? (2018, May 12). ResearchGate.
- Effect of solvent on the click polymerization a. (n.d.). ResearchGate.
- Optimization of reaction conditions of triazoles. (n.d.). ResearchGate.
- Click Reaction Protocol Kits for Imaging, Cytometry & HTS. (n.d.). baseclick GmbH.
- A Comprehensive Guide to Click Chemistry Reaction. (n.d.).
- Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. (2017, December 26). ACS Publications.
- A practical flow synthesis of 1,2,3-triazoles. (2022, October 11). RSC Publishing.
- Solvent effects. (n.d.). Wikipedia.
- Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal.
- Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
- cycloadditions with azides. (2019, January 3). YouTube.
- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (n.d.). ACS Publications.
- Copper-catalyzed click reaction on/in live cells. (2016, November 25). RSC Publishing.
- Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). MDPI.
- Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. (n.d.). Longdom Publishing.
- Strategies for the synthesis of 1,2,3‐triazoles. (n.d.). ResearchGate.
- Triazole formation and the click concept in the synthesis of interlocked molecules. (2023, August 10). ePrints Soton.
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- 5. broadpharm.com [broadpharm.com]
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- 12. broadinstitute.org [broadinstitute.org]
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- 15. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific triazole isomer. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of N-substituted 1,2,3-triazoles is a cornerstone of modern medicinal and materials chemistry. While the Nobel-winning "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) provides elegant access to 1,4-disubstituted (N1) triazoles, the synthesis of the 2-(4-nitrophenyl) isomer requires a different strategic approach.[1][2] This guide focuses on the most common challenges and questions that arise during this process.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My final product is a mixture of N1 and N2 isomers. How can I selectively synthesize the desired this compound?
Answer: This is the most common challenge and stems from the inherent reactivity of the 1,2,3-triazole anion. When 1,2,3-triazole is deprotonated, it forms an ambident nucleophile with negative charge delocalized over the N1 and N2 positions. The subsequent N-arylation can occur at either nitrogen, leading to a mixture of regioisomers.
-
Mechanistic Insight: The N1 position is generally the site of kinetic attack due to being less sterically hindered. The N2-substituted product, however, is often the thermodynamically more stable isomer. Your synthetic strategy must therefore be designed to favor thermodynamic control.
-
Actionable Solutions:
-
Choice of Base and Solvent: Employ a strong base in a polar aprotic solvent (e.g., potassium carbonate or cesium carbonate in DMF or DMSO). This combination fully generates the triazolide anion and facilitates the equilibration towards the more stable N2 product at elevated temperatures.
-
Reaction Temperature and Time: Running the reaction at a higher temperature (e.g., 80-120 °C) for a longer duration can promote the conversion of the kinetically formed N1 isomer to the more stable N2 isomer.
-
Arylating Agent: Use a highly reactive arylating agent. 1-Fluoro-4-nitrobenzene is an excellent choice because the fluoride is a good leaving group, activated by the strongly electron-withdrawing nitro group.
-
Question 2: The reaction yield is consistently low, with a significant amount of unreacted 1,2,3-triazole remaining.
Answer: Low conversion points to issues with either the deprotonation step or the subsequent nucleophilic substitution.
-
Causality and Solutions:
-
Incomplete Deprotonation: The base may be too weak or not sufficiently anhydrous. Ensure your base (e.g., K₂CO₃) is freshly dried. Consider using a stronger base like sodium hydride (NaH), but exercise caution as it is highly reactive. Ensure at least one full equivalent of base is used.
-
Solvent Purity: The presence of water or other protic impurities in the solvent (e.g., DMF) can quench the triazolide anion, halting the reaction. Use freshly distilled or anhydrous grade solvents.
-
Insufficient Temperature: The nucleophilic aromatic substitution (SNAAr) step has a significant activation energy. If the reaction temperature is too low, the rate of substitution will be impractically slow. See the recommended protocol for optimal temperature ranges.
-
Question 3: How can I effectively purify the N2-isomer from the N1-isomer and other impurities?
Answer: The structural similarity of N1 and N2 isomers makes their separation challenging. However, their slight difference in polarity and crystal packing can be exploited.
-
Recommended Techniques:
-
Column Chromatography: This is the most effective method. Use a high-surface-area silica gel and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). The N2 isomer is typically less polar and will elute first.
-
Recrystallization: If a significant amount of one isomer is present, recrystallization can be highly effective. Experiment with solvent systems like ethanol/water or ethyl acetate/hexane.
-
Analytical Verification: Use ¹H NMR to confirm the identity of the fractions. The chemical shift of the triazole ring protons is distinct for each isomer.
-
| Isomer | Typical ¹H NMR Shift (Triazole C-H) | Rationale |
| N1-Isomer | ~8.6 - 8.9 ppm | The proton is more deshielded due to the anisotropic effect of the adjacent nitrophenyl ring.[3] |
| N2-Isomer | ~8.0 - 8.2 ppm | The proton is in a different electronic environment and is typically more shielded compared to the N1 isomer.[3] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between thermal, copper-catalyzed (CuAAC), and ruthenium-catalyzed (RuAAC) cycloadditions for triazole synthesis?
A1: These methods differ in mechanism and regioselectivity.
-
Thermal Huisgen Cycloaddition: A concerted [3+2] cycloaddition between an azide and an alkyne. It often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[4][5]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A stepwise, copper-mediated reaction that is highly regioselective, exclusively producing the 1,4-disubstituted (N1) triazole.[1][2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A ruthenium-catalyzed process that also proceeds via a stepwise mechanism but delivers the opposite regioselectivity, yielding the 1,5-disubstituted triazole.[2][6][7]
None of these direct cycloaddition methods efficiently produce the N2-substituted isomer that is the subject of this guide.
Q2: Why is the N2-substituted triazole often the thermodynamic product in N-arylation?
A2: The stability of the N2-substituted isomer is attributed to a more favorable electronic arrangement. In the this compound, the symmetrical substitution on the central nitrogen atom allows for a more balanced delocalization of electrons across the heterocyclic ring compared to the unsymmetrical N1 isomer. This results in a lower overall energy state.
Q3: What are the key safety precautions when working with 4-nitrophenyl azide?
A3: While aryl azides are generally more stable than small alkyl azides, they are still energetic compounds.
-
Potential Hazards: Organic azides can be explosive and are sensitive to heat, shock, and friction.
-
Precautions: Always handle with care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating the compound rapidly or in a sealed container. It is best to generate and use it in situ or use it immediately after synthesis, avoiding long-term storage.
Part 3: Recommended Protocol & Workflow
Recommended Synthesis: N-Arylation of 1,2,3-Triazole
This protocol details a reliable method for synthesizing this compound by favoring the thermodynamic product.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,3-triazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, finely ground and dried), and anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 100-110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1,2,3-triazole is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the isomers. The desired N2 product is typically the less polar isomer.
Visual Troubleshooting Workflow
If your synthesis is unsuccessful, follow this logical workflow to diagnose the issue.
Caption: A troubleshooting flowchart for common synthesis problems.
Mechanism of Regioselectivity
The key to this synthesis is controlling the reaction pathway of the ambident triazolide anion.
Caption: Regioselectivity in the N-arylation of 1,2,3-triazole.
References
- A THEORETICAL STUDY OF THE MECHANISM AND REGIOSELECTIVITY OF THE 1,3-DIPOLAR CYCLOADDITION REACTION OF AZIDES WITH ALKYNES. (n.d.). ijcmas.com.
- Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal.
- 1,3-Dipolar cycloaddition. (2023, November 29). In Wikipedia.
- Bach, R. D., & Guner, V. (2012). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society, 134(24), 10131–10139. [Link]
- Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes. (2020, December 10). Journal of Chemical Reviews.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Azide-alkyne Huisgen cycloaddition. (2023, October 29). In Wikipedia.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
- Synthesis of N-Vinyl-1,2,3-triazole Derivatives. (n.d.). ResearchGate.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide–Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
- Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). ACS Omega. [Link]
- Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. (2023). RSC Publishing. [Link]
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
- Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. (2020). RSC Advances. [Link]
- Li, H., et al. (2020). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 10(52), 31227–31231. [Link]
- Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Angewandte Chemie International Edition, 49(17), 3065–3068. [Link]
- Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 989284. [Link]
- Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. (2015). ResearchGate.
- Shining light on the nitro group: distinct reactivity and selectivity. (2022).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 989284. [Link]
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2019). Molbank, 2019(2), M1061. [Link]
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Pharmacology, 13, 879332. [Link]
- The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. (n.d.). SciSpace.
- Huisgen's Cycloaddition Reactions: A Full Perspective. (2016). ResearchGate.
- COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.). World Journal of Pharmaceutical Research.
- Oxidative C–H Amination of Nitroarenes with Anilines under Visible-Light Irradi
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989284. [Link]
- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). ResearchGate.
- cycloadditions with azides. (2019, January 3). YouTube.
Sources
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- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this cornerstone of "click chemistry." Our approach is rooted in explaining the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Introduction: The Power and Pitfalls of CuAAC
The CuAAC reaction is celebrated for its high efficiency, selectivity for forming 1,4-disubstituted 1,2,3-triazoles, and tolerance of a wide range of functional groups.[1][2] This robustness has made it a vital tool in fields ranging from medicinal chemistry to materials science and bioconjugation.[1][3] The reaction's success hinges on the catalytic activity of the copper(I) ion, which orchestrates the cycloaddition of an azide and a terminal alkyne.[1][4]
However, the very catalyst that makes the reaction so efficient is also its primary vulnerability. The susceptibility of Cu(I) to oxidation and disproportionation is the source of many common experimental problems.[1][5] This guide provides a structured approach to diagnosing and solving these issues, ensuring reproducible and high-yielding results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during CuAAC reactions in a question-and-answer format.
Q1: My CuAAC reaction has a low yield or is not working at all. What are the most common causes?
This is the most frequent issue and can usually be traced back to the catalyst's stability and activity. Low yields can stem from several factors.[5]
-
Catalyst Inactivation: The active catalyst, Cu(I), is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][5] It can also disproportionate into inactive Cu(0) and Cu(II).[1] This is the most common reason for reaction failure.
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable, and low molecular weight azides should be handled with care as they can be explosive.[5][6]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[7]
-
Ligand Issues: The choice of ligand and its concentration are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[7][8] An unsuitable ligand or an incorrect ligand-to-copper ratio can be detrimental.[5]
-
Side Reactions: The homocoupling of the alkyne (Glaser coupling) is a common side reaction that consumes starting material.[1][7] In biological applications, reactive oxygen species (ROS) generated by the catalyst system can damage sensitive biomolecules.[2][9]
Troubleshooting Workflow: Diagnosing Low Yield
Use the following decision tree to systematically identify the root cause of a failed or low-yielding reaction.
Q2: How can I improve the stability and activity of the Cu(I) catalyst?
Stabilizing the Cu(I) oxidation state is the single most critical factor for a successful reaction.[1]
-
Use a Reducing Agent: The most common and convenient method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[10] Sodium ascorbate is the most popular choice and should be prepared fresh for each reaction.[7][11] An excess of ascorbate helps scavenge dissolved oxygen, protecting the catalyst throughout the reaction.[1]
-
Employ a Stabilizing Ligand: Ligands are essential, especially in aqueous or biological media.[9][12] They accelerate the reaction and protect the Cu(I) ion from oxidation and disproportionation.[1][8] For bioconjugation, water-soluble ligands like THPTA are highly recommended as they also protect biomolecules from damage by reactive oxygen species (ROS).[9][10] A ligand-to-copper ratio of 5:1 is often used to provide this protective effect.[9][13]
-
Deoxygenate Your Solvents: While an excess of sodium ascorbate can often overcome the presence of oxygen, degassing solvents is a good practice, especially for slow reactions or when working with sensitive biomolecules.[1][10] Failure to protect the reaction from oxygen can lead to depletion of the ascorbate, inactivation of the catalyst, and promotion of alkyne homocoupling.[10]
Q3: What is the optimal order of addition for the reagents?
The order of addition can significantly impact the reaction's success. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[7][9] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7][9]
Causality: Adding the ascorbate last ensures that the highly reactive Cu(I) species is generated in the presence of all other components, ready to enter the catalytic cycle immediately. Adding ascorbate to a copper solution without the ligand can lead to the formation of copper oxides and catalyst deactivation.[14]
Simplified Reaction Mechanism
The Cu(I) catalyst first coordinates with the terminal alkyne to form a copper-acetylide intermediate.[4] This complex then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges and undergoes reductive elimination to yield the stable triazole product and regenerate the Cu(I) catalyst.[4]
Q4: I see side products in my reaction. What are they and how can I prevent them?
-
Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, where two alkyne molecules couple to form a diyne.[1][7] It is promoted by Cu(II) ions in the presence of oxygen.
-
Biomolecule Damage: In bioconjugation, reactive oxygen species (ROS) like hydrogen peroxide can be generated by the reaction of Cu(I) and ascorbate with oxygen.[2][9] These species can oxidize sensitive amino acid residues (e.g., histidine, cysteine, methionine), leading to protein damage or aggregation.[2][9]
-
Solution: Use a 5-fold excess of a protective, water-soluble ligand like THPTA relative to copper.[9][10] The ligand acts as a sacrificial reductant, intercepting and neutralizing ROS.[10] Adding a scavenger like aminoguanidine can also help by trapping reactive byproducts of ascorbate oxidation.[9]
-
Q5: How do I choose the right reaction conditions?
Optimizing conditions is key for difficult substrates or when working at low concentrations.
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Mixtures of water with t-BuOH, DMSO, or DMF are common.[6][11] | Ensures solubility of both polar and nonpolar reactants. The reaction is generally tolerant of many solvents, but protic solvents often accelerate the final protonolysis step to release the product.[1] |
| Concentration | Typically 1-10 mM. For bioconjugation, concentrations can be much lower (>10 µM).[11][13] | While the reaction is efficient, higher concentrations lead to faster rates. At very low concentrations (<50 µM Cu), reaction rates can drop significantly.[13] |
| Temperature | Room temperature is usually sufficient.[7] | For sterically hindered substrates or sluggish reactions, gentle heating (40-60°C) can increase the rate.[7][15] Avoid excessive heat with sensitive biomolecules. |
| pH | Optimal range is typically between 4 and 12.[2] | The reaction tolerates a wide pH range. Avoid buffers that can strongly coordinate with copper, such as Tris. Phosphate or HEPES buffers are generally compatible.[9] |
| Stoichiometry | A slight excess (1.1-1.2 equivalents) of one reagent (often the less precious one) is common.[11] | This can help drive the reaction to completion, especially if one component is prone to degradation or side reactions. |
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
This protocol is a robust starting point and may require optimization for specific substrates.
1. Preparation of Stock Solutions
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).[7]
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).[7]
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[7][11]
-
Ligand (THPTA): 100 mM in deionized water.[11]
-
Sodium Ascorbate: 300 mM in deionized water ( must be prepared fresh before each reaction ).[11]
2. Reaction Setup (for a 1 mL final volume, 1 mM final reactant concentration)
-
In a microcentrifuge tube, add 100 µL of the 10 mM alkyne solution (1 µmol, 1.0 eq).
-
Add 120 µL of the 10 mM azide solution (1.2 µmol, 1.2 eq).
-
Add the reaction solvent (e.g., a t-BuOH/water mixture) to bring the volume to ~950 µL.
-
In a separate small tube, prepare the catalyst premix :
-
Add 10 µL of the 20 mM CuSO₄ solution.
-
Add 10 µL of the 100 mM THPTA solution.
-
Vortex briefly and let stand for 2-3 minutes.[11]
-
-
Add the 20 µL of catalyst premix to the main reaction tube. The final concentration will be 0.2 mM CuSO₄ and 1.0 mM THPTA (5:1 ligand to copper ratio).
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration 3 mM).[11]
-
Seal the vial and mix. Allow the reaction to proceed at room temperature.
3. Reaction Monitoring & Work-up
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][11] Reactions are often complete within 1-4 hours but may be left overnight for less reactive substrates.[11]
-
Work-up: Once complete, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).[6][11]
-
Purification: If residual copper is a concern, a chelating agent like EDTA can be added during the aqueous work-up.[11] The final product is typically purified by column chromatography.[6]
References
- Presolski, S. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101.
- Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13, 9528-9550.
- Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.
- Click chemistry: Why does it sometimes work and other times it doesn't? (2021, December 16). ResearchGate.
- Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715–2750.
- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.
- Díez-González, S. (2010). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate.
- Majireck, M. M. (2014). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. ResearchGate.
- McKay, C. S., & Finn, M. G. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. KU ScholarWorks.
- Kaur, H., & Singh, A. (2020). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
- Nador, F., et al. (2017). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.
- Díez-González, S. (2011). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. ResearchGate.
- Held, M., et al. (2019). Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. PMC - PubMed Central.
- Optimized CuAAC reaction set-up. (n.d.). ResearchGate.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-(4-nitrophenyl)-2H-1,2,3-triazole
Document ID: TSC-CHEM-2401-001
Version: 1.0
Introduction
Welcome to the technical support guide for 2-(4-nitrophenyl)-2H-1,2,3-triazole. This document is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimentation and storage. While the 1,2,3-triazole ring is known for its general stability against hydrolysis, redox conditions, and enzymatic degradation, the presence of a strong electron-withdrawing 4-nitrophenyl group introduces specific vulnerabilities that require careful consideration.[1][2][3] This guide provides a structured, question-and-answer-based troubleshooting section, detailed experimental protocols for stability assessment, and strategies for enhancing the long-term viability of your compound.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues observed during the handling and use of this compound.
FAQ 1: My compound solution is showing a gradual color change from colorless/pale yellow to a deeper yellow/brown upon storage, even in the dark. What is the likely cause?
Answer: This is a classic indicator of chemical degradation. For a nitroaromatic compound, this color change often suggests the formation of degradation products with extended conjugation. The two most probable causes are:
-
Hydrolytic Degradation: Although the triazole ring itself is relatively stable, the overall molecule's stability can be pH-dependent.[2][3] In strongly acidic or basic aqueous solutions, the N-aryl bond or the triazole ring could be susceptible to cleavage over time.
-
Oxidative Degradation: The compound may be reacting with dissolved oxygen or trace peroxides in your solvent. Radical-mediated oxidation is a known degradation pathway for some triazole derivatives.[4] The electron-withdrawing nitro group can influence the susceptibility of the molecule to oxidative stress.
Troubleshooting & Mitigation Strategies:
-
pH Control: Prepare solutions in a buffered system, ideally between pH 5 and 7. Avoid highly acidic or alkaline conditions unless required for an experiment. If you suspect pH-related degradation, perform a simple screen using buffers at pH 3, 5, 7, and 9 and monitor for the color change.
-
Solvent Purity: Use high-purity, peroxide-free solvents. If using ethers like THF or dioxane, ensure they are freshly distilled or from a recently opened bottle.
-
Inert Atmosphere: For long-term storage of solutions, degas the solvent by sparging with nitrogen or argon before dissolving the compound. Store the resulting solution under an inert atmosphere (e.g., in a vial sealed with a septum under argon).
-
Antioxidants: Consider adding a small amount (e.g., 0.01%) of an antioxidant like Butylated Hydroxytoluene (BHT) to your stock solution, provided it does not interfere with your downstream application.
FAQ 2: I've noticed a rapid loss of compound purity, confirmed by LC-MS, when my experiment is exposed to ambient lab light. What's happening?
Answer: This strongly suggests photolytic instability. The 4-nitrophenyl moiety is a known chromophore that absorbs UV and visible light.[5][6][7] Upon absorbing light energy, the molecule can enter an excited state, making it highly reactive and prone to degradation.[8]
Plausible Photodegradation Pathways:
-
Nitro-to-Nitrite Rearrangement: A common photochemical reaction for nitroaromatic compounds involves rearrangement to a nitrite, which can lead to further degradation products.[6]
-
Photoreduction: The nitro group can be photochemically reduced, especially in the presence of hydrogen-donating species.
-
Radical Formation: Light can induce the formation of radical species that initiate chain degradation reactions.[5]
Troubleshooting & Mitigation Strategies:
-
Protect from Light: This is the most critical and straightforward solution. Use amber vials or wrap your containers (beakers, flasks, vials) in aluminum foil during experiments and for storage.[9]
-
Wavelength Control: If your experiment requires light, use a light source with a specific wavelength that is not absorbed by your compound, if possible.
-
Formulation with UV Absorbers: For formulations where light exposure is unavoidable, consider including a pharmaceutically acceptable UV-absorbing excipient (e.g., benzophenones), ensuring it doesn't interact with your compound or assay.
FAQ 3: My compound appears to be less stable at elevated temperatures (e.g., during a heating step in my protocol). Is this expected?
Answer: Yes, thermal degradation is a possibility. While many heterocyclic compounds are thermally robust, those with nitro-substituents can have lower decomposition temperatures.[10][11] Thermal stress can provide the activation energy needed to overcome reaction barriers, leading to degradation.
Potential Thermal Degradation Pathway:
-
Homolytic Cleavage: At high temperatures, the bond between the phenyl ring and the nitro group (C-NO2) or the bond between the phenyl ring and the triazole nitrogen (C-N) could break, initiating radical decomposition pathways.[12]
Troubleshooting & Mitigation Strategies:
-
Minimize Heat Exposure: If a heating step is necessary, use the lowest effective temperature and the shortest possible duration.
-
Perform a Thermal Stability Screen: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the precise decomposition temperature of your solid compound. For solutions, incubate aliquots at various temperatures (e.g., 40°C, 60°C, 80°C) and analyze purity by HPLC at set time points.[10] This data will define the safe operating temperature range for your experiments.
Part 2: In-Depth Experimental Protocols
These protocols provide a systematic framework for evaluating and enhancing the stability of this compound.
Protocol 1: Comprehensive Forced Degradation Study
Objective: To systematically identify the degradation pathways and the intrinsic stability of the compound under various stress conditions as recommended by ICH guidelines.[13][14][15][16] This study is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Buffers (pH 3, 5, 7, 9)
-
Class A volumetric flasks, amber HPLC vials
-
HPLC system with a PDA/UV detector and a C18 column
-
Photostability chamber, calibrated oven
Workflow Diagram:
Caption: Workflow for the forced degradation study of the target compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in ACN to prepare a 1 mg/mL stock solution.
-
Stress Conditions Application (in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H2O2. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an 80°C oven.
-
Solid: Place a few milligrams of the solid compound in an 80°C oven.
-
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other appropriate transparent container) and some solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[14] A control sample should be wrapped in foil and placed in the same chamber.
-
-
Time Points: Withdraw aliquots from each condition at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[13][17]
-
Sample Processing:
-
For acid and base samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Analysis:
Protocol 2: Screening for Stabilizing Formulations
Objective: To identify excipients or formulation conditions that enhance the stability of the compound in solution, particularly against the most significant degradation pathway identified in Protocol 1.
Materials:
-
Compound stock solution (1 mg/mL in ACN or DMSO).
-
Aqueous buffers (e.g., phosphate, citrate) at various pH values (5.0, 6.0, 7.0, 7.4).
-
Stabilizing agents: Antioxidants (BHT, ascorbic acid), UV absorbers (e.g., oxybenzone), solubilizing agents (e.g., cyclodextrins).[9]
-
Amber vials.
-
HPLC system.
Step-by-Step Methodology:
-
Prepare Test Solutions: Create a matrix of test conditions. For example, if photolysis was the main issue:
-
Control: Compound diluted in pH 7.0 buffer.
-
Test 1: Compound + 0.01% w/v BHT in pH 7.0 buffer.
-
Test 2: Compound + 0.01% w/v Ascorbic Acid in pH 7.0 buffer.
-
Test 3: Compound + 1% w/v Hydroxypropyl-β-Cyclodextrin in pH 7.0 buffer.
-
-
Incubation:
-
Prepare two sets of vials for each condition.
-
Wrap one set completely in aluminum foil (dark control).
-
Expose the second set to the stress condition that caused the most degradation in Protocol 1 (e.g., place under a fluorescent lab light for 24 hours).
-
-
Analysis:
-
At T=0 and T=24 hours, take aliquots from all vials.
-
Analyze by HPLC to determine the remaining percentage of the parent compound.
-
-
Evaluation: Compare the percentage of compound remaining in each test condition against the control. A successful stabilizer will show significantly less degradation than the control solution under stress.
Part 3: Data Presentation & Interpretation
Effective stability analysis relies on clear data presentation.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Time (hrs) | % Degradation | No. of Degradants >0.1% | Observations |
| 0.1 M HCl, 60°C | 24 | 3.5% | 1 | No color change |
| 0.1 M NaOH, RT | 8 | 18.2% | 3 | Solution turned deep yellow |
| 3% H₂O₂, RT | 24 | 11.5% | 2 | Slight yellowing |
| 80°C (Solution) | 48 | 6.8% | 2 | - |
| Photolytic (ICH) | - | 25.1% | 4 | Precipitate formed |
| Control (Dark) | 48 | <0.5% | 0 | Clear, colorless |
Interpretation: The hypothetical data above suggests the compound is most sensitive to photolytic and alkaline conditions. It is relatively stable to heat and mild acid. The primary focus for stabilization should be protection from light and maintaining a neutral to slightly acidic pH.
Hypothesized Degradation Pathway (Photolysis):
Caption: A potential photochemical degradation pathway for the compound.
References
- Wikipedia.1,2,3-Triazole.[Link]
- PubMed.Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form.[Link]
- ACS Agricultural Science & Technology.
- ACS Agricultural Science & Technology.
- Creative Diagnostics.Non-covalent Stabilization Strategies in Small Molecule Drug Design.[Link]
- MDPI.Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.[Link]
- PubMed.
- PubMed Central.Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.[Link]
- Consensus.
- Pharma Times Official.
- Resolve Mass.
- ResearchGate.
- ACS Publications.Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?[Link]
- PubMed.
- NIH.Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.[Link]
- PubMed.Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties.[Link]
- PubMed.Direct photolysis of nitroaromatic compounds in aqueous solutions.[Link]
- RSC Publishing.
- ResearchGate.
- ResearchGate.Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties.[Link]
- ResearchGate.
- ACS Publications.Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties.[Link]
- ACS Omega.
- MedCrave online.
- ResearchGate.Degradation of 1,2,4-Triazole fungicides in the environment.[Link]
- Wikipedia.Alprazolam.[Link]
- ResearchGate.Synthesis of 2H-1,2,3-triazole by Buchwald's method.[Link]
- ResearchGate.
- PubMed.Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines.[Link]
- SciSpace.
- IJCRT.org.
- ResearchGate.
- Semantic Scholar.Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.[Link]
- American Chemical Society.Oxidative Cleavage of β-Substituted Primary Alcohols in Flow.[Link]
- PMC.1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.[Link]
- MDPI.
- ResearchGate.
- Frontiers.Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.[Link]
- PNAS.Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light.[Link]
- ResearchGate.
- YouTube.
- PubMed Central.
- PubMed.Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions.[Link]
- PubMed Central.An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities.[Link]
- News of Pharmacy.Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[4][21][22]triazole[1,5-c]quinazolines: physico-chemical properties and the hypoglycemic activity of the compounds synthesized.[Link]
- MDPI.From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing.[Link]
- PubMed.
- ResearchGate.Arylation of N‐aryl triazoles 1 with DBT salts 2.[Link]
- PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. mdpi.com [mdpi.com]
- 11. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 16. ijcrt.org [ijcrt.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Part 1: Understanding the Synthetic Landscape and Key Impurities
The synthesis of 2-substituted-2H-1,2,3-triazoles, such as this compound, presents unique challenges compared to their more commonly synthesized 1-substituted counterparts. The primary hurdle is achieving regioselectivity, as many synthetic routes can lead to the formation of isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While various methods exist for the synthesis of 2-substituted-2H-1,2,3-triazoles, a prevalent approach for 2-aryl derivatives involves the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an arylhydrazine, followed by cyclization. For the synthesis of this compound, a common method is the reaction of glyoxal with 4-nitrophenylhydrazine. Other methods include the arylation of the parent 1H-1,2,3-triazole, though this often leads to a mixture of N1 and N2 isomers.[1]
Q2: What is the primary and most problematic impurity in the synthesis of this compound?
A2: The most significant impurity is typically the regioisomeric 1-(4-nitrophenyl)-1H-1,2,3-triazole. Its formation is a common issue in non-regiospecific syntheses. Distinguishing and separating these isomers is a critical aspect of purification.
Q3: Besides the regioisomer, what other impurities should I be aware of?
A3: Other common impurities include:
-
Unreacted Starting Materials: Residual 4-nitrophenylhydrazine, glyoxal (or its polymer), and other reagents.
-
Side-Reaction Products: Condensation of 4-nitrophenylhydrazine with itself or other reactive species can lead to colored impurities.
-
Solvent Adducts: Depending on the reaction conditions and solvents used, solvent molecules may form adducts with reactive intermediates.
-
Products of Dimroth Rearrangement: While more common under specific conditions (e.g., thermal or pH stress), the Dimroth rearrangement can lead to the isomerization of the triazole ring, resulting in different substitution patterns.[2][3]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product. | - Monitor reaction progress: Use TLC or HPLC to track the consumption of starting materials and formation of the product. - Optimize reaction conditions: Systematically vary the temperature and reaction time to find the optimal balance between reaction rate and product stability. - Ensure purity of starting materials: Impurities in starting materials can inhibit the reaction or lead to side products. |
| Presence of a Significant Amount of the 1-substituted Isomer | - Lack of regioselectivity in the synthetic route. - Use of a non-regiospecific arylation method. | - Choose a regiospecific synthetic route: The reaction of glyoxal with 4-nitrophenylhydrazine is generally more selective for the 2-substituted product. - Careful control of reaction conditions: In some cases, temperature and catalysts can influence the isomeric ratio. - Purification: If isomer formation is unavoidable, focus on efficient separation techniques (see Part 3). |
| Colored Impurities in the Final Product | - Self-condensation or oxidation of 4-nitrophenylhydrazine. - Formation of polymeric byproducts from glyoxal. | - Use freshly purified 4-nitrophenylhydrazine: Older or impure batches are more prone to decomposition. - Control the addition of reagents: Slow, controlled addition of one reagent to the other can minimize side reactions. - Work-up and purification: Activated carbon treatment or recrystallization can often remove colored impurities. |
| Difficulty in Isolating the Pure Product | - Similar polarity of the desired product and impurities. - Product oiling out during crystallization. | - Optimize chromatographic separation: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Recrystallization solvent screening: Test a variety of solvents and solvent mixtures to find conditions that provide good crystals and effective purification. |
Part 3: Experimental Protocols and Purification
Protocol 1: Synthesis of this compound from Glyoxal and 4-Nitrophenylhydrazine
This protocol is a common and relatively regioselective method for the preparation of the target compound.
Step-by-Step Methodology:
-
Preparation of the Hydrazone:
-
In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Slowly add an aqueous solution of glyoxal (1.0-1.2 eq) to the hydrazine solution with stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate (the glyoxal bis(4-nitrophenylhydrazone)) is typically observed.
-
Collect the precipitate by filtration, wash with cold solvent, and dry.
-
-
Cyclization to the Triazole:
-
Suspend the dried glyoxal bis(4-nitrophenylhydrazone) in a suitable oxidizing medium. A common system is copper(II) sulfate in aqueous pyridine or acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification Strategy
The primary challenge in purification is the removal of the 1-(4-nitrophenyl)-1H-1,2,3-triazole regioisomer.
-
Column Chromatography: This is the most effective method for separating the isomers.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The 2-substituted isomer is generally less polar than the 1-substituted isomer and will elute first.
-
-
Recrystallization: If the isomeric impurity is minor, recrystallization can be effective.
-
Solvent Selection: A mixture of ethanol and water, or isopropanol, can be suitable solvents for recrystallization.
-
Characterization of Isomers
The two regioisomers can be distinguished by their spectroscopic data, particularly ¹H NMR. The chemical shifts of the triazole ring protons are different for the 1- and 2-substituted isomers.
| Compound | Approximate ¹H NMR Chemical Shift of Triazole Protons (ppm) |
| This compound | ~7.9-8.1 |
| 1-(4-nitrophenyl)-1H-1,2,3-triazole | ~8.2-8.4 (for H-4) and ~7.8-8.0 (for H-5) |
Part 4: Visualizing the Synthetic Pathway and Impurity Formation
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Diagram 2: Troubleshooting Logic for Impurity Identification
Caption: Troubleshooting workflow for impurity identification and remediation.
References
- Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174.
- Krasznai, G., et al. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles.
- MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4799.
- Chen, J., et al. (2008). Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation. Organic Letters, 10(23), 5441–5444.
- Wikipedia. (n.d.). Dimroth rearrangement.
- Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis.
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278.
- Kohler, P., et al. (2023). Scalable, Chromatography-Free Synthesis of 2-(3-Bromophenyl)
- L'abbé, G., & Vandendriessche, A. (1988). The Dimroth Rearrangement. Acta Chemica Scandinavica, 42, 523-529.
- MDPI. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 23(11), 2955.
- ResearchGate. (2017). Regiospecific Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Enolate–Azide Cycloaddition between 1,3-Dicarbonyl Compounds and Aryl Azides. South African Journal of Chemistry, 70, 136-141.
- Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry, 6(2), 151-155.
- Google Patents. (1983). Process for producing 1h-1,2,4-triazole. CA1157869A.
- ISRES Publishing. (2022). A review on the synthesis of 1,2,4 triazole compounds. International Journal of Chemical and Biochemical Sciences, 21, 55-68.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
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- Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
- Google Patents. (2012).
- ResearchGate. (2022). Synthesis of 2H-1,2,3-Triazoles. Molecules.
- ResearchGate. (2017). A reaction of formaldehyde with 2,4-dinitrophenylhydrazine to form... Journal of the Brazilian Chemical Society.
- ResearchGate. (2024). Synthesis of 2-Aryl-2H-1,2,3-triazoles via P(OMe)3-Promoted Intramolecular Transannulation of 4-Diazenylisoxazol-5(4H)-ones. European Journal of Organic Chemistry.
- PubMed. (2008). Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation. Organic Letters, 10(23), 5441-5444.
- ResearchGate. (2014). Determination of glyoxal and methylglyoxal in atmospheric particulate matter by 2,4-dinitrophenylhydrazine derivatisation.
- PubMed. (2009). Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. Journal of Biological Chemistry, 284(20), 13537-13544.
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Technical Support Center: Alternative Solvents for Triazole Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of alternative solvents in triazole purification. The information herein is designed to offer practical, experience-based solutions to common challenges, ensuring both high purity of the final product and adherence to green chemistry principles.
I. Frequently Asked Questions (FAQs)
Q1: My triazole compound has poor solubility in common "green" solvents, leading to low recovery during recrystallization. What should I do?
A1: This is a frequent challenge, as the polarity of many triazole derivatives necessitates a careful selection of solvents. Here’s a systematic approach to address this issue:
-
Consider a Mixed Solvent System: A combination of a solvent in which your triazole is highly soluble and a miscible "anti-solvent" in which it is poorly soluble is often effective.[1] A common and effective pairing is an ethanol/water mixture, where the ratio can be fine-tuned to optimize solubility at high temperatures and promote precipitation upon cooling.[1]
-
Introduce an Anti-Solvent: If you've already dissolved your compound in a good solvent, you can carefully add an anti-solvent dropwise until the solution becomes slightly cloudy. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.[1]
-
Elevate the Temperature (with caution): The solubility of most compounds, including 1H-1,2,4-triazole, increases with temperature.[2] Ensure you are dissolving your crude product in a near-boiling solvent to achieve saturation with a minimal amount of solvent.[3] However, be mindful of your compound's melting point to avoid "oiling out."[1][4]
Q2: I'm trying to replace Dichloromethane (DCM) in my column chromatography protocol for triazole purification. What are suitable, greener alternatives?
A2: Replacing DCM is a critical step towards safer and more sustainable laboratory practices.[5][6] Several greener solvent systems have been identified as effective replacements.
A highly recommended alternative is a mixture of ethyl acetate and ethanol, often in a 3:1 (v/v) ratio, combined with a nonpolar eluent like heptane.[7] This system has demonstrated comparable or even improved separation for a range of neutral, acidic, and basic compounds.[7] Other bio-derived esters such as tert-butyl acetate, sec-butyl acetate, ethyl isobutyrate, and methyl pivalate have also been identified as viable replacements for DCM in thin-layer chromatography (TLC).[5]
Q3: My recrystallized triazole product is still impure. What are the likely causes and how can I improve its purity?
A3: Impurities after recrystallization can stem from several factors. Here are the most common culprits and their solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve your triazole well at high temperatures but poorly at low temperatures.[1] If impurities have similar solubility profiles to your product in the chosen solvent, co-precipitation can occur. A different solvent or a mixed solvent system may be necessary.[1]
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.[1] Allowing the solution to cool slowly to room temperature before further cooling in an ice bath promotes the formation of larger, purer crystals.[1][4]
-
Insufficient Washing: After filtration, it's crucial to wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[1][3]
Q4: My triazole compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4] This can be due to a low melting point of the compound relative to the solvent's boiling point or high levels of impurities.[1]
To address this, try reheating the solution, adding a small amount of additional solvent to ensure complete dissolution, and then allowing it to cool more slowly.[1] If the problem persists, purification by column chromatography before recrystallization may be necessary to remove the impurities that are depressing the melting point.[8]
Q5: Are there any solvent-free purification techniques for triazoles?
A5: While not entirely solvent-free, certain techniques can significantly reduce solvent consumption. For some triazole syntheses, particularly those utilizing microwave-assisted methods, the crude product can be clean enough for analysis without extensive purification.[9] Additionally, for isomeric mixtures, flash chromatography on silica gel can be an effective separation method.[9]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during triazole purification with alternative solvents.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Excessive Solvent Usage | The most common reason for low yield is using too much solvent, leaving a significant portion of the product in the mother liquor.[1] Concentrate the filtrate by evaporation and attempt a second crystallization.[1] |
| High Solubility in Chosen Solvent | The triazole derivative may be too soluble in the selected solvent, even at low temperatures.[1] Experiment with different solvents or mixed solvent systems.[1] |
| Premature Crystallization | The product may crystallize too early, for instance, in the funnel during hot filtration. Pre-heat the filtration apparatus to prevent this.[1] |
| Inadequate Cooling | Ensure the solution is sufficiently cooled, potentially in an ice bath or freezer, to maximize crystal formation before filtration.[1][4] Be aware that very low temperatures might cause impurities to precipitate as well.[1] |
| Losses During Transfers | Product can be lost when transferring between glassware. Rinse all equipment with a small amount of cold recrystallization solvent to recover any remaining product.[1] |
Problem 2: Poor Separation in Column Chromatography with Alternative Solvents
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may not be suitable for separating your triazole from impurities.[10] Develop a robust TLC method first to identify a solvent system that provides good separation and an Rf value of approximately 0.3-0.5 for your compound.[10] |
| Compound Instability on Silica Gel | Some compounds can decompose on acidic silica gel.[11] Consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina.[10] |
| Compound Does Not Elute | The eluent is not polar enough to move the compound down the column.[10] Gradually increase the polarity of the eluent (gradient elution).[10] |
| Co-elution of Impurities | The chosen solvent system may not be selective enough. Try adding a modifier to the eluent, such as a small amount of triethylamine for basic compounds or acetic acid for acidic compounds.[10] |
III. Experimental Protocols & Workflows
Protocol 1: Screening for an Optimal Recrystallization Solvent
-
Place a small amount (10-20 mg) of your crude triazole into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, heptane, water) dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point and continue adding solvent dropwise until the solid dissolves.
-
Allow the solutions that required heating to cool slowly to room temperature, and then in an ice bath.
-
The ideal solvent is one in which the triazole is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which produces a good yield of crystals upon cooling.
Workflow for Replacing DCM in Column Chromatography
Sources
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- 5. Dichloromethane replacement: towards greener chromatography via Kirkwood-Buff integrals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
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- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Resolving Regioisomer Formation in Triazole Synthesis
Welcome to the technical support center for 1,2,3-triazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the azide-alkyne cycloaddition reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic principles and field-proven insights to give you authoritative control over your reaction outcomes. Here, we will tackle the critical challenge of regioselectivity, providing clear, actionable guidance to ensure you can reliably synthesize the desired 1,4- or 1,5-disubstituted triazole isomer.
Frequently Asked Questions (FAQs)
Q1: What fundamentally determines whether I get the 1,4- or 1,5-triazole isomer?
The regiochemical outcome of the azide-alkyne cycloaddition is almost entirely dependent on the catalytic method employed. In the absence of a catalyst, the thermal Huisgen 1,3-dipolar cycloaddition yields a mixture of both 1,4- and 1,5-regioisomers with very little selectivity, as the activation energies for both pathways are nearly identical.[1][2] For precise control, a metal catalyst is essential.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reliably and almost exclusively yields the 1,4-disubstituted triazole .[3][4]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method for selectively synthesizing the 1,5-disubstituted triazole .[3][5][6][7][8]
The choice between copper and ruthenium is the primary decision point for controlling regioselectivity in your synthesis.[3]
Q2: Why is the CuAAC reaction so selective for the 1,4-isomer?
The high regioselectivity of the CuAAC reaction is a direct consequence of its stepwise mechanism, which differs significantly from the concerted thermal cycloaddition.[1][9] The currently accepted mechanism involves the formation of a copper-acetylide intermediate.[4][10] This intermediate then reacts with the azide. Density Functional Theory (DFT) calculations have shown that the reaction proceeds via a dinuclear copper intermediate where one copper atom binds the acetylide and the other activates the azide.[1][2] The azide's terminal nitrogen (N3) attacks the internal carbon of the copper-activated alkyne, leading to a six-membered copper-containing ring intermediate.[1] Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product with high fidelity.[4] This pathway is sterically and electronically favored over the alternative pathway that would lead to the 1,5-isomer.
Q3: How does the Ruthenium catalyst reverse the selectivity to favor the 1,5-isomer?
The Ruthenium-catalyzed reaction proceeds through a distinct mechanistic pathway that dictates its opposite regioselectivity. The key step in RuAAC is the formation of a six-membered ruthenacycle intermediate via oxidative coupling of the azide and the alkyne.[5][6][11] In this process, the first carbon-nitrogen bond forms between the more electronegative internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[6][11] This is followed by rate-determining reductive elimination, which closes the triazole ring and regenerates the catalyst, yielding the 1,5-disubstituted product.[5][11] Unlike CuAAC, which is limited to terminal alkynes, RuAAC can also engage internal alkynes to produce fully substituted 1,2,3-triazoles.[3][7]
Mechanistic Control of Regioselectivity
The choice of catalyst dictates the reaction pathway and, therefore, the final product. The diagram below illustrates this fundamental concept.
Caption: Catalyst-Directed Regioselectivity in Triazole Synthesis.
Troubleshooting Guide: Common Regioselectivity Issues
This section directly addresses specific experimental challenges you might encounter.
Problem 1: My CuAAC reaction is producing a mixture of 1,4- and 1,5-isomers, compromising my yield of the desired 1,4-product.
-
Probable Cause 1: Inefficient Catalyst Generation/Activity. The active catalyst is Cu(I). If the reduction of the Cu(II) source (e.g., CuSO₄) by the reducing agent (e.g., sodium ascorbate) is incomplete, or if the Cu(I) is re-oxidized to Cu(II), the catalytic cycle is impaired. This can allow the uncatalyzed, non-selective thermal reaction to occur in parallel, especially if the reaction is heated.
-
Solution:
-
Ensure Fresh Reagents: Use freshly prepared solutions of sodium ascorbate. Ascorbate can degrade in solution over time, losing its reducing power.
-
Use a Ligand: A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can protect the Cu(I) oxidation state from disproportionation and oxidation, significantly accelerating the reaction and suppressing the thermal pathway.[12][13]
-
Deoxygenate Your Solvent: While often robust, highly sensitive reactions can benefit from purging the solvent with an inert gas (Argon or Nitrogen) to minimize oxidation of Cu(I).
-
-
Probable Cause 2: Reaction Temperature is Too High. While CuAAC is often rapid at room temperature, researchers sometimes heat the reaction to accelerate it. High temperatures (>60-80 °C) can provide sufficient energy to initiate the non-selective thermal Huisgen cycloaddition, leading to the formation of the 1,5-isomer as a byproduct.[14]
-
Solution:
-
Run at Room Temperature: The vast majority of CuAAC reactions proceed efficiently at ambient temperature.[3] Allow the reaction to run longer (overnight if necessary) before resorting to heat.
-
Use Microwave Irradiation with Caution: Microwave heating can dramatically shorten reaction times but can also promote the thermal side reaction if not carefully controlled.[12] Monitor the reaction closely and use the lowest effective temperature.
-
Problem 2: My RuAAC reaction for the 1,5-isomer is slow, incomplete, or fails entirely.
-
Probable Cause 1: Catalyst Incompatibility or Impurity. Ruthenium catalysts, like CpRuCl(PPh₃)₂ or CpRuCl(COD), are sensitive to air and moisture.[5][6] Improper handling or storage can lead to catalyst deactivation.
-
Solution:
-
Strict Anhydrous/Inert Conditions: Handle the ruthenium catalyst and set up the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use anhydrous solvents.
-
Homogeneous Solution: The RuAAC reaction requires the catalyst to be fully dissolved.[15] Ensure your chosen solvent (e.g., THF, Toluene, DCE) completely dissolves the catalyst and starting materials.[7][15]
-
-
Probable Cause 2: Substrate Issues. While versatile, RuAAC has limitations. Tertiary azides are significantly less reactive than primary or secondary azides.[5][6] Highly sterically hindered alkynes or azides can also slow the reaction.
-
Solution:
-
Verify Substrate Reactivity: If possible, test the catalyst with a known reactive pair, like benzyl azide and phenylacetylene, to confirm its activity.[7]
-
Increase Catalyst Loading/Temperature: For sluggish substrates, consider increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) or the reaction temperature (e.g., from room temperature to 45-80 °C).[15][16]
-
Problem 3: I have a mixture of regioisomers. How can I reliably determine the ratio and separate them?
-
Analytical Validation:
-
NMR Spectroscopy: This is the most powerful tool. The chemical shift of the triazole proton (H-5) is diagnostic. In ¹H NMR, the H-5 proton of a 1,4-isomer is typically found further downfield (at a higher ppm value) compared to the H-5 proton of the corresponding 1,5-isomer. For definitive assignment, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) or NOESY (Nuclear Overhauser Effect Spectroscopy) can show correlations between the triazole proton and the protons on the adjacent substituent, confirming connectivity.[17][18]
-
HPLC: High-Performance Liquid Chromatography is excellent for both quantifying ratios and for purification. The two regioisomers will almost always have different retention times on both normal-phase and reverse-phase columns due to their different dipole moments.[19][20][21][22][23] Developing a gradient method can typically resolve the two peaks for accurate integration.
-
-
Purification Strategy:
-
Flash Column Chromatography: For most small-molecule triazoles, the regioisomers are separable by standard silica gel chromatography.[19] The difference in polarity is usually sufficient to allow for baseline separation with a carefully optimized eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Troubleshooting Logic Flowchart
Use this flowchart to diagnose and resolve issues with regioselectivity.
Caption: Diagnostic Flowchart for Triazole Regioselectivity Issues.
Key Experimental Protocols
Protocol 1: High-Fidelity Synthesis of a 1,4-Disubstituted Triazole via CuAAC
This protocol is optimized for clean, high-yield synthesis of the 1,4-regioisomer at room temperature.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This should be made fresh.
-
Prepare a 0.1 M stock solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in deionized water.
-
-
Reaction Setup:
-
In a suitable flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water (a final concentration of ~0.1-0.5 M is typical).
-
Begin vigorous stirring.
-
-
Catalyst Addition:
-
Add the sodium ascorbate solution (0.1 eq, 10 mol%) to the reaction mixture.
-
Add the CuSO₄ solution (0.01 eq, 1 mol%). A color change is often observed as the Cu(II) is reduced to Cu(I).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature. The reaction is often complete in 1-4 hours.
-
Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.[16][17]
-
Protocol 2: Selective Synthesis of a 1,5-Disubstituted Triazole via RuAAC
This protocol is for the selective synthesis of the 1,5-regioisomer and requires inert atmosphere techniques.
-
Reaction Setup (Inert Atmosphere):
-
In a flame-dried, three-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add the ruthenium catalyst, chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01 eq, 1 mol%).[15]
-
Add anhydrous, degassed 1,2-dichloroethane (DCE) or toluene via syringe.[15]
-
-
Reagent Addition:
-
Add the organic azide (1.0 eq) via syringe.
-
Add the terminal alkyne (1.05 eq) via syringe.
-
-
Reaction and Monitoring:
-
Place the reaction in a pre-heated oil bath at 45 °C.[15]
-
Stir the homogeneous solution for 4-12 hours. Monitor the reaction by TLC or LC-MS by periodically taking aliquots (via syringe).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the pure 1,5-disubstituted triazole.[15]
-
References
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health.
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal.
- Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed.
- Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. MDPI.
- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews.
- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health.
- Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions.
- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. ResearchGate.
- On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? National Institutes of Health.
- Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI.
- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PubMed.
- (PDF) Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health.
- Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange.
- [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed.
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
- An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ResearchGate.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
- Chiral Separation and Enantiomerization of Triazole Pesticides. ResearchGate.
- Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed.
- Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 1,2,3-Triazoles: A Comparative Analysis
The 1,2,3-triazole core is a uniquely stable and versatile five-membered heterocyclic scaffold that has become indispensable in modern chemistry.[1][2][3] Its applications span from medicinal chemistry, where it acts as a crucial pharmacophore in numerous drugs, to materials science and bioconjugation.[2][4] The surge in its utility is directly attributable to the development of elegant and efficient synthetic methodologies. This guide provides an in-depth comparison of the principal methods for synthesizing 1,2,3-triazoles, offering field-proven insights into the causality behind experimental choices and providing the data necessary for researchers to select the optimal method for their specific application.
The Foundation: Huisgen 1,3-Dipolar Cycloaddition
The seminal work on the synthesis of 1,2,3-triazoles was established by Rolf Huisgen through the 1,3-dipolar cycloaddition of an azide and an alkyne.[5][6][7] This reaction is a concerted, pericyclic process where the 4π electrons of the azide and 2π electrons of the alkyne participate in a cycloaddition, forming the five-membered triazole ring.[8]
Mechanism and Inherent Limitations
The primary drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity. The reaction between a terminal alkyne and an azide typically yields a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers.[9][10] This occurs because the frontier molecular orbital (FMO) interactions that govern the cycloaddition do not have a strong energetic preference for one orientation over the other. Consequently, harsh reaction conditions, such as prolonged heating, are often required, which limits the substrate scope to thermally stable molecules and leads to the formation of byproducts.[9] These limitations made the original Huisgen method impractical for complex applications like drug development and bioconjugation.
Caption: Thermal Huisgen cycloaddition yields a mixture of regioisomers.
The "Click" Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The landscape of triazole synthesis was fundamentally changed around 2002 when Morten Meldal and K. Barry Sharpless independently reported the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][11] This reaction is the cornerstone of "click chemistry," a concept introduced by Sharpless that emphasizes reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[11][12][13] The work of Sharpless, Meldal, and Carolyn Bertozzi in this area was recognized with the 2022 Nobel Prize in Chemistry.[11][12][14]
Mechanism and Causality of Regioselectivity
The genius of CuAAC lies in its ability to completely control regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[10][15] This is not a concerted cycloaddition; instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates.[9][16]
The catalytic cycle is initiated by the coordination of Cu(I) to the terminal alkyne, which significantly lowers the pKa of the terminal proton, facilitating the formation of a copper(I) acetylide.[16] This acetylide then reacts with the azide, passing through a six-membered copper metallacycle intermediate.[16] Subsequent ring contraction and protonolysis release the 1,4-triazole product and regenerate the Cu(I) catalyst.[16] The exclusive formation of the 1,4-isomer is a direct consequence of the steric and electronic stabilization within this well-defined stepwise pathway, a stark contrast to the less controlled FMO interactions of the thermal reaction.
Experimental Insight: The active Cu(I) catalyst is oxygen-sensitive and can be generated in situ from a stable Cu(II) salt (like CuSO₄) using a mild reducing agent, most commonly sodium ascorbate.[9][16][17] This innovation makes the reaction exceptionally practical, as it can be run in aqueous solutions, open to the air, and at room temperature, dramatically broadening its applicability.[12][16]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Bioorthogonal Approach: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant limitation of CuAAC is the cytotoxicity of the copper catalyst, which precludes its use in many in vivo applications.[10][18] To address this, Carolyn Bertozzi developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a metal-free click reaction.[18][][20]
Mechanism Driven by Ring Strain
SPAAC leverages the high ring strain of a cyclooctyne (typically ~18 kcal/mol) to drive the reaction forward without the need for a catalyst.[][20][21] The distorted alkyne bond in molecules like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) is highly reactive towards azides.[18] The reaction proceeds via the classical Huisgen 1,3-dipolar cycloaddition mechanism, but the activation energy is dramatically lowered by the energy released upon relieving the ring strain.[]
Field Application: While SPAAC is an invaluable tool for live-cell imaging and bioconjugation, it has its own trade-offs.[18][] The reaction rates are generally slower than CuAAC, and the synthesis of the strained cyclooctynes can be complex and costly.[18][22] Furthermore, like the original thermal reaction, SPAAC often produces a mixture of regioisomers, although the specific cyclooctyne used can influence the ratio.[18][20]
An Alternative Regioselectivity: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC is exceptionally reliable for generating 1,4-disubstituted triazoles, the synthesis of the 1,5-disubstituted isomer remained a challenge. This was solved by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provides exclusive access to the 1,5-regioisomer.[15][20][23]
Mechanism and Unique Capabilities
The RuAAC reaction proceeds through a distinct mechanistic pathway involving an oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[16][23][24][25] The key difference is that the initial carbon-nitrogen bond forms between the internal carbon of the terminal alkyne and the terminal nitrogen of the azide.[23][24] Reductive elimination then yields the 1,5-triazole product.[16][24]
A significant advantage of RuAAC is its ability to catalyze the reaction of internal alkynes, which are unreactive in CuAAC, leading to fully substituted 1,2,3-triazoles.[20][23][24] This capability greatly expands the synthetic possibilities for creating complex, sterically hindered triazoles.
Data-Driven Comparison of Synthesis Methods
| Feature | Huisgen Cycloaddition | CuAAC (Click Chemistry) | SPAAC (Bioorthogonal) | RuAAC |
| Catalyst | None (Thermal) | Copper(I) | None (Strain-Promoted) | Ruthenium(II) |
| Regioselectivity | Mixture of 1,4 and 1,5 | Exclusively 1,4-disubstituted[9][10] | Mixture, depends on cyclooctyne[18][20] | Exclusively 1,5-disubstituted[23][26] |
| Reaction Conditions | High Temperature (e.g., >100°C)[10] | Room Temp, Aqueous[16] | Physiological Temp, Aqueous[18] | Room Temp to Mild Heat[23] |
| Reaction Rate | Slow | Very Fast (10⁷-10⁸ rate acceleration)[16] | Moderate to Fast | Moderate to Fast |
| Alkyne Scope | Terminal & Internal | Terminal Only | Strained Cycloalkynes | Terminal & Internal[23][24] |
| Biocompatibility | Low (due to heat) | Low (due to Cu toxicity)[10] | High (metal-free)[18][] | Moderate |
| Key Advantage | Simplicity (no catalyst) | Speed, regioselectivity, reliability | Bioorthogonality, metal-free | Access to 1,5-isomers, internal alkynes |
| Key Disadvantage | No regiocontrol, harsh conditions | Catalyst toxicity | Slower rates, complex reagents | Catalyst cost, air sensitivity |
Experimental Protocols
Workflow: General CuAAC Synthesis
Caption: A typical experimental workflow for a CuAAC reaction.
Detailed Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (CuAAC)
This protocol is a representative example of the CuAAC reaction.
-
Reagent Preparation:
-
In a 25 mL round-bottom flask, dissolve phenylacetylene (1.0 mmol, 102 mg) and benzyl azide (1.0 mmol, 133 mg) in a 1:1 mixture of t-butanol and water (10 mL).
-
Prepare a fresh 1 M aqueous solution of sodium ascorbate (0.2 mmol, 39.6 mg in 0.2 mL H₂O).
-
Prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25 mg in 1.0 mL H₂O).
-
-
Reaction Execution:
-
To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
A color change to pale yellow or green is typically observed.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with 20 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 1,4-disubstituted triazole.[27]
-
Self-Validation: The success of the protocol is validated by the exclusive formation of the 1,4-regioisomer, confirmed by NMR spectroscopy, and a high isolated yield (typically >90%), which is characteristic of a "click" reaction.
Conclusion and Future Outlook
The synthesis of 1,2,3-triazoles has evolved from a thermally-driven reaction with significant limitations to a suite of highly sophisticated, reliable, and predictable catalytic methods.
-
For high-throughput screening, materials science, and general synthesis, the CuAAC reaction remains the gold standard due to its speed, simplicity, and unwavering regioselectivity for the 1,4-isomer.
-
For applications in living systems, such as cell-surface labeling and in-vivo imaging, the metal-free SPAAC is the method of choice, despite its higher reagent cost and potentially slower kinetics.[18][28]
-
When the 1,5-disubstituted isomer is required, or when working with internal alkynes, RuAAC provides a unique and powerful pathway that is complementary to CuAAC.[20][23]
The ongoing development in this field continues to focus on creating catalysts with lower toxicity, faster kinetics for SPAAC, and expanding the scope of these powerful reactions, ensuring that the 1,2,3-triazole scaffold will remain a cornerstone of chemical synthesis for the foreseeable future.
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- SciSpace. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. [Link]
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- Huisgen, R. (1963). Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633-645. [Link]
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A Comparative Guide to 2-(Nitrophenyl)-2H-1,2,3-triazole Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a cornerstone of molecular design. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a privileged structure in the development of novel therapeutic agents and functional materials. When appended with a nitrophenyl group, the resulting isomers of 2-(nitrophenyl)-2H-1,2,3-triazole present a fascinating case study in how subtle changes in molecular architecture can profoundly influence physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of 2-(4-nitrophenyl)-2H-1,2,3-triazole and its ortho- and meta-isomers, supported by experimental data and detailed protocols to inform research and development efforts.
Introduction: The Significance of Isomerism in Nitrophenyl Triazoles
The position of the nitro group on the phenyl ring in 2-(nitrophenyl)-2H-1,2,3-triazoles dictates the electronic distribution and steric profile of the entire molecule. These factors, in turn, govern the non-covalent interactions with biological targets and influence properties such as solubility and crystal packing. Understanding the distinct characteristics of the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers is paramount for the rational design of molecules with desired functionalities. The electron-withdrawing nature of the nitro group, when varied in its position, can modulate the reactivity of the triazole ring and the overall lipophilicity of the compound, which are critical parameters in drug discovery.
Synthesis and Regioselectivity: Crafting the 2H-1,2,3-Triazole Core
The synthesis of 2-substituted-2H-1,2,3-triazoles requires a regioselective approach to favor the formation of the desired isomer over the 1-substituted counterpart. While the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" predominantly yields 1,4-disubstituted-1H-1,2,3-triazoles, alternative strategies are necessary to obtain the 2H-isomers.
One effective method involves the cyclization of glyoxal arylosazones. This approach provides a direct route to 2-aryl-2H-1,2,3-triazoles. Another powerful technique is the Chan-Lam coupling reaction, which facilitates the N-arylation of the 1,2,3-triazole ring with boronic acids, often with high regioselectivity for the N2 position.[1]
Caption: Synthetic pathways to 2-(nitrophenyl)-2H-1,2,3-triazole isomers.
Physicochemical Properties: A Comparative Analysis
The substitution pattern of the nitro group directly impacts the physical properties of the isomers, such as melting point and solubility. These properties are critical for formulation and drug delivery.
| Property | 2-(2-nitrophenyl)-2H-1,2,3-triazole | 2-(3-nitrophenyl)-2H-1,2,3-triazole | This compound |
| Molecular Formula | C₈H₆N₄O₂ | C₈H₆N₄O₂ | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol | 190.16 g/mol | 190.16 g/mol |
| Melting Point | Data not available | 126-127 °C[2] | Data not available |
| Predicted Boiling Point | 371.3±44.0 °C | 371.3±44.0 °C[2] | 380.7°C at 760 mmHg[3] |
| Predicted Density | 1.46±0.1 g/cm³ | 1.46±0.1 g/cm³[2] | 1.46g/cm³[3] |
The meta-isomer exhibits a defined melting point, suggesting a stable crystalline structure. The lack of readily available experimental data for the ortho- and para-isomers highlights an area for further investigation. The predicted properties suggest similar boiling points and densities among the isomers.
Spectroscopic Characterization: Unraveling Isomeric Differences
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the isomers. The electronic environment of the protons and carbons in both the triazole and phenyl rings is uniquely influenced by the position of the nitro group.
While specific, directly comparable NMR data for all three 2-(nitrophenyl)-2H-1,2,3-triazole isomers is not available in a single comprehensive study, data for related 2-aryl-2H-1,2,3-triazoles can provide valuable insights. For the parent 2-phenyl-2H-1,2,3-triazole, the triazole protons appear as a singlet at approximately 7.84 ppm in CDCl₃.[4] The introduction of a nitro group is expected to shift the signals of the phenyl protons downfield, with the magnitude of the shift depending on the position of the nitro group relative to the triazole substituent.
Expected Trends in ¹H NMR:
-
2-(2-nitrophenyl) isomer: The ortho-nitro group is expected to cause significant downfield shifts for the adjacent protons on the phenyl ring due to its strong electron-withdrawing and anisotropic effects. Steric hindrance may also influence the conformation and, consequently, the chemical shifts.
-
2-(3-nitrophenyl) isomer: The nitro group in the meta position will have a less pronounced effect on the protons ortho and para to the triazole ring compared to the ortho-isomer.
-
2-(4-nitrophenyl) isomer: The para-nitro group will exert a strong, symmetrical electron-withdrawing effect, leading to downfield shifts for the phenyl protons, particularly those ortho to the nitro group.
Biological Activity: A Frontier for Comparative Studies
The biological potential of nitrophenyl-substituted triazoles has been explored in various contexts, including as antimicrobial and anticancer agents.[5][6] The orientation of the nitro group can dramatically alter the molecule's ability to interact with biological targets. For instance, studies on 1,2,4-triazole derivatives have shown that compounds with 2-nitrophenyl and 3-nitrophenyl substituents exhibit potent antibacterial activity.[5] Furthermore, the 4-nitrophenyl moiety has been a common feature in triazole-based compounds with promising anticancer activity.[7]
However, a direct comparative study of the anticancer or antimicrobial efficacy of the 2-(2-nitrophenyl), 2-(3-nitrophenyl), and 2-(4-nitrophenyl) isomers of 2H-1,2,3-triazole is a notable gap in the current literature. Such a study would be invaluable in establishing a clear structure-activity relationship (SAR) and guiding the design of more potent and selective therapeutic agents. The presence of the nitro group can also influence the compound's potential as a radiosensitizer in cancer therapy, a property that is highly dependent on the electronic characteristics of the molecule.[8]
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-2H-1,2,3-triazoles via Chan-Lam Coupling
This protocol is a representative method for the regioselective N-arylation of 1,2,3-triazoles.
Caption: Experimental workflow for Chan-Lam coupling.
Step-by-Step Methodology:
-
To a reaction vessel, add 1H-1,2,3-triazole (1.0 eq.), the corresponding nitrophenylboronic acid (1.2 eq.), and copper(II) acetate (0.1 eq.).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture in an oil bath at a temperature ranging from 80 to 120 °C, open to the atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(nitrophenyl)-2H-1,2,3-triazole isomer.
Conclusion and Future Directions
The comparative analysis of 2-(nitrophenyl)-2H-1,2,3-triazole isomers reveals distinct physicochemical properties and suggests a strong potential for varied biological activities. While the meta-isomer is the best characterized in terms of physical properties, a comprehensive experimental investigation of all three isomers is warranted. Future research should focus on:
-
Systematic Synthesis and Characterization: The regioselective synthesis of all three isomers under identical conditions to enable a direct comparison of their yields and purity. Detailed NMR, IR, and mass spectrometry data should be reported for each.
-
Comparative Biological Screening: Head-to-head evaluation of the isomers in a panel of cancer cell lines and against a spectrum of microbial pathogens to establish a clear structure-activity relationship.
-
Crystallographic Studies: X-ray crystallography of all three isomers to understand their solid-state packing and intermolecular interactions, which can inform their formulation properties.
-
Computational Modeling: Density functional theory (DFT) calculations to rationalize the observed differences in electronic properties, reactivity, and biological activity.
By systematically exploring the nuances of these isomers, the scientific community can unlock their full potential in the development of next-generation pharmaceuticals and advanced materials.
References
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- Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety - Pharmacia. (2022-05-11). Available from: https://pharmacia.pensoft.net/article/79555/
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A Comparative Guide to Validating the Mechanism of Action of 2-(4-Nitrophenyl)-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the validation of a compound's mechanism of action (MoA) is a critical step that bridges preclinical research and clinical development. This guide provides an in-depth, technical comparison of experimental approaches to elucidate and validate the MoA of 2-(4-nitrophenyl)-2H-1,2,3-triazole. Drawing upon established methodologies for similar heterocyclic compounds, we present a logical framework for researchers to investigate its biological activity, with a focus on its potential role as a modulator of ADP-ribosylation, a key process in cellular signaling and DNA repair.
Introduction: The Therapeutic Potential of Triazole Scaffolds
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, found in a diverse array of pharmacologically active compounds.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for amide, ester, or carboxylic acid groups, allow for versatile interactions with biological targets, enhancing binding affinity and improving solubility.[2] Derivatives of triazoles have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[3][4][5][6]
Given the structural features of this compound, a plausible, yet unconfirmed, hypothesis is its interaction with enzymes involved in ADP-ribosylation, such as Poly(ADP-ribose) polymerases (PARPs) or mono-ADP-ribosyltransferases (mARTs).[7][8][9] PARP inhibitors, a class of drugs that have shown significant promise in cancer therapy, often feature heterocyclic cores that mimic the nicotinamide moiety of NAD+, the substrate for these enzymes.[10][11][12][13] This guide will, therefore, focus on a systematic approach to validate the hypothesis that this compound acts as an inhibitor of ADP-ribosylating enzymes.
Comparative Analysis of Experimental Validation Strategies
To rigorously validate the proposed MoA, a multi-faceted approach is essential. We will compare and contrast key experimental techniques that provide complementary information, from initial screening for biological activity to direct confirmation of target engagement and downstream cellular effects.
Initial Assessment of Biological Activity: Cell Viability and Cytotoxicity Assays
The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[14][15][16][17][18] These assays provide a quantitative measure of the compound's potency and therapeutic window.
Comparison of Common Cell Viability Assays:
| Assay Principle | Method | Advantages | Disadvantages |
| Metabolic Activity | MTT, WST-1 | High-throughput, sensitive, cost-effective.[17] | Indirect measure of viability, can be affected by metabolic changes unrelated to cell death. |
| ATP Content | Luminescence-based (e.g., CellTiter-Glo®) | Highly sensitive, reflects metabolically active cells.[17] | Signal can be affected by agents that interfere with ATP metabolism. |
| Membrane Integrity | Trypan Blue, Propidium Iodide (PI) Staining | Direct measure of cell death, simple.[17] | Manual counting can be subjective, not suitable for high-throughput screening. |
| Clonogenic Survival | Colony Formation Assay | "Gold standard" for assessing long-term reproductive viability.[17] | Time-consuming, not suitable for initial high-throughput screening. |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[19][20][21][22][23] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Workflow for Cellular Thermal Shift Assay (CETSA®):
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® Coupled with Western Blotting
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at a concentration determined from viability assays (e.g., 10x IC50) or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the putative target (e.g., PARP1 or a specific mART).[24][25][26][27]
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Elucidating Downstream Signaling: Western Blot Analysis of Pathway Modulation
If this compound inhibits PARP or mARTs, it is expected to modulate downstream signaling pathways involved in DNA repair and cell death. Western blotting is a robust technique to assess changes in the expression and post-translational modifications of key proteins in these pathways.[24][25][26][27]
Key Downstream Markers to Investigate:
| Pathway | Protein Marker | Expected Change upon Inhibition |
| DNA Damage Response | γH2AX (phosphorylated H2AX) | Increase |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | Increase |
| Cell Cycle | p21, Cyclin B1 | Changes in expression levels |
Signaling Pathway of PARP Inhibition:
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A Comparative Analysis of Substituted Triazoles' Antifungal Activity: A Guide for Drug Development Professionals
The persistent challenge of invasive fungal infections, exacerbated by the rise of drug-resistant strains, necessitates a continuous search for novel, more effective antifungal agents.[1][2] Among the synthetic compounds developed, the triazole class remains a cornerstone of antifungal therapy, valued for its broad spectrum of activity and clinical efficacy.[1][3] This guide provides a comparative analysis of substituted triazoles, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their performance. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of antifungal drug discovery.
The Core Mechanism: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[4] Their primary target is a crucial enzyme in the ergosterol biosynthesis pathway: the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[1][5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.
The mechanism proceeds as follows:
-
Binding and Inhibition: The triazole ring's nitrogen atom (N4) binds to the heme iron atom in the active site of the CYP51 enzyme.[5][6] This coordination bond competitively inhibits the natural substrate, lanosterol.
-
Disruption of Ergosterol Synthesis: By blocking lanosterol's demethylation, triazoles halt the ergosterol production pathway.[7]
-
Accumulation of Toxic Sterols: This enzymatic blockade leads to the accumulation of 14α-methylated sterol precursors within the cell.[7]
-
Membrane Dysfunction: The incorporation of these toxic precursors into the fungal membrane alters its structure and function, increasing permeability and ultimately inhibiting fungal growth and replication, a process known as a fungistatic effect.[8][9]
The higher affinity of triazoles for the fungal CYP51 enzyme compared to its human counterparts contributes to their therapeutic index.[8]
Structure-Activity Relationship (SAR) and Comparative Analysis
The antifungal potency and spectrum of triazole derivatives are highly dependent on the nature and position of substituents on the core structure. The 1,2,4-triazole scaffold is a critical pharmacophore, but modifications to the side chains that attach to it dictate the efficacy and selectivity of the compound.[3][10]
Key Structural Insights:
-
Halogen Substituents: The presence of halogen atoms, particularly fluorine and chlorine, on the phenyl rings is a common feature of potent triazoles like fluconazole and voriconazole. These substitutions can significantly enhance antifungal activity. For instance, studies on miconazole analogues revealed that compounds with 3,4-dichlorobenzyl or 2,4-difluorobenzyl groups showed markedly improved potency compared to unsubstituted or nitro-substituted benzyl compounds.[10] The position of the halogen also matters; a meta-substituted fluorine on a terminal phenyl ring was found to be more effective against Candida tropicalis and Aspergillus fumigatus than ortho or para substitutions.[11]
-
Piperazine and Piperidine Moieties: Incorporating a piperazine or piperidine ring into the side chain has been a successful strategy for developing new antifungal leads.[5][12] These nitrogen-containing heterocycles can form crucial interactions within the active site of the CYP51 enzyme. A series of triazoles with piperidine side chains demonstrated moderate to excellent activity against a panel of eight pathogenic fungi, with some compounds showing efficacy against A. fumigatus comparable to voriconazole.[12]
-
Amide and Phenylacetamide Linkers: The introduction of flexible linkers, such as amide groups, can optimize the orientation of the molecule within the enzyme's binding pocket. Novel triazoles containing an amide part showed excellent in vitro activity against Candida, Cryptococcus, and Aspergillus species.[3] Similarly, derivatives with a phenylacetamide side chain, designed based on the CYP51 structure, yielded compounds with potent activity against Candida albicans and Cryptococcus neoformans.[13]
-
Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the triazole core with other biologically active scaffolds. Triazoles linked to isoxazoles, coumarins, or quinolinones have been synthesized and evaluated.[10][14] For example, a compound containing an isoxazole moiety showed strong inhibitory activity against C. albicans and Candida parapsilosis.[10]
Quantitative Comparison of Antifungal Activity
The most common metric for comparing the in vitro efficacy of antifungal agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC data for several novel substituted triazoles from recent studies, compared against the standard drug Fluconazole (FCZ).
| Compound ID / Description | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Reference |
| Fluconazole (FCZ) - Reference | 0.25 - >64 | >64 | 0.5 - >4 | [3][5][11] |
| Itraconazole (ICZ) - Reference | 0.125 | 0.25 | 0.25 | [3][12] |
| Voriconazole (VCZ) - Reference | ≤0.03 - 0.25 | 0.25 - 1.0 | ≤0.03 - 0.25 | [5][12] |
| Triazole-Piperazine (1d) | 0.25 | >64 | 2 | [5] |
| Triazole-Piperazine (1i) | 0.25 | >64 | 4 | [5] |
| Triazole-Isoxazole (5a) | 0.0313 | 16 | 1 | [10] |
| Triazole-Benzotriazine (NO₂ deriv.) | 0.0156 | Not Reported | 0.0156 | [10] |
| Phenyl-propanamide (A1) | ≤0.125 | 2.0 | ≤0.125 | [11] |
| Phenyl-propanamide (A2) | ≤0.125 | 4.0 | ≤0.125 | [11] |
| Phenyl-propanamide (A6) | ≤0.125 | 4.0 | ≤0.125 | [11] |
| 1,2,3-Triazole Azole (4s) | 0.53 | Not Reported | Not Reported | [15] |
| Triazole-Piperidinol (8d) | 0.036 | 0.358 | 0.009 | [12] |
Note: MIC values can vary based on the specific strain and testing methodology (e.g., MIC₅₀ vs. MIC₈₀). The data presented is for comparative purposes and reflects reported values from the cited literature.
This data clearly illustrates that specific substitutions can lead to compounds with significantly greater potency than the widely used fluconazole, particularly against resistant species like Aspergillus fumigatus. For example, compounds like 8d show potent, broad-spectrum activity.[12]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
To ensure the reproducibility and validity of comparative data, standardized protocols are essential. The broth microdilution method, as established by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MICs.[16][17]
Objective: To determine the in vitro minimum inhibitory concentration (MIC) of substituted triazole compounds against a target fungal strain.
Materials:
-
Test Compounds (Substituted Triazoles) and Control Drugs (e.g., Fluconazole)
-
Dimethyl Sulfoxide (DMSO) for compound dissolution
-
Sterile 96-well flat-bottom microtiter plates
-
Target fungal strains (e.g., C. albicans ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or Hemocytometer
-
Incubator (35-37°C)
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Rationale: A standardized starting concentration of fungal cells is critical for reproducible MIC results.
-
Procedure: a. Subculture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the suspension's turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.[16] d. Prepare the final inoculum by diluting this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL in the test wells.[18]
-
-
Preparation of Drug Dilutions:
-
Rationale: Serial dilution creates a concentration gradient to pinpoint the lowest concentration that inhibits growth.
-
Procedure: a. Prepare a stock solution of each test compound and control drug in DMSO. b. In a separate 96-well plate, perform a 2-fold serial dilution of each compound in RPMI 1640 medium to achieve concentrations that are twice the final desired test concentrations. A typical range might be 0.125 to 64 µg/mL.
-
-
Plate Inoculation:
-
Rationale: This step combines the drug and the fungus to initiate the susceptibility test.
-
Procedure: a. Add 100 µL of each drug dilution to the corresponding wells of a new, sterile 96-well microtiter plate. b. Add 100 µL of the final fungal inoculum to each well. The final volume in each well will be 200 µL. c. Include a positive control well (inoculum in RPMI, no drug) and a negative control well (RPMI only, no inoculum).
-
-
Incubation:
-
Rationale: Provides the necessary time and temperature for fungal growth in the absence of effective drug concentrations.
-
Procedure: a. Seal the plates or place them in a humidified container to prevent evaporation. b. Incubate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading and Interpretation of Results:
-
Rationale: The MIC is determined by visual inspection or spectrophotometric reading.
-
Procedure: a. After incubation, examine the plate. The MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50% for azoles) in turbidity compared to the positive control well.[17] b. The endpoint can be read visually or with a microplate reader at a wavelength of 490-530 nm.
-
A Visualized Workflow for Novel Triazole Development
The path from concept to a viable antifungal candidate is a multi-stage process. The following workflow diagram illustrates the key phases of design, synthesis, and evaluation.
Conclusion and Future Directions
The 1,2,4-triazole nucleus remains a highly privileged scaffold in the development of antifungal agents. Comparative analysis demonstrates that strategic substitution is key to enhancing potency, broadening the spectrum of activity, and overcoming existing resistance mechanisms. The data consistently show that modifications incorporating halogenated phenyl rings, piperidine/piperazine moieties, and flexible linkers can yield compounds with activity far superior to first-generation triazoles.
Future research should continue to leverage structure-based drug design and combinatorial chemistry to explore novel chemical space around the triazole core.[19][20] A deeper understanding of the specific interactions between substituted side chains and the amino acid residues of the CYP51 active site will enable more rational design of next-generation antifungals. Furthermore, investigating hybrid molecules that target multiple fungal pathways simultaneously may offer a robust strategy to combat the evolution of drug resistance. The rigorous, standardized evaluation of these new chemical entities is paramount to identifying promising leads that can be advanced into preclinical and clinical development.
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A Comparative Guide to Assessing the Purity of Synthesized 2-(4-nitrophenyl)-2H-1,2,3-triazole
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. Impurities, even at trace levels, can significantly alter biological activity, introduce toxicity, or confound structure-activity relationship (SAR) studies. This guide provides an in-depth, objective comparison of analytical methods for assessing the purity of 2-(4-nitrophenyl)-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to N-aryl-1,2,3-triazoles involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," or related metal-catalyzed reactions.
A plausible synthesis for this compound may involve the reaction of 4-nitrophenyl azide with a suitable C2-synthon. However, a more common approach for N2-substituted triazoles involves the reaction of 1,2,3-triazole with an activated aryl halide, such as 1-fluoro-4-nitrobenzene, under basic conditions.
Regardless of the specific pathway, a landscape of potential impurities can be predicted:
-
Unreacted Starting Materials: Residual 1,2,3-triazole or 1-fluoro-4-nitrobenzene.
-
Regioisomers: The formation of the isomeric 1-(4-nitrophenyl)-1H-1,2,3-triazole is a significant possibility, especially in syntheses that are not perfectly regioselective.
-
Byproducts from Side Reactions: Degradation products or compounds formed from competing reaction pathways.
-
Residual Solvents and Reagents: Traces of reaction solvents (e.g., DMF, DMSO) and catalysts.
The following diagram illustrates the relationship between the synthesis and the analytical challenge of detecting these related substances.
Caption: Relationship between synthesis and potential impurities.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique is sufficient to definitively establish purity. A multi-pronged, or orthogonal, approach is essential for a comprehensive evaluation. The primary methods for a crystalline solid like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.
| Technique | Principle | Information Provided | Sensitivity & Selectivity | Primary Use Case |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), separation of isomers and impurities. | High sensitivity (ng-pg) and high selectivity. | Primary quantitative method. Ideal for separating closely related impurities and regioisomers. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of impurities with unique proton signals. | Moderate sensitivity, depends on impurity structure. | Structural verification. Excellent for identifying structurally different impurities and residual solvents. |
| LC-MS | HPLC separation followed by mass-to-charge ratio determination. | Molecular weight confirmation of the main peak and impurities. | Very high sensitivity (pg-fg) and high specificity.[1][2] | Impurity identification. Provides molecular weight data for unknown peaks seen in HPLC.[3][4] |
| Melting Point | Temperature at which a solid transitions to a liquid. | Preliminary indication of purity. | Low sensitivity and selectivity. | Rapid, qualitative check. A sharp melting range suggests high purity, while a broad, depressed range indicates impurities.[5][6] |
Detailed Experimental Protocols & Workflows
An effective purity assessment workflow integrates these techniques to provide complementary data, leading to a confident purity assignment.
Caption: Integrated workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity assessment in pharmaceutical analysis.[4] Its strength lies in its ability to separate compounds with very similar structures, such as regioisomers.
Protocol:
-
System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Ramp from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths (e.g., 254 nm and 320 nm) due to the nitrophenyl chromophore. A DAD allows for peak purity analysis.
-
Sample Preparation: Prepare a stock solution of the compound in ACN or a mixture of ACN/water at ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Causality & Trustworthiness: The use of a gradient ensures that impurities with a wide range of polarities are eluted and detected. The acidic modifier (TFA/Formic Acid) sharpens peaks by protonating any basic sites and minimizing tailing. DAD detection adds a layer of trust by allowing the analyst to check if a single chromatographic peak consists of a single component by comparing UV spectra across the peak.
¹H NMR Spectroscopy
While HPLC provides quantitative data on purity by peak area, NMR offers invaluable structural confirmation and can readily identify impurities that are structurally distinct from the main compound. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment.[7]
Protocol:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, e.g., 5 seconds) to ensure proper signal integration for semi-quantitative analysis.
-
Data Analysis:
-
Confirm Structure: Verify that all expected proton signals for this compound are present with the correct chemical shifts, coupling patterns, and integrations. The triazole protons will have characteristic shifts that can help distinguish between the 1H and 2H isomers.[8]
-
Identify Impurities: Look for small, unassignable peaks. Signals for common solvents (e.g., ethyl acetate, dichloromethane) are easily identified. The presence of peaks corresponding to starting materials or the 1H-regioisomer would indicate incomplete reaction or poor selectivity.
-
Causality & Trustworthiness: NMR is a powerful self-validating technique because the signal intensity is directly proportional to the number of nuclei, making integration a reliable way to assess the relative amounts of different species in the sample.[9] Comparing the integrals of impurity peaks to the main compound's peaks provides a good estimate of purity, orthogonal to HPLC's area % calculation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that couples the separation power of HPLC with the detection power of mass spectrometry.[1][2] Its primary role in this context is not quantification but the definitive identification of impurities.[10]
Protocol:
-
System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an Electrospray Ionization (ESI) source.
-
LC Method: The same or a similar LC method as described for the HPLC-UV analysis can be used. Using a volatile buffer like formic acid is crucial for MS compatibility.
-
MS Acquisition: Acquire data in both positive and negative ion modes to ensure detection of all components.
-
Data Analysis:
-
Confirm the molecular weight of the main peak ([M+H]⁺ or [M-H]⁻).
-
Extract the mass of any impurity peaks observed in the chromatogram. This mass information is critical for proposing structures for these unknown impurities. For example, an impurity with the mass of a starting material confirms its identity.
-
Causality & Trustworthiness: By providing the molecular weight of each component separated by the LC, MS offers an unambiguous piece of evidence for impurity identification.[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the structural assignment of an unknown.[10]
Melting Point Analysis
This classical technique provides a quick, albeit low-resolution, assessment of purity.[11][12] Pure crystalline compounds have a sharp melting point range (typically < 2 °C), whereas impure compounds exhibit a depressed and broadened melting range.[6][13]
Protocol:
-
Sample Preparation: The sample must be a dry, fine powder.[13] Pack a small amount (~2-3 mm) into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus. Heat the sample rapidly to ~15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[13]
-
Record: Note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Causality & Trustworthiness: The phenomenon of melting point depression is a colligative property. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[5][6] While not quantitative, a sharp melting point that matches a literature value provides a good initial confirmation of identity and purity.
Conclusion and Recommendations
Assessing the purity of a synthesized compound like this compound requires a thoughtful, multi-technique approach. No single method provides a complete picture.
-
For routine checks and quantitative analysis, HPLC-UV is the most robust and reliable method.
-
For initial structural confirmation and identification of solvent/structurally dissimilar impurities, ¹H NMR is indispensable.
-
For the identification of unknown impurities detected by HPLC, LC-MS is the tool of choice, providing critical molecular weight information.
-
For a rapid, preliminary check of purity, Melting Point Analysis remains a valuable and cost-effective technique.
A purity statement for a research compound should ideally be supported by data from at least two orthogonal techniques, most commonly HPLC and ¹H NMR. By integrating these methods, researchers can ensure the scientific integrity of their work and make confident decisions in the advancement of their research and development projects.
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- ResearchGate. The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (2025-08-05).
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(4-nitrophenyl)-2H-1,2,3-triazole
For researchers, scientists, and drug development professionals, the journey of a promising new chemical entity from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth technical comparison and a strategic framework for conducting cross-reactivity studies on 2-(4-nitrophenyl)-2H-1,2,3-triazole, a member of a chemical class renowned for its broad biological activities.[1][2][3][4] By understanding and systematically evaluating its potential off-target interactions, we can build a comprehensive safety and selectivity profile, a cornerstone of successful drug development.
Introduction: The Triazole Scaffold and the Imperative of Selectivity
The 1,2,3-triazole ring is a prominent pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic potentials, including anticancer, antimicrobial, and antiviral activities.[2][3][4] Recent studies on the closely related 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold have highlighted its potent antitrypanosomal activity, suggesting a potential primary target within the Trypanosoma cruzi parasite.[5] However, the very features that make triazoles versatile—their ability to form hydrogen bonds and act as bioisosteres—also predispose them to interactions with a multitude of biological targets.[6][7] Therefore, a rigorous assessment of cross-reactivity against human proteins is not just a regulatory requirement but a scientific necessity to mitigate the risk of adverse drug reactions and ensure patient safety.[8]
This guide will delineate a phased, data-driven approach to systematically profile the cross-reactivity of this compound, from broad liability screening to specific off-target validation.
Part 1: Strategic Framework for Cross-Reactivity Assessment
A robust cross-reactivity assessment is a multi-stage process designed to progressively narrow the focus from a broad survey of potential interactions to a detailed characterization of specific off-targets. This workflow ensures a comprehensive evaluation while optimizing resource allocation.
Caption: A phased workflow for systematic cross-reactivity profiling.
Part 2: Phase 1 - Foundational Safety Pharmacology Profiling
The initial step involves screening this compound against a broad panel of human targets known to be associated with adverse drug reactions.[8][9] This is a critical "fail-fast" step to identify any major liabilities early in the development process.
Objective: To identify significant interactions with a diverse set of clinically relevant human proteins at a single, high concentration (e.g., 10 µM).
Methodology: A typical safety pharmacology panel includes a wide range of targets.
Table 1: Representative Safety Pharmacology Panel
| Target Class | Examples | Assay Type |
| G-Protein Coupled Receptors (GPCRs) | Adrenergic, Dopaminergic, Serotonergic, Opioid | Radioligand Binding |
| Ion Channels | hERG, Sodium, Calcium, Potassium | Electrophysiology or Binding |
| Enzymes | COX-1, COX-2, PDE, MAO | Enzymatic Activity |
| Transporters | SERT, DAT, NET | Radioligand Uptake |
| Nuclear Receptors | ER, AR, GR | Ligand Binding |
Data Interpretation: The results are typically expressed as the percentage of inhibition or displacement of a control ligand. A common threshold for a "hit" is >50% inhibition, which would then warrant further investigation in Phase 3.
Part 3: Phase 2 - In-Depth Selectivity Profiling: The Kinase Panel
Given that triazole-containing compounds are frequently found to interact with kinases, a comprehensive kinase panel screen is a logical next step.[4] This provides a detailed map of the compound's selectivity across the human kinome.
Objective: To quantify the inhibitory activity of this compound against a large panel of human kinases.
Methodology: A radiometric or fluorescence-based kinase activity assay is typically employed. The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases.
Data Presentation: The results are often visualized as a "tree map" or a table listing the percentage of inhibition for each kinase.
Table 2: Hypothetical Kinase Selectivity Data for this compound at 1 µM
| Kinase | % Inhibition at 1 µM | Kinase Family |
| Primary Target (Hypothetical) | 95% | - |
| Off-Target Kinase A | 85% | Tyrosine Kinase |
| Off-Target Kinase B | 62% | Serine/Threonine Kinase |
| Off-Target Kinase C | 15% | Tyrosine Kinase |
| ... (400+ other kinases) | <10% | - |
Part 4: Phase 3 - Off-Target Validation and Mechanistic Elucidation
Hits identified in the initial screening phases must be validated through dose-response studies to determine their potency (IC50 or Ki). This allows for a quantitative comparison between the on-target and off-target activities.
Competitive Binding Assays
Principle: These assays measure the ability of the test compound to displace a labeled ligand from its target receptor. This is a powerful method for quantifying the binding affinity (Ki) of the test compound for a specific off-target.
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A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Triazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the nitrophenyl-triazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl-triazole derivatives, with a particular focus on how the positional isomerism of the nitro group on the phenyl ring dictates therapeutic efficacy. We will delve into their synthesis, compare their performance across various biological targets with supporting experimental data, and provide detailed protocols to empower researchers in their quest for novel therapeutics.
The Nitrophenyl-Triazole Core: A Versatile Pharmacophore
The combination of a triazole ring and a nitrophenyl moiety gives rise to a unique pharmacophore with a diverse pharmacological profile. Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are known for their ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and coordination with metal ions in enzyme active sites.[1] The introduction of a nitrophenyl group, a strong electron-withdrawing substituent, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[2][3]
Derivatives of this scaffold have demonstrated significant potential as:
-
Antitrypanosomal agents: Showing potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[4][5]
-
Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.[2][6]
-
Antifungal agents: Displaying efficacy against a range of fungal pathogens.
-
Antimicrobial agents: Showing activity against both Gram-positive and Gram-negative bacteria.
The versatility of the nitrophenyl-triazole core lies in its synthetic tractability, allowing for the introduction of various substituents on both the triazole and phenyl rings to fine-tune its pharmacological properties.
The Critical Influence of Nitro Group Positioning: A Comparative Analysis
The position of the nitro group on the phenyl ring—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—profoundly impacts the biological activity of the resulting triazole derivative. Understanding this relationship is paramount for the rational design of potent and selective drug candidates.
Anticancer Activity: Is Ortho the Key?
Emerging evidence suggests that the placement of the nitro group at the ortho position of the phenyl ring can significantly enhance the anticancer activity of 1,2,3-triazole derivatives. A structure-activity relationship (SAR) study on 1,2,3-triazole-containing quinazoline derivatives revealed that the introduction of a nitro group at the ortho position of the phenyl ring at the N-1 position of the triazole moiety could boost activity against SK-Lu-1 non-small cell lung cancer (NSCLC) cells.[2] For instance, compounds with a 2-nitrophenyl substituent exhibited potent activity, with IC50 values as low as 1.03 µM, which was comparable to the anticancer drug ellipticine.[2]
In another study, electron-withdrawing groups on the phenyl ring of 1,2,3-triazole–containing isoxazole–thiazole–pyridine hybrids were found to greatly increase their activity against the A549 lung cancer cell line, with the nitro group being particularly effective.[2] While this study did not systematically compare all three positional isomers, the strong potency observed with nitro-substituted compounds underscores the importance of this functional group in the anticancer profile.
Conversely, a study on nitrophenyl-group-containing heterocycles indicated that a para-nitrophenyl group could engage in hydrogen bonding with key amino acid residues in the active site of enzymes like Met769.[3] This suggests that while the ortho position may be favorable in some scaffolds, the para position can also contribute significantly to anticancer activity through specific molecular interactions.
Antitrypanosomal Activity: The Prominence of the Para Position
In the realm of antitrypanosomal drug discovery, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as crucial for activity.[4][5] A study focused on the development of antitrypanosomal agents synthesized a series of 17 analogs, all preserving this essential scaffold while modifying other parts of the molecule.[4] One of the most promising candidates, a galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative, exhibited exceptional activity against T. cruzi with an IC50 of 6 ± 1 μM and no cytotoxic effects on mammalian cells.[4] Further investigations revealed that this compound and its deprotected derivative demonstrated potent activity against intracellular amastigotes, the clinically relevant form of the parasite in the chronic phase of Chagas disease, with IC50 values as low as 0.10 ± 0.04 μM.[5]
The consistent use of the 4-nitrophenyl moiety in active antitrypanosomal compounds suggests that this particular substitution pattern is highly favorable for interacting with the biological target in T. cruzi.
Antimicrobial and Antifungal Activity: Awaiting a Clearer Picture
While the influence of the nitro group position on anticancer and antitrypanosomal activities is beginning to be elucidated, a systematic comparison across a broad range of bacteria and fungi is less clear. Several studies have reported the synthesis and antimicrobial evaluation of nitrophenyl-triazoles, often with a focus on the 4-nitrophenyl derivatives. For instance, a series of 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles were synthesized and showed antimicrobial activity against various bacteria and fungi.
However, a direct comparative study of the ortho, meta, and para isomers is needed to establish a definitive SAR for antimicrobial and antifungal applications.
Quantitative Data Summary
The following tables summarize the biological activities of various nitrophenyl-triazole derivatives, highlighting the influence of the nitro group position where data is available.
Table 1: Anticancer Activity of Nitrophenyl-Triazoles
| Compound ID | Nitro Position | Cancer Cell Line | IC50 (µM) | Reference |
| 54a | Ortho (2-nitro) | SK-Lu-1 | 1.03 | [2] |
| 54b | Ortho (2-nitro) | SK-Lu-1 | 1.81 | [2] |
| Compound 14 | Para (4-nitro) | MDA-MB-231 | 0.68 ± 0.04 | [3] |
| Compound 14 | Para (4-nitro) | K-562 | 0.78 ± 0.03 | [3] |
Table 2: Antitrypanosomal Activity of 4-Nitrophenyl-Triazoles against Trypanosoma cruzi
| Compound ID | Form of Parasite | IC50 (µM) | Reference |
| Hit 1 | Trypomastigotes | 7 ± 2 | [4] |
| Compound 16 | Trypomastigotes | 6 ± 1 | [4] |
| Compound 16 | Intracellular Amastigotes (LLC-MK2) | 0.16 ± 0.02 | [5] |
| Compound 19 | Intracellular Amastigotes (LLC-MK2) | 0.10 ± 0.04 | [5] |
| Benznidazole | Trypomastigotes | 34 | [4] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of nitrophenyl-triazoles.
Synthesis of 4-(4-Nitrophenyl)-1H-1,2,3-triazole via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
1-Ethynyl-4-nitrobenzene
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve 1-ethynyl-4-nitrobenzene (1 equivalent) and the organic azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.05 equivalents) to the mixture.
-
Add sodium ascorbate (0.1 equivalents) to the reaction mixture. The color of the solution should change, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative.
Causality behind Experimental Choices:
-
Cu(I) Catalyst: The Cu(I) species is the active catalyst for the [3+2] cycloaddition between the azide and the alkyne. Copper(II) sulfate is used as a stable precursor, which is reduced in situ to the active Cu(I) by sodium ascorbate.
-
Sodium Ascorbate: Acts as a reducing agent to generate the Cu(I) catalyst and prevents its re-oxidation to Cu(II).
-
Solvent System: The t-butanol/water mixture is a common solvent system for CuAAC reactions as it can dissolve both the organic reactants and the inorganic copper catalyst.
In Vitro Anticancer Activity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds (nitrophenyl-triazoles) dissolved in DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Self-Validating System:
-
The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.
-
Running the assay in triplicate for each concentration helps to ensure the reproducibility of the results.
Antifungal Susceptibility Testing by Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Test compounds (nitrophenyl-triazoles) dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plate using RPMI-1640 medium.
-
Inoculate each well with 100 µL of the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.
Visualizing the Structure-Activity Landscape
To better understand the key structural features influencing the biological activity of nitrophenyl-triazoles, we can visualize the SAR using a conceptual diagram.
Sources
- 1. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
Safety Operating Guide
Navigating the Final Steps: A Procedural Guide to the Safe Disposal of 2-(4-Nitrophenyl)-2h-1,2,3-triazole
As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 2-(4-Nitrophenyl)-2h-1,2,3-triazole is not merely a regulatory formality but a cornerstone of responsible laboratory practice and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in an understanding of its chemical nature and the established best practices for hazardous waste.
Hazard Identification and Risk Assessment: An Inferred Profile
Due to a lack of comprehensive, publicly available hazard data for this compound, a cautious approach is warranted.[1] By examining its constituent functional groups—a nitrophenyl group and a triazole ring—we can infer a potential hazard profile based on related compounds.
Nitroaromatic compounds are often associated with toxicity and can be irritants.[2][3] Similarly, some triazole derivatives are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, it is prudent to handle this compound as a substance that is potentially hazardous upon ingestion, inhalation, or skin contact, and as a potential eye and skin irritant.
Quantitative Data Summary (Based on Related Compounds):
| Property | Value/Classification | Source(s) |
| GHS Classification (Inferred) | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [3][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides. | [4][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[7]
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.
-
Lab Coat: A flame-resistant lab coat will provide a barrier against accidental spills.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[7]
Spill Management: A Swift and Methodical Response
In the event of a spill, a prompt and organized response is critical to mitigate exposure and prevent environmental contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation to disperse any airborne dust or vapors.
-
Don PPE: Before re-entering the area, equip yourself with the appropriate PPE as outlined above.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[3] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[3][7] Take care to avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent, such as acetone or ethanol, followed by a thorough washing with soap and water. All cleaning materials must be treated as hazardous waste.
Step-by-Step Disposal Protocol: A Workflow for Safety
The disposal of this compound and its contaminated materials must be treated as a hazardous waste stream. Adherence to institutional and local regulations is paramount.
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams. It should be segregated as halogen-free organic waste (note: while the name contains "nitro," it is the absence of halogens that is often a primary segregation criterion). Keep it separate from incompatible materials, especially strong oxidizing agents.[3][8]
-
Container Selection: Use a designated, robust, and sealable hazardous waste container that is compatible with the chemical. Ensure the container is in good condition with no leaks or cracks.[9]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation
-
The name of the generating researcher or laboratory
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should have secondary containment to control any potential leaks.[8]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.[4][8]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental responsibility. Always consult your institution's specific hazardous waste management plan and EHS department for guidance.
References
- Environmental Health and Safety, University of Chicago. Hazardous Waste Disposal Procedures. [Link]
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]
- Capot Chemical. MSDS of 4-nitro-2H-1,2,3-triazole. [Link]
- MDPI. Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]
- National Institutes of Health (NIH). Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups. [Link]
- National Institutes of Health (NIH). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]
- ResearchGate.
- National Institutes of Health (NIH).
- ResearchGate. Synthesis and properties of nitro-1,2,3-triazoles (Review). [Link]
- CUTM Courseware.
- ISRES Publishing.
- ResearchGate. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. [Link]
- National Institutes of Health (NIH). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
